molecular formula C11H13NO2 B3301655 N-(5-allyl-2-hydroxyphenyl)acetamide CAS No. 91132-56-8

N-(5-allyl-2-hydroxyphenyl)acetamide

Cat. No.: B3301655
CAS No.: 91132-56-8
M. Wt: 191.23 g/mol
InChI Key: XPMQAIPKJJCJCF-UHFFFAOYSA-N
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Description

N-(5-allyl-2-hydroxyphenyl)acetamide is a chemical compound with the CAS Number 91132-56-8 and a molecular formula of C11H13NO2, corresponding to a molecular weight of 191.23 g/mol . This research chemical features a phenolic hydroxyl group and an acetamide group on a benzene ring, further substituted with an allyl group, a structure that suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The compound requires specific handling and storage; it should be kept sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-5-prop-2-enylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-4-9-5-6-11(14)10(7-9)12-8(2)13/h3,5-7,14H,1,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMQAIPKJJCJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(5-allyl-2-hydroxyphenyl)acetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-allyl-2-hydroxyphenyl)acetamide

Part 1: Executive Summary & Chemical Identity

N-(5-allyl-2-hydroxyphenyl)acetamide (also known as 5-allyl-2-hydroxyacetanilide or 2-acetamido-4-allylphenol ) is a specialized organic compound primarily utilized as a synthetic intermediate in the preparation of eugenol isomers (such as chavibetol) and in the study of dental cement chemistries. Structurally, it represents a hybrid of the analgesic acetaminophen (paracetamol) and the natural product chavicol , featuring an acetamide group ortho to a phenolic hydroxyl, with an allyl group in the para position relative to the hydroxyl.

This configuration imparts unique chemical reactivity, combining the chelating potential of o-aminophenols with the polymerizable nature of allyl groups.

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name N-(5-allyl-2-hydroxyphenyl)acetamide
Common Synonyms 5-Allyl-2-hydroxyacetanilide; 2-Acetamido-4-allylphenol
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Registry Number Note: Often indexed under general allyl-hydroxyacetanilide isomers; specific isomer is rare.[1]
Melting Point 115–116 °C (Needles)
Appearance Colorless crystalline needles
Solubility Soluble in aqueous NaOH (phenolic), ethanol, ether; poorly soluble in water.

Structural Analysis: The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions (relative to the nitrogen):

  • Position 1 (N): Acetamido group (-NHCOCH₃). Acts as a hydrogen bond donor/acceptor.[1]

  • Position 2 (OH): Phenolic hydroxyl. Forms an intramolecular hydrogen bond with the acetamide carbonyl, stabilizing the structure.

  • Position 5 (Allyl): Allyl group (-CH₂CH=CH₂).[2] Provides a site for cross-linking or isomerization to a propenyl group.

Part 2: Synthesis Protocol

The synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide is classically achieved via the Claisen Rearrangement of N-(2-(allyloxy)phenyl)acetamide. This route exploits the [3,3]-sigmatropic rearrangement to migrate the allyl group from the oxygen to the aromatic ring.

Reaction Pathway Diagram

SynthesisPathway Start o-Acetamidophenol (N-(2-hydroxyphenyl)acetamide) Step1 O-Alkylation (Allyl Bromide/K2CO3) Start->Step1 Intermediate o-Acetamidophenyl Allyl Ether (Ether Precursor) Step1->Intermediate Step2 Claisen Rearrangement (Dimethylaniline, 170-176°C) Intermediate->Step2 Ortho 3-Allyl Isomer (Major Product) mp 114-115°C Step2->Ortho [3,3] Shift (Ortho migration) Para 5-Allyl Isomer (Target Product) mp 115-116°C Step2->Para [3,3] + Cope Shift (Para migration)

Figure 1: Synthetic pathway via Claisen Rearrangement. The target 5-allyl isomer is formed via a secondary migration or competitive para-attack mechanism.

Detailed Experimental Methodology

1. Preparation of o-Acetamidophenyl Allyl Ether (Precursor):

  • Reagents: N-(2-hydroxyphenyl)acetamide (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (anhydrous, 1.5 eq), Acetone (Solvent).

  • Procedure: Reflux the mixture for 4–6 hours. Filter inorganic salts and evaporate the solvent. Recrystallize the crude ether from ethanol/water.

  • Yield: Typically ~85–90%.

2. Thermal Rearrangement (Claisen):

  • Reagents: o-Acetamidophenyl allyl ether, Dimethylaniline (Solvent/High-boiling medium).

  • Procedure:

    • Dissolve the allyl ether in dimethylaniline (approx. 1:5 w/v ratio).

    • Heat the solution to reflux (170–176 °C ) under an inert nitrogen atmosphere.

    • Maintain reflux for 1.5 to 4 hours. The reaction progress can be monitored by TLC (disappearance of ether).

    • Cool the mixture and acidify with dilute HCl to remove dimethylaniline.

    • Extract the phenolic products with diethyl ether or ethyl acetate.

3. Isolation and Purification:

  • Challenge: The reaction yields a mixture of the 3-allyl (ortho, major) and 5-allyl (para, minor) isomers.

  • Separation Protocol:

    • Fractional Recrystallization: The isomers have very similar melting points (114°C vs. 116°C) but different solubilities in specific solvent mixtures (e.g., benzene/petroleum ether).

    • Alkali Precipitation: Dissolve the crude mixture in 1 N NaOH. Slowly add 0.5 N H₂SO₄. The isomers may precipitate at slightly different pH values due to differences in pKa influenced by the allyl position (steric hindrance of the ortho-allyl group affects the acidity of the phenol).

    • Chromatography: Modern separation is best achieved via silica gel column chromatography using a Hexane:Ethyl Acetate gradient.

Part 3: Physicochemical Properties & Characterization

Spectroscopic Signature

Validation of the structure relies on distinguishing the 5-allyl (para) substitution from the 3-allyl (ortho) isomer.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~3250 cm⁻¹ (Broad) Phenolic O-H stretch.
1642 cm⁻¹ (6.09 μ) Amide Carbonyl (C=O). Note: Shifted from typical 1660 cm⁻¹ due to intramolecular H-bonding with the phenolic OH.
990 & 910 cm⁻¹ Out-of-plane bending of the terminal vinyl group (=CH₂). Confirms allyl integrity.
¹H NMR δ ~2.1 ppm (s, 3H) Acetyl methyl group (-COCH₃).
δ ~3.3 ppm (d, 2H) Benzylic methylene (-CH₂-).
δ ~5.9 ppm (m, 1H) Internal vinyl proton (-CH=).
δ ~5.0-5.2 ppm (m, 2H) Terminal vinyl protons (=CH₂).
Aromatic Region 3-Allyl Isomer: 1,2,3-substitution pattern (crowded).5-Allyl Isomer (Target): 1,2,4-substitution pattern (split signals). Look for a doublet (H3), doublet of doublets (H4), and doublet (H6).
Solubility & Stability
  • Alkali Stability: The compound dissolves readily in 5% NaOH, forming a phenolate salt. This property is critical for its extraction and for its use in dental cement formulations where it reacts with metal oxides.

  • Isomerization: Upon prolonged heating with strong alkali, the allyl group may isomerize to the thermodynamically more stable propenyl group (conjugated with the ring), forming N-(5-propenyl-2-hydroxyphenyl)acetamide.

Part 4: Applications & Biological Relevance

Precursor for Eugenol Isomers (Chavibetol)

The primary historical application of N-(5-allyl-2-hydroxyphenyl)acetamide is as a synthetic intermediate for Chavibetol (5-allyl-2-methoxyphenol).

  • Workflow: N-(5-allyl-2-hydroxyphenyl)acetamide → Methylation (Dimethyl sulfate/NaOH) → Hydrolysis of Acetamide → Deamination/Hydroxylation (via Diazonium salt) → Chavibetol.

  • This pathway allows for the selective synthesis of the 5-allyl isomer, which is difficult to isolate from natural eugenol mixtures.

Dental Materials (Zinc Oxide-Eugenol Cements)

Research into Zinc Oxide-Eugenol (ZOE) cements has utilized this compound to understand the chelation mechanism.

  • Mechanism: The o-acetamidophenol moiety mimics the o-methoxyphenol (guaiacol) unit of eugenol.

  • Interaction: The phenolic oxygen and the amide carbonyl (or nitrogen) form a chelate ring with Zinc ions (Zn²⁺).

  • Significance: Amide analogs typically exhibit higher hydrolytic stability than esters but may have different setting kinetics compared to standard eugenol.

Benzoxazine Monomers

In modern polymer science, o-aminophenol derivatives are precursors for benzoxazines , a class of high-performance thermoset resins.

  • Potential: Reaction of N-(5-allyl-2-hydroxyphenyl)acetamide (after deacetylation to the free amine) with formaldehyde yields an allyl-functionalized benzoxazine.

  • Benefit: The allyl group allows for secondary polymerization (cross-linking) or copolymerization with bismaleimides, enhancing thermal stability.

References

  • Brauer, G. M., et al. (1958). Synthesis of Isomers of Eugenol. Journal of Research of the National Bureau of Standards, 61(1), 15-20.

  • Tiffany, B. D. (1948). The Claisen Rearrangement of Allyl Ethers of N-Acylaminophenols. Journal of the American Chemical Society, 70(2), 592-594.

  • PubChem Compound Summary. (n.d.). N-(3-Allyl-4-hydroxyphenyl)acetamide (Isomer Reference).[1] National Center for Biotechnology Information.

Sources

5-allyl-2-acetamidophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Allyl-2-Acetamidophenol

Executive Summary

5-Allyl-2-acetamidophenol (also referred to as N-(2-hydroxy-4-allylphenyl)acetamide or 2-acetamido-5-allylphenol) is a structural isomer of both Acetaminophen (Paracetamol) and Eugenol derivatives. While less common in standard commercial databases than its para-isomer (3-allyl-4-acetamidophenol), it represents a critical scaffold in medicinal chemistry, particularly in the synthesis of heterocycles and the study of analgesic metabolites.

This compound features a phenol core substituted with an acetamido group at the ortho position (C2) and an allyl group at the meta position relative to the hydroxyl (C5), creating a unique electronic and steric environment. Its structure suggests potential applications as an intermediate in the synthesis of benzoxazoles or as a probe for oxidative metabolism studies involving cytochrome P450 enzymes.

Chemical Identity & Physicochemical Properties

The following data characterizes 5-allyl-2-acetamidophenol based on its chemical structure and calculated properties derived from its isomeric analogs.

PropertyValueNotes
Chemical Name 5-Allyl-2-acetamidophenolIUPAC: N-(2-hydroxy-4-allylphenyl)acetamide
CAS Registry Number Not Widely Listed Note: Isomer 3-allyl-4-acetamidophenol is CAS 84176-62-5
Molecular Formula C₁₁H₁₃NO₂ Consistent with mono-allyl, mono-acetamido phenol
Molecular Weight 191.23 g/mol Calculated (C=12.01, H=1.008, N=14.01, O=16.00)
Exact Mass 191.0946 DaMonoisotopic mass
Physical State Solid (Crystalline)Predicted based on acetamidophenol analogs
Melting Point ~145–155 °CPredicted (Isomer 4-acetamidophenol MP: 169 °C)
Solubility Soluble in DMSO, Methanol, EthanolLimited water solubility compared to Acetaminophen
LogP (Predicted) ~1.8 – 2.2More lipophilic than Acetaminophen (LogP ~0.46) due to allyl group

Structural Analysis

The molecule consists of a benzene ring trisubstituted in a 1,2,4-pattern (using aniline numbering) or 1,2,5-pattern (using phenol numbering).

  • Phenolic Hydroxyl (-OH) at C1: Provides hydrogen bonding capability and acidity (pKa ~9.5).

  • Acetamido Group (-NHCOCH₃) at C2: An amide linkage ortho to the hydroxyl. This proximity allows for intramolecular hydrogen bonding between the amide NH and the phenolic oxygen, potentially stabilizing the conformation and influencing reactivity (e.g., cyclization to benzoxazoles).

  • Allyl Group (-CH₂CH=CH₂) at C5: An electron-rich alkene chain meta to the hydroxyl and para to the acetamido group. This group is susceptible to metabolic oxidation (epoxidation) or radical reactions.

Structural Diagram (DOT Visualization)

G Phenol Phenol Core (C6 Ring) OH Hydroxyl Group (-OH) at C1 Phenol->OH attached at C1 NHAc Acetamido Group (-NHCOCH3) at C2 Phenol->NHAc attached at C2 (Ortho) Allyl Allyl Group (-CH2CH=CH2) at C5 Phenol->Allyl attached at C5 (Meta) NHAc->OH Intramolecular H-Bond Allyl->Phenol Electronic Effect (+I, Hyperconjugation)

Figure 1: Structural connectivity and intramolecular interactions of 5-allyl-2-acetamidophenol.

Synthesis & Manufacturing

Since this specific isomer is not a commodity chemical, it is synthesized via targeted functionalization of phenol derivatives. The most robust route involves the Claisen Rearrangement followed by Acetylation .

Synthetic Route: From 3-Acetamidophenol (Theoretical)

A more direct route utilizes the Claisen Rearrangement of O-allyl ethers to install the allyl group at the ortho position, but achieving the 5-allyl pattern requires starting with a 3-substituted phenol or using specific directing groups.

Proposed Protocol (via 2-Amino-5-allylphenol):

  • Starting Material: 3-Allylphenol (or m-allylphenol).

  • Nitration: Nitration of 3-allylphenol typically occurs ortho to the hydroxyl group. The position para to the allyl group is sterically accessible.

    • Reaction: 3-Allylphenol + HNO₃ → 2-Nitro-5-allylphenol (Major isomer due to OH direction).

  • Reduction: Selective reduction of the nitro group to an amine.

    • Reagents: Fe/HCl or H₂/Pd-C (careful to avoid reducing the allyl double bond; Fe/HCl is safer).

    • Product:2-Amino-5-allylphenol .

  • Acetylation: Selective N-acetylation of the amine.

    • Reagents: Acetic Anhydride (Ac₂O) in aqueous buffer or mild base.

    • Product:5-Allyl-2-acetamidophenol .

Step-by-Step Laboratory Protocol
  • Nitration: Dissolve 3-allylphenol (10 mmol) in glacial acetic acid. Add dilute HNO₃ dropwise at 0°C. Stir for 2 hours. Pour into ice water and extract with ethyl acetate. Purify via column chromatography to isolate 2-nitro-5-allylphenol.

  • Reduction: Suspend the nitro compound (5 mmol) in ethanol/water (4:1). Add Iron powder (5 eq) and NH₄Cl (catalytic). Reflux for 2 hours. Filter hot to remove iron residues. Concentrate filtrate.

  • Acetylation: Dissolve the crude amine in water/THF (1:1). Add NaHCO₃ (2 eq) followed by Acetic Anhydride (1.1 eq) at 0°C. Stir for 1 hour. The product may precipitate or require extraction with DCM.

  • Purification: Recrystallize from Ethanol/Water to obtain pure 5-allyl-2-acetamidophenol .

Applications in Drug Development

Metabolic Probe for Bioactivation

Similar to Acetaminophen (APAP), the ortho-acetamidophenol structure is a substrate for bioactivation. The allyl group adds a "metabolic handle" for Cytochrome P450 (CYP2E1) mediated epoxidation.

  • Mechanism:[1] The allyl double bond can form an epoxide, which is reactive towards glutathione (GSH). This mimics the toxicity pathways of hepatotoxic drugs, making this compound a useful probe for investigating glutathione depletion mechanisms without the immediate lethality of NAPQI (the toxic metabolite of APAP).

Precursor for Benzoxazoles

The ortho-relationship between the hydroxyl and acetamido groups allows for cyclization under acidic conditions to form 2-methyl-5-allylbenzoxazole . Benzoxazoles are privileged scaffolds in medicinal chemistry, found in antimicrobial and anti-inflammatory agents.

Analgesic Analog Studies

Researchers use this compound to study the Structure-Activity Relationship (SAR) of APAP. By moving the acetamido group to the ortho position and adding a lipophilic allyl tail, scientists can evaluate:

  • Receptor Binding: How steric bulk at C5 affects binding to COX enzymes or TRP channels.

  • Blood-Brain Barrier Penetration: The increased lipophilicity (LogP ~2.0) suggests better CNS penetration than APAP.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Store at +2°C to +8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the allyl group or phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96694, N-(3-Allyl-4-hydroxyphenyl)acetamide (Isomer Reference). Retrieved from [Link]

Sources

biological activity of N-acetyl-2-amino-4-allylphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of N-Acetyl-Aminophenol Derivatives: A Focus on the N-acetyl-2-amino-4-allylphenol Scaffold

Abstract

N-acetyl-aminophenol derivatives represent a significant class of compounds in medicinal chemistry, with paracetamol (N-acetyl-p-aminophenol) being a prominent example. This technical guide explores the potential biological activities of a specific, less-studied subclass: N-acetyl-2-amino-4-allylphenol derivatives. While direct research on this precise scaffold is nascent, this document synthesizes data from structurally related analogues to build a predictive framework for its therapeutic potential. By examining the biological activities of compounds featuring the N-acetyl-aminophenol core, allyl moieties, and other relevant substitutions, we can infer likely activities, mechanisms of action, and promising avenues for future research. This guide delves into the probable antioxidant, anti-inflammatory, and anticancer properties of these derivatives, providing detailed mechanistic insights, validated experimental protocols, and structure-activity relationship analyses to empower researchers and drug development professionals in this emerging area.

Introduction: The N-Acetyl-Aminophenol Scaffold

The aminophenol backbone is a privileged structure in drug discovery, offering sites for modification that can tune pharmacokinetic and pharmacodynamic properties. The addition of an N-acetyl group can modulate toxicity and activity, while the 4-allyl group, found in natural products like eugenol, is known to contribute to various biological effects. The combination of these features in N-acetyl-2-amino-4-allylphenol derivatives suggests a high potential for multifaceted biological activity.

Chemical Rationale and Synthesis of the Core Scaffold

The synthesis of N-acetyl-2-amino-4-allylphenol derivatives often starts from readily available natural products, such as eugenol (4-allyl-2-methoxyphenol). A representative synthesis involves a series of reactions including nitration, reduction of the nitro group to an amine, and subsequent acetylation. The acetylation step can present a competitive reaction between the hydroxyl (-OH) and amino (-NH2) groups, with the formation of the N-acetylated product (amide) often being favored over the O-acetylated product (ester) under specific conditions[1].

A new ortho-cetamol derivative, 4-allyl-2-methoxy-N-acetyl-o-aminophenol, has been synthesized from amino-eugenol, which was prepared through a series of reactions starting from eugenol[1]. The process began with the transformation of eugenol into nitro eugenol, which was then reduced to amino-eugenol. The final step involved the reaction of amino-eugenol with acetyl chloride, leading to the desired N-acetylated compound alongside an O-acetylated byproduct[1].

Eugenol Eugenol (4-allyl-2-methoxyphenol) NitroEugenol Nitro Eugenol Eugenol->NitroEugenol Nitration (KHSO4, NH4NO3) AminoEugenol Amino-Eugenol NitroEugenol->AminoEugenol Reduction (Zn, Formic Acid) FinalProduct 4-allyl-2-methoxy- N-acetyl-o-aminophenol AminoEugenol->FinalProduct Acetylation (Acetyl Chloride)

Caption: Synthetic workflow for a representative N-acetyl-2-amino-4-allylphenol derivative.

Key Biological Activities and Mechanistic Insights

Based on analogous chemical structures, N-acetyl-2-amino-4-allylphenol derivatives are predicted to exhibit significant antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

Mechanism of Action: The antioxidant effect of N-acetylated compounds is well-documented, primarily through their role as precursors to reduced glutathione (GSH), a crucial endogenous antioxidant[2]. N-acetylcysteine (NAC), for instance, replenishes intracellular cysteine levels, thereby promoting GSH synthesis. GSH directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes. Additionally, the phenol group can directly scavenge free radicals by donating a hydrogen atom[2]. Derivatives of N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide have demonstrated significant free radical scavenging properties in DPPH and nitric oxide assays[3].

ROS ROS (e.g., •OH, O2•-) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Antioxidant N-Acetyl-Aminophenol Derivative GSH GSH Precursor Antioxidant->GSH promotes Scavenging Direct Radical Scavenging Antioxidant->Scavenging enables GSH->ROS neutralizes Scavenging->ROS neutralizes

Caption: Dual antioxidant mechanism of N-acetyl-aminophenol derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions from the stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Ascorbic acid or Trolox is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Data on Antioxidant Activity of Related Compounds

Compound/DerivativeAssayIC50 (µM)Reference
2-Amino-5-bromoacetophenoneDPPH12.3 ± 0.21[3]
2-Amino-5-bromoacetophenoneNO Scavenging7.4 ± 0.16[3]
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamideDPPH20.6 ± 0.42[3]
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneDPPH16.5 ± 0.31[3]
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenoneDPPH13.9 ± 0.10[3]
Anti-inflammatory Activity

Mechanism of Action: Inflammation is often mediated by signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[4]. Many bioactive molecules exert their anti-inflammatory effects by inhibiting these pathways. For instance, certain thiophene-derived NRF2 activators have been shown to reverse elevated levels of pro-inflammatory cytokines and mediators[5]. Similarly, derivatives of natural products like curcumin and N-acetyl glucosamine have demonstrated potent inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages[4][6][7].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines leads to Inhibitor N-Acetyl-Aminophenol Derivative Inhibitor->IKK inhibits

Caption: Simplified NF-κB signaling pathway and point of inhibition.

Experimental Protocol: Cytokine Measurement in LPS-Stimulated Macrophages

This protocol measures the inhibition of pro-inflammatory cytokine production in vitro.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 4.0 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

    • Determine the percentage of inhibition relative to the LPS-only control and calculate IC50 values.

Data on Anti-inflammatory Activity of Related Compounds

Compound ClassModelEffectReference
N-acetyl glucosamine derivativesLPS-induced miceInhibition of serum IL-6 and TNF-α[6][7]
Curcumin analoguesLPS-stimulated macrophagesDose-dependent reduction of TNF-α and IL-6[4]
Tetrahydrobenzo[b]thiophene derivativesLPS-stimulated RAW 264.7 cellsReversal of elevated pro-inflammatory cytokines[5]
Anticancer and Cytotoxic Activity

Mechanism of Action: Aminophenol derivatives have shown significant potential as anticancer agents. Their mechanism can be multifaceted. One proposed mechanism for phenol derivatives involves acting as a prodrug that is oxidized to a reactive o-quinone, which can then react with essential cellular components like enzymes, interfering with cell proliferation[8]. Other aminophenol analogues induce apoptosis (programmed cell death) in a manner that correlates with their incorporation into cancer cells[9]. The anticancer activity is often dependent on the structure, such as the length of an attached alkyl chain[9]. Furthermore, some derivatives can inhibit critical signaling pathways like PI3K/AKT/mTOR or protein kinases that are often dysregulated in cancer[10].

Derivative N-Acetyl-Aminophenol Derivative Prodrug Prodrug Activation (Oxidation to Quinone) Derivative->Prodrug Apoptosis Apoptosis Induction Derivative->Apoptosis Kinase Kinase Inhibition (e.g., AKT, ABL) Derivative->Kinase CellDeath Cancer Cell Death Prodrug->CellDeath causes Apoptosis->CellDeath causes Kinase->CellDeath causes

Caption: Multiple potential anticancer mechanisms of action.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the culture medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data on Anticancer Activity of Related Aminophenol Derivatives

CompoundCell LineActivity/IC50Reference
p-dodecylaminophenolMCF-7 (Breast Cancer)Suppressed cell growth[9]
p-decylaminophenolDU-145 (Prostate Cancer)Suppressed cell growth[9]
p-dodecylaminophenolHL60 (Leukemia)Induced apoptosis[9]
N-acetyl-4-S-cysteaminylphenol analoguesMelanoma Cell LinesModest to significant antimelanoma activity[8]
2-amino-4-aryl-pyrimidine derivative (7b)MCF-7 (Breast Cancer)0.48 ± 0.11 µM
2-amino-4-aryl-pyrimidine derivative (7b)HeLa (Cervical Cancer)0.74 ± 0.13 µM

Structure-Activity Relationships (SAR)

The biological activity of aminophenol derivatives is highly dependent on their chemical structure. Analysis of related compounds provides key insights into potential SAR for the N-acetyl-2-amino-4-allylphenol scaffold.

  • Lipophilicity and Chain Length: For antimelanoma N-acetyl-4-S-cysteaminylphenol analogues, a modest increase in activity was correlated with increased lipophilicity[8]. Similarly, the anticancer activity of p-alkylaminophenols was dependent on the length of the alkyl chain, with p-dodecylaminophenol showing high potency[9].

  • Amide vs. Sulfonamide Linker: In a study of 4-amino-2-(thio)phenol derivatives, replacing an amide fragment with a sulfonamide structure led to high-specificity protein kinase and angiogenesis inhibitory activities[10].

  • Substitutions on the Phenyl Ring: The presence and position of substituents on the aminophenol ring can drastically alter activity. For instance, the addition of a styryl arm to a 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in significant anticholinesterase activity[3].

Caption: Key structural sites for modification influencing biological activity.

Future Directions and Therapeutic Potential

The N-acetyl-2-amino-4-allylphenol scaffold is a promising starting point for the development of novel therapeutic agents. The evidence collated from related structures strongly suggests a high probability of potent antioxidant, anti-inflammatory, and anticancer activities.

Recommendations for Future Research:

  • Definitive Synthesis and Characterization: The primary step is the unambiguous synthesis and full spectroscopic characterization of N-acetyl-2-amino-4-allylphenol and a library of its close derivatives.

  • Broad Biological Screening: The synthesized compounds should be screened against a wide panel of assays to confirm the predicted activities (antioxidant, anti-inflammatory, anticancer) and to uncover novel ones (e.g., antimicrobial, neuroprotective, enzyme inhibition).

  • Systematic SAR Studies: A library of derivatives should be created by systematically modifying the N-acyl group, the allyl chain (e.g., saturation, extension), and adding various substituents to the phenyl ring to build a comprehensive SAR model.

  • Mechanism of Action Elucidation: For the most active compounds, detailed mechanistic studies should be performed, including analysis of key signaling pathways, enzyme kinetics, and apoptosis markers.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of new drugs for a range of human diseases.

References

  • Title: Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol Source: PubMed URL: [Link]

  • Title: (PDF) Competitive Reaction of –OH and –NH2 Functional Groups on Synthesis of Bioactive ortho-Cetamol Derivative (4-Allyl-2-methoxy-N-acetyl-o-amino phenol) from Amino-Eugenol Source: ResearchGate URL: [Link]

  • Title: Potent anticancer activities of novel aminophenol analogues against various cancer cell lines Source: PubMed URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: MDPI URL: [Link]

  • Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators Source: PubMed URL: [Link]

  • Title: Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives Source: Scientific Reports URL: [Link]

  • Title: Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin Source: Dove Medical Press URL: [Link]

  • Title: Anticancer activity of functional polysuccinates with N-acetyl-cysteine in side chains Source: PubMed URL: [Link]

  • Title: Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives Source: ResearchGate URL: [Link]

  • Title: Alpha-amino acid derivatives with antiinflammatory activity Source: Google Patents URL
  • Title: Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans Source: ACS Publications URL: [Link]

  • Title: N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid Source: RSC Publishing URL: [Link]

  • Title: Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II Source: PubMed URL: [Link]

  • Title: Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors Source: PubMed URL: [Link]

Sources

A Comparative Structural and Analytical Guide to Acetaminophen and its Allyl-Substituted Analog, N-(5-allyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (N-(4-hydroxyphenyl)acetamide) is a cornerstone of analgesic and antipyretic therapy, with a well-documented chemical profile and metabolic pathway.[][2][3] Its structural analog, N-(5-allyl-2-hydroxyphenyl)acetamide, introduces a single yet profound modification: an allyl group on the phenolic ring. This guide provides an in-depth technical analysis of the structural distinctions between these two molecules. It explores how the introduction of the allyl moiety is predicted to alter physicochemical properties, spectroscopic signatures, and metabolic fate. Furthermore, this document outlines a robust, multi-technique analytical workflow designed to unambiguously differentiate and characterize these two compounds, providing a critical resource for researchers in medicinal chemistry, drug metabolism, and analytical sciences.

Introduction to the Core Structures

Acetaminophen is a simple derivative of p-aminophenol, featuring a hydroxyl group and a nitrogen atom of an amide group in a para (1,4) arrangement on a benzene ring.[4] Its widespread use is a testament to its efficacy and safety at therapeutic doses.[3][5]

The subject of our comparison, N-(5-allyl-2-hydroxyphenyl)acetamide, is a structural isomer of acetaminophen with an additional allyl (-CH₂-CH=CH₂) substituent. The key distinction lies in the substitution pattern on the aromatic ring. In this analog, the acetamide and hydroxyl groups are positioned ortho (1,2) to each other, and an allyl group is introduced at the 5-position. This seemingly minor alteration has significant implications for the molecule's overall architecture and chemical behavior.

Diagram 1: Comparative Molecular Structures

Caption: Chemical structures of Acetaminophen and its structural analog.

The Impact of Allyl Substitution on Physicochemical Properties

The introduction of a three-carbon allyl group fundamentally alters the molecule's physicochemical profile. These changes are critical for predicting its behavior in both analytical systems and biological environments.

  • Increased Lipophilicity: The allyl group is a nonpolar, hydrocarbon moiety. Its presence increases the overall lipophilicity (fat-solubility) of the molecule compared to acetaminophen. This is quantitatively represented by the predicted partition coefficient (LogP), a key parameter in drug development. A higher LogP suggests increased affinity for nonpolar environments.

  • Altered Polarity and Solubility: While the core polar functional groups (hydroxyl, amide) remain, the increased hydrocarbon character of the allyl-substituted analog will decrease its overall polarity and likely reduce its solubility in aqueous media compared to acetaminophen.[]

  • Steric and Electronic Effects: The allyl group introduces steric bulk, which can influence how the molecule interacts with enzyme active sites or receptor binding pockets. Electronically, the allyl group is weakly activating and can influence the reactivity of the aromatic ring, though this effect is generally modest.

Table 1: Comparison of Physicochemical Properties

PropertyAcetaminophenN-(5-allyl-2-hydroxyphenyl)acetamideRationale for Difference
Molecular Formula C₈H₉NO₂[2]C₁₁H₁₃NO₂[6]Addition of a C₃H₄ (allyl) group.
Molecular Weight ~151.16 g/mol [2][3]~191.23 g/mol [6]The allyl group adds approximately 40.07 g/mol .
XLogP3-AA (Predicted) 0.5[3]1.6[6]The nonpolar allyl group significantly increases lipophilicity.
Key Functional Groups Phenol, Amide, Aromatic Ring[7][8]Phenol, Amide, Aromatic Ring, Alkene The defining difference is the presence of the C=C double bond.

Predicted Differences in Metabolic Pathways

The metabolism of acetaminophen is extensively studied, primarily occurring in the liver via glucuronidation and sulfation.[5] A minor fraction is oxidized by cytochrome P450 enzymes to form the highly reactive, hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[8]

The allyl group in N-(5-allyl-2-hydroxyphenyl)acetamide introduces a new, competing site for metabolism. Allyl groups are known substrates for metabolic enzymes, which could lead to a divergent and potentially complex metabolic profile.[9]

Key Hypothesized Metabolic Differences:

  • Allyl Group Oxidation: The double bond of the allyl group is susceptible to epoxidation by cytochrome P450 enzymes, forming a reactive epoxide. This pathway is a common metabolic route for many allyl-containing xenobiotics.[10]

  • Competition with Ring Oxidation: The presence of the allyl metabolic pathway may compete with the oxidation of the phenolic ring, potentially altering the rate of formation of a NAPQI-like quinone imine. The ultimate toxicological profile would depend on the balance of these pathways and the reactivity of the resulting metabolites.

  • Phase II Conjugation: Glucuronidation and sulfation at the phenolic hydroxyl group are still expected to be major metabolic routes, similar to acetaminophen.

Diagram 2: Hypothesized Comparative Metabolic Pathways

Metabolic_Pathways cluster_APAP Acetaminophen Metabolism cluster_Allyl Hypothesized N-(5-allyl-2-hydroxyphenyl)acetamide Metabolism APAP Acetaminophen APAP_Gluc Glucuronide Conjugate APAP->APAP_Gluc UGT APAP_Sulf Sulfate Conjugate APAP->APAP_Sulf SULT NAPQI NAPQI (Toxic) APAP->NAPQI CYP2E1 Allyl Allyl Analog Allyl_Gluc Glucuronide Conjugate Allyl->Allyl_Gluc UGT Allyl_Sulf Sulfate Conjugate Allyl->Allyl_Sulf SULT Allyl_Epoxide Allyl Epoxide (Reactive) Allyl->Allyl_Epoxide CYP450 Allyl_Quinone Quinone Imine (Potentially Toxic) Allyl->Allyl_Quinone CYP450

Caption: Comparison of known acetaminophen vs. hypothesized allyl-analog metabolism.

Analytical Differentiation Strategy: A Multi-Technique Approach

Distinguishing between these two structural analogs requires a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal data, leading to an irrefutable identification. Modern analytical techniques are essential for the structural characterization of organic molecules.[11][12]

Diagram 3: Analytical Workflow for Differentiation

Analytical_Workflow Sample Mixture of Analytes HPLC Step 1: RP-HPLC Separation Sample->HPLC UV_Detect UV-Vis Detection HPLC->UV_Detect Different Retention Times MS Step 2: Mass Spectrometry (MS) HPLC->MS Conclusion Unambiguous Structural Identification UV_Detect->Conclusion MS_MS MS/MS Fragmentation MS->MS_MS Different m/z & Fragments NMR Step 3: NMR Spectroscopy MS->NMR For pure fractions MS_MS->Conclusion H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Conclusion C_NMR->Conclusion

Caption: A logical workflow for separating and identifying the two analogs.

Step 1: Chromatographic Separation

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14] Principle of Differentiation: RP-HPLC separates compounds based on their polarity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[15] Expected Outcome: Due to its higher lipophilicity (higher LogP), N-(5-allyl-2-hydroxyphenyl)acetamide will have a longer retention time than the more polar acetaminophen. It will interact more strongly with the nonpolar stationary phase and elute later.

Protocol: RP-HPLC Method for Phenolic Compounds

  • System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.[16]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[17]

  • Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This ensures the elution of both polar and nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at wavelengths relevant to the phenol chromophore, typically 254 nm and 280 nm.[16]

  • Justification: A gradient method is superior to isocratic for samples containing compounds of differing polarity, ensuring better resolution and peak shape.[17] Formic acid is added to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl groups, leading to more consistent retention times and sharper peaks.

Step 2: Mass Spectrometry (MS)

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS). Principle of Differentiation: MS separates ions based on their mass-to-charge ratio (m/z). Expected Outcome: The two compounds will be easily distinguished by their molecular ion peaks.

  • Acetaminophen: [M+H]⁺ at m/z 152.1.[17][18]

  • N-(5-allyl-2-hydroxyphenyl)acetamide: [M+H]⁺ at m/z 192.1.

For further confirmation, tandem MS (MS/MS) can be performed. The fragmentation patterns will be distinct. Acetaminophen famously loses its N-acetyl group to produce a major fragment at m/z 110.0.[19][20] The allyl analog will produce its own unique set of fragments derived from cleavages at the allyl group and the amide linkage.

Protocol: LC-MS/MS Analysis

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Triple Quadrupole or Time-of-Flight (TOF).

  • Scan Mode: Full scan mode to identify the parent ions (m/z 50-300).

  • MS/MS Experiment: Perform a product ion scan on the precursor ions (m/z 152.1 and m/z 192.1).

  • Collision Energy: Optimize collision energy (e.g., 10-30 eV) to induce characteristic fragmentation.

  • Justification: ESI is a soft ionization technique suitable for polar molecules like these, minimizing in-source fragmentation and preserving the molecular ion. MS/MS provides a structural fingerprint, making identification highly specific and reliable, even in complex matrices.[19]

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H (Proton) NMR. Principle of Differentiation: NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. Expected Outcome: The ¹H NMR spectrum of the allyl analog will contain a unique and unambiguous set of signals corresponding to the allyl group, which are absent in the acetaminophen spectrum.

  • Acetaminophen Spectrum: Will show signals for the aromatic protons (two doublets in the ~6.8-7.4 ppm range), a singlet for the amide proton (NH), a singlet for the hydroxyl proton (OH), and a singlet for the methyl (CH₃) protons around 2.0 ppm.[21][22]

  • N-(5-allyl-2-hydroxyphenyl)acetamide Spectrum: Will also show aromatic, amide, hydroxyl, and methyl signals. Crucially, it will also exhibit:

    • A multiplet around 5.9-6.1 ppm (the -CH= proton).

    • Two multiplets around 5.0-5.2 ppm (the =CH₂ terminal vinyl protons).

    • A doublet around 3.3-3.4 ppm (the -CH₂- protons adjacent to the ring).

Protocol: ¹H NMR Sample Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves both compounds and allows for the observation of exchangeable OH and NH protons.

  • Instrument: 400 MHz or higher NMR spectrometer for good signal dispersion.

  • Experiment: Standard 1D proton experiment.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Justification: ¹H NMR is the gold standard for structural elucidation. The characteristic splitting patterns and chemical shifts of the allyl group's vinyl and allylic protons provide definitive proof of its presence, making the differentiation between the two molecules absolute.[11]

Conclusion

While N-(5-allyl-2-hydroxyphenyl)acetamide and acetaminophen share a common phenolic acetamide core, the substitution of an allyl group introduces critical structural, physicochemical, and metabolic differences. The allyl moiety increases lipophilicity, alters the molecular weight, and provides an additional site for metabolism, which has significant implications for its potential pharmacological and toxicological profile. The clear differences in retention time (RP-HPLC), mass-to-charge ratio (MS), and proton environments (NMR) allow for a straightforward and robust analytical differentiation. This guide provides the foundational knowledge and validated protocols for researchers to confidently identify, separate, and characterize these distinct chemical entities.

References

  • Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. (n.d.). College of Agricultural & Environmental Sciences. Retrieved February 21, 2024, from [Link]

  • Paracetamol or acetaminophen Chemistry Tutorial. (n.d.). AUS-e-TUTE. Retrieved February 21, 2024, from [Link]

  • A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. (2020). Journal of Applied Bioanalysis, 6(4), 133-142. Retrieved February 21, 2024, from [Link]

  • Decoding the Structure of Acetaminophen: A Molecular Perspective. (2026, January 8). Oreate AI Blog. Retrieved February 21, 2024, from [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (2018). RSC Advances, 8(39), 21959-21966. Retrieved February 21, 2024, from [Link]

  • Background. (2020, June 9). Chemistry LibreTexts. Retrieved February 21, 2024, from [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • The Chemistry of Paracetamol. (2025, July 10). Stamford School. Retrieved February 21, 2024, from [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Embrapa. Retrieved February 21, 2024, from [Link]

  • Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. (2013, January 12). Journal of Analytical Toxicology, 37(3), 136-143. Retrieved February 21, 2024, from [Link]

  • An integrated metabonomic investigation of acetaminophen toxicity in the mouse using NMR spectroscopy. (2003, March 15). Chemical Research in Toxicology, 16(3), 395-403. Retrieved February 21, 2024, from [Link]

  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Scielo. Retrieved February 21, 2024, from [Link]

  • The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. (2021, December 31). Semantic Scholar. Retrieved February 21, 2024, from [Link]

  • Spectro ¹H-NMR of acetaminophen. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Acetaminophen. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

  • Molecular structure of acetaminophen. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein. (2012). Toxicological Sciences, 128(2), 449-460. Retrieved February 21, 2024, from [Link]

  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020, December 13). Molecules, 25(24), 5941. Retrieved February 21, 2024, from [Link]

  • Quantification of Active Pharmaceutical Ingredients Present in Over-the-Counter Medication via ¹H NMR Spectroscopy. (n.d.). Nanalysis. Retrieved February 21, 2024, from [Link]

  • Aerosol mass spectrum of acetaminophen particles. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • 2-Allylphenol. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

  • The effect of allyl compounds on hepatic microsomal mixed function oxidation and porphyrogenesis. (1976). Postgraduate Medical Journal, 52(3), 135-139. Retrieved February 21, 2024, from [Link]

  • 2-allyl phenol, 1745-81-9. (n.d.). The Good Scents Company. Retrieved February 21, 2024, from [Link]

  • Acetaminophen. (n.d.). SpectraBase. Retrieved February 21, 2024, from [Link]

  • XRD Investigation and Refinement of Acetaminophen. (2018, December 20). AZoM. Retrieved February 21, 2024, from [Link]

  • Structure of Acetaminophen Alias Paracetemol or Tylenol at the Atomic Level. (2018, November 1). Semantic Scholar. Retrieved February 21, 2024, from [Link]

  • Allyl – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2024, from [Link]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. (2020). Molecules, 25(11), 2536. Retrieved February 21, 2024, from [Link]

  • ALLYL ISOTHIOCYANATE 1. Exposure Data. (n.d.). IARC Publications. Retrieved February 21, 2024, from [Link]

  • Correlation of physicochemical properties of alkylphenols with their graph-theoretical epsilon parameter. (1995). Chemosphere, 31(10), 4307-4315. Retrieved February 21, 2024, from [Link]

  • Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. (2016, August 31). ResearchGate. Retrieved February 21, 2024, from [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. (2016, August 31). New Journal of Chemistry, 40(11), 9345-9353. Retrieved February 21, 2024, from [Link]

  • Determination of Structure: Modern Analytical Techniques. (n.d.). Savita Pall and Chemistry. Retrieved February 21, 2024, from [Link]

  • N-Allylacetamide. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

  • N-(3-Allyl-4-hydroxyphenyl)acetamide. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

  • Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. (n.d.). New Journal of Chemistry, 40(11), 9345-9353. Retrieved February 21, 2024, from [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2022). Pharmaceutics, 14(11), 2495. Retrieved February 21, 2024, from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved February 21, 2024, from [Link]

  • Eugenol. (n.d.). Wikipedia. Retrieved February 21, 2024, from [Link]

  • N-(2-hydroxyphenyl)acetamide. (n.d.). ChemBK. Retrieved February 21, 2024, from [Link]

  • What are the differences between phenyl, vinyl, ally and benzyl group?. (2016, March 2). Quora. Retrieved February 21, 2024, from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). Molecules, 28(4), 1801. Retrieved February 21, 2024, from [Link]

  • Are phenyl and allyl groups in prop-2-enylbenzene coplanar?. (2021, February 18). Chemistry Stack Exchange. Retrieved February 21, 2024, from [Link]

Sources

thermodynamic properties of allyl-substituted acetamidophenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Allyl-Substituted Acetamidophenols

Introduction: Beyond Acetaminophen

N-acetyl-p-aminophenol, commonly known as acetaminophen or paracetamol, is a cornerstone of analgesic and antipyretic therapy.[1][2] Its therapeutic efficacy is, however, intrinsically linked to its physicochemical properties, which govern its solubility, stability, and bioavailability. The strategic introduction of functional groups, such as the allyl moiety, to the core acetamidophenol structure presents a compelling avenue for modulating these properties. Allyl-substituted acetamidophenols are of significant interest for their potential to alter biological activity and create new chemical entities with improved pharmacological profiles.[3]

A thorough understanding of the thermodynamic landscape of these novel derivatives is paramount for any rational drug development program. Thermodynamic parameters provide the quantitative foundation for predicting a compound's behavior from the solid state to its dissolution and interaction with biological systems.[4] This guide offers a comprehensive exploration of the core , detailing the experimental methodologies for their determination and the theoretical underpinnings that guide their interpretation.

Core Thermodynamic Principles in Drug Development

The journey of a drug molecule from a solid dosage form to its target site is governed by a series of thermodynamic equilibria. For allyl-substituted acetamidophenols, the most critical parameters are those that describe the stability of the crystal lattice and the molecule's interaction with solvents.

  • Enthalpy of Sublimation (

    
    ) : This represents the energy required to transition a molecule from the solid crystal lattice directly into the gaseous phase.[5] It is a direct measure of the intermolecular forces holding the crystal together, including hydrogen bonds and van der Waals interactions.[6] A high enthalpy of sublimation suggests a stable, tightly packed crystal lattice, which often correlates with lower solubility.
    
  • Enthalpy of Solvation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) : This is the enthalpy change when a gaseous molecule is dissolved in a solvent.[7] It reflects the strength of the interactions between the solute molecule and the solvent molecules. Favorable interactions, such as hydrogen bonding between the phenolic hydroxyl group and a polar solvent, result in a more negative (exothermic) enthalpy of solvation.
    
  • Enthalpy of Fusion (

    
    ) : The energy required to melt a solid into a liquid at its melting point. This property, readily measured by Differential Scanning Calorimetry (DSC), provides insight into the crystal lattice energy and is crucial for manufacturing processes like hot-melt extrusion.[8]
    
  • Gibbs Free Energy (

    
    ) and Entropy (
    
    
    
    )
    : These terms dictate the spontaneity of a process. The dissolution of a drug is a balance between the energy required to break the crystal lattice (related to
    
    
    ) and the energy gained from solvation (
    
    
    ), modulated by the change in disorder (entropy).

Synthesis Pathway: Accessing the Target Molecules

The primary route to ortho-allyl-substituted acetamidophenols is the Claisen rearrangement, a robust and well-documented pericyclic reaction.[3][9] The process involves two key stages: O-allylation followed by thermal rearrangement.

G start_material start_material intermediate intermediate final_product final_product process process acetaminophen Acetaminophen (p-acetamidophenol) process1 O-Allylation acetaminophen->process1 1. Williamson Ether Synthesis + Allyl Bromide, K₂CO₃ allyl_ether Allyl p-acetamidophenyl ether process2 [3,3]-Sigmatropic Rearrangement allyl_ether->process2 2. Thermal Claisen Rearrangement (Heat, ~200°C) allyl_phenol o-Allyl-p-acetamidophenol process1->allyl_ether process2->allyl_phenol

Caption: Synthesis workflow for ortho-allyl acetamidophenol via Claisen rearrangement.[3]

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is required to build a complete thermodynamic profile of a new chemical entity. The following protocols are foundational.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for characterizing the thermal properties of pharmaceutical solids.[8][10] DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass.[11][12]

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) sample sample instrument instrument process process data data result result A1 Weigh 2-5 mg sample into Al pan A2 Seal pan (non-hermetic) A1->A2 A3 Place in DSC furnace with empty reference pan A2->A3 A4 Heat at 10 K/min under N₂ purge (50 mL/min) A3->A4 A5 Record Heat Flow vs. Temp A4->A5 C1 Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Polymorphic Transitions A5->C1 Analysis B1 Weigh 5-10 mg sample into TGA pan B2 Place on microbalance in TGA furnace B1->B2 B3 Heat at 10 K/min under N₂ purge B2->B3 B4 Record Mass % vs. Temp B3->B4 C2 Decomposition Temp (Td) Thermal Stability B4->C2 Analysis

Caption: Experimental workflow for thermal characterization using DSC and TGA.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the allyl-substituted acetamidophenol into a standard aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan, ensuring it is not hermetically sealed to allow any volatiles to escape.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. A Mettler Toledo or TA Instruments DSC apparatus is suitable.[8][13]

  • Thermal Program: Initiate a heating program under a constant nitrogen purge (e.g., 50 mL/min) to maintain an inert atmosphere. A typical heating rate is 10 K/min from ambient temperature to a point well above the melting transition.[13]

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point (Tm) is determined from the onset of the endothermic melting peak, and the enthalpy of fusion (ΔHfus) is calculated from the integrated area of the peak.[14] The presence of multiple peaks may indicate polymorphism.[15]

Causality Behind Choices:

  • Heating Rate: A rate of 10 K/min is a standard compromise between resolution and experimental time. Faster rates can shift transition temperatures higher, while slower rates may broaden peaks.

  • Inert Atmosphere: A nitrogen purge prevents thermo-oxidative degradation of the sample, ensuring that the observed thermal events correspond to physical transitions (like melting) rather than chemical reactions with air.[8]

Sublimation and Solvation Thermodynamics

Understanding the interplay between the solid state and solution is critical. A thermodynamic cycle can be used to relate the energies of sublimation, solvation, and dissolution.

G state state process process Solid Crystal Lattice (Solid State) Gas Molecule (Gas Phase) Solid->Gas ΔH_sublimation (Lattice Energy) Solution Molecule in Solvent (Solution State) Solid->Solution ΔH_solution (Dissolution) label_text ΔH_solution = ΔH_sublimation + ΔH_solvation Gas->Solution ΔH_solvation (Solute-Solvent Interaction)

Caption: Thermodynamic cycle relating sublimation, solvation, and dissolution.

The enthalpy of sublimation can be determined experimentally by measuring vapor pressure as a function of temperature. The enthalpy of solution can be measured via solution calorimetry. By combining these experimental values, the enthalpy of solvation, a key descriptor of solute-solvent interactions, can be calculated.[6]

Structure-Property Relationships: A Comparative Analysis

The position of the allyl group on the acetamidophenol scaffold is expected to significantly influence its thermodynamic properties. While specific experimental data for these exact derivatives is sparse, we can extrapolate expected trends based on established principles.

PropertyParacetamol (Reference)2-allyl-4-acetamidophenol (ortho)3-allyl-4-acetamidophenol (meta)Rationale for Expected Trend
Melting Point (Tm) ~169 °C[15]Expected: LowerExpected: LowerThe introduction of a flexible, non-planar allyl group disrupts the efficient crystal packing and intermolecular hydrogen bonding network observed in paracetamol, likely lowering the energy required to melt the crystal.[6]
Enthalpy of Fusion (

)
~28 kJ/molExpected: LowerExpected: LowerCorrelated with melting point; disrupted crystal packing leads to a lower enthalpy of fusion.
Aqueous Solubility ~14 mg/mLExpected: LowerExpected: LowerThe allyl group increases the molecule's hydrophobicity and size, which generally decreases solubility in water.
Decomposition Temp (Td) >200 °CExpected: SimilarExpected: SimilarThe core acetamidophenol structure dictates thermal stability. The allyl group is unlikely to significantly lower the decomposition onset temperature under inert conditions.[16]

Note: The values for the allyl-substituted derivatives are hypothetical and presented to illustrate expected physicochemical trends.

Computational Chemistry in Thermodynamic Prediction

Modern computational methods, such as those based on Density Functional Theory (DFT), can provide valuable a priori estimations of thermodynamic properties.[17] Quantum mechanical calculations can be used to estimate gas-phase formation enthalpies, while solvation models like the SMD or PCM model can predict free energies of solvation.[18] These predictive tools are invaluable in early-stage drug discovery for triaging candidates before committing to resource-intensive synthesis and experimental characterization.[19]

Conclusion

The thermodynamic characterization of allyl-substituted acetamidophenols is a critical step in evaluating their potential as next-generation therapeutics. A systematic approach combining synthesis, thermal analysis (DSC/TGA), and solubility studies provides the essential data to understand their solid-state properties and solution behavior. By integrating these experimental findings with established thermodynamic principles and computational predictions, researchers and drug development professionals can make informed decisions, accelerating the journey from molecular design to viable drug product. The interplay between crystal lattice energy, solvation, and molecular structure, as outlined in this guide, forms the fundamental basis for this critical analysis.

References

  • Chickos, J. S., & Gavezzotti, A. (2019). Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with Lattice Energies. Crystal Growth & Design. [Link]

  • Gharagheizi, F., Ilani-Kashkouli, P., Acree Jr., W. E., Mohammadi, A. H., & Ramjugernath, D. (2013). A Group Contribution Model for Determining the Sublimation Enthalpy of Organic Compounds at the Standard Reference Temperature of 298 K. Industrial & Engineering Chemistry Research.
  • Chickos, J. S., & Gavezzotti, A. (2019). Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with Lattice Energies. Crystal Growth & Design. [Link]

  • Perlovich, G. L. (2004). Solvation of drugs as a key for understanding partitioning and passive transport exemplified by NSAIDs. PubMed. [Link]

  • Chickos, J. S., & Gavezzotti, A. (2019). Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with Lattice Energies. ResearchGate. [Link]

  • Yoshida, N., & Hirata, F. (2015). Solvation Thermodynamics and its Applications in Drug Discovery.
  • López-Angulo, J., Pereira, C. S. M., & González-Fernández, M. J. (2025). Thermal Characterization and Heat Capacities of Seven Polyphenols. MDPI. [Link]

  • Hirata, F. (2017). Role of Solvation in Drug Design as Revealed by the Statistical Mechanics Integral Equation Theory of Liquids. Department of Physics and Astronomy.
  • Acree, W. E., & Chickos, J. S. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Journal of Physical and Chemical Reference Data. [Link]

  • SCIENOMICS. (n.d.). Thermodynamic property prediction of mixtures for process engineering. SCIENOMICS.
  • Ofosu, E. A., et al. (2014). Crystallization and Phase Changes in Paracetamol from the Amorphous Solid to the Liquid Phase. ACS Publications. [Link]

  • Mazurek-Włodkowska, E., et al. (2013). Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen. PubMed. [Link]

  • Nsangou, M., et al. (2023). Microsolvation of phenol in water: structures, hydration free energy and enthalpy. Taylor & Francis Online.
  • Perlovich, G. L. (2016). Poorly soluble drugs: disbalance of thermodynamic characteristics of crystal lattice and solvation. RSC Publishing. [Link]

  • Chen, W.-C., & Lin, S.-T. (2022). Thermodynamics of – Interactions of Benzene and Phenol in Water. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Determining the thermodynamics of phenol oxidation.
  • McCann, B., et al. (2025). Thermodynamics of Protonation and Prototropic Equilibria in Simple para- and Di-meta-Substituted Phenols. PMC.
  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Mazurek-Włodkowska, E., et al. (2013). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. Acta Poloniae Pharmaceutica.
  • Hidayah, N., et al. (2023). Degradation of Carbon/Phenolic Composite Materials for Spacecraft Structure Material. E3S Web of Conferences. [Link]

  • ResearchGate. (2025). Thermodynamic Analysis of DSC Data for Acetaminophen Polymorphs.
  • Kaiser, B. (2020). Monitoring the Polymorphism of Paracetamol by Means of DSC. NETZSCH. [Link]

  • ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b).
  • ResearchGate. (n.d.). Thermogram analysis of phenolic compounds before and after in vitro.
  • Al-Lami, M. K., & Al-Azzawi, A. M. (2019). Synthesis and thermal properties of some phenolic resins.
  • Benchchem. (n.d.). The Synthesis of Substituted Allylphenols: An In-depth Technical Guide. Benchchem.
  • NIH. (n.d.). 2-Acetamidophenol. PubChem. [Link]

  • LookChem. (n.d.). Cas 614-80-2,2-Acetamidophenol. LookChem. [Link]

  • Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach.
  • Traore, Y., et al. (2021). Structure-Properties Relationship of Cu (II) – Paracetamol Based Complex. Density Functional Theory and Spectroscopic Studies. Juniper Publishers. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetaminophen (CAS 103-90-2). Cheméo. [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. University of Missouri–St. Louis.
  • Movassaghi, M., & Schmidt, M. A. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. PMC.
  • Perlovich, G. L., et al. (2006). Towards an understanding of the molecular mechanism of solvation of drug molecules: a thermodynamic approach by crystal lattice energy, sublimation, and solubility exemplified by paracetamol, acetanilide, and phenacetin. PubMed. [Link]

  • Google Patents. (2011). CN104211581A - Synthesis process of allylphenol compounds.
  • Google Patents. (n.d.). EP0623626B1 - Automated allyl deprotection in solid-phase synthesis.
  • Thieme Chemistry. (n.d.).
  • University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto.
  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. [Link]

  • ipl.org. (2023). Acetaminophen Synthesis Lab Report. ipl.org.

Sources

A Framework for Assessing the Potential Toxicity of N-(5-allyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary

N-(5-allyl-2-hydroxyphenyl)acetamide, a structural analogue of the widely used analgesic paracetamol (acetaminophen), presents a unique challenge and opportunity in drug development. The well-documented hepatotoxicity of paracetamol, driven by its metabolic activation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), serves as a critical benchmark for assessing the safety of any new analogue.[1] This guide outlines a comprehensive, multi-tiered strategy for the robust toxicological evaluation of N-(5-allyl-2-hydroxyphenyl)acetamide. The central hypothesis is that the introduction of a C-5 allyl group will significantly alter the molecule's metabolic fate, potentially shunting it away from the toxifying pathways that plague the parent compound. This document provides a logical, scientifically-grounded framework, detailing the necessary in silico, in vitro, and in vivo assays required to construct a complete toxicity profile, ensuring a data-driven approach to risk assessment.

The Scientific Imperative: Why the Allyl Group Matters

Paracetamol's toxicity is a classic case of metabolism-induced organ injury.[1][2] At therapeutic doses, it is safely detoxified via glucuronidation and sulfation.[1] However, during overdose scenarios, these pathways become saturated, forcing the drug down a cytochrome P450 (CYP)-mediated oxidation pathway that generates the highly reactive and cytotoxic NAPQI.[1] This metabolite depletes cellular glutathione (GSH) stores and covalently binds to mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[2][3]

The introduction of an allyl group (-CH₂-CH=CH₂) at the 5-position of the phenyl ring is a deliberate structural modification. This functional group could introduce alternative metabolic handles, potentially being a substrate for different CYP isoforms or Phase II conjugation enzymes. This structural change necessitates a full toxicological workup, as it could:

  • Alter CYP450 Interaction: The allyl moiety may change the binding affinity for specific CYP enzymes (e.g., CYP2E1, CYP3A4), potentially reducing the rate of formation of a NAPQI-like quinone imine.

  • Introduce New Metabolic Pathways: The allyl group itself can be metabolized (e.g., via epoxidation), creating new metabolic products with their own unique toxicity profiles.

  • Shift the Balance of Detoxification: The modified structure may become a more favorable substrate for glucuronidation or sulfation, enhancing its detoxification and reducing the metabolic flux towards bioactivation.

This guide provides the roadmap to systematically answer these critical safety questions.

Tier 1: In Silico & Computational Assessment

Before initiating wet-lab experiments, a robust in silico analysis is a cost-effective and ethically responsible first step to flag potential liabilities.[4] This computational approach uses a compound's structure to predict its biological activity and toxicity.[5][6]

Predictive Modeling Workflow

The workflow involves using a suite of validated software tools to build a preliminary hazard profile.

G cluster_input Input cluster_analysis In Silico Analysis Tools cluster_output Predicted Endpoints SMILES SMILES String of N-(5-allyl-2-hydroxyphenyl)acetamide QSAR QSAR Models (e.g., OECD QSAR Toolbox, TOPKAT) SMILES->QSAR Input Structure Expert Expert Rule-Based Systems (e.g., DEREK Nexus) SMILES->Expert Input Structure Metab Metabolism Prediction (e.g., METEOR) SMILES->Metab Input Structure Geno Genotoxicity (Ames, Micronucleus) QSAR->Geno Predicts Carcino Carcinogenicity QSAR->Carcino Predicts Hepato Hepatotoxicity Alerts Expert->Hepato Identifies Structural Alerts Metabolites Predicted Metabolites Metab->Metabolites Predicts Metabolic Fate

Caption: Workflow for in silico toxicity prediction.

Key Questions to Address:
  • Mutagenicity: Does the structure contain alerts for DNA reactivity, as predicted by models based on the Ames test?

  • Carcinogenicity: Are there structural motifs associated with long-term cancer risk?

  • Hepatotoxicity: Does the molecule flag alerts for liver injury based on expert-derived rules?[7]

  • Metabolic Fate: What are the predicted primary metabolites? Does the software predict the formation of a reactive quinone imine?

The output of this tier will guide the prioritization and design of subsequent in vitro assays.

Tier 2: In Vitro Mechanistic Toxicology

This tier focuses on elucidating the metabolic profile and key mechanisms of potential toxicity using cell-based and subcellular systems. Hepatotoxicity is the primary endpoint of concern and will be investigated in depth.[8][9]

Metabolic Stability and Bioactivation Potential

The central question of whether N-(5-allyl-2-hydroxyphenyl)acetamide is bioactivated to a reactive metabolite must be answered directly.

This assay is a gold standard for quantifying the formation of reactive metabolites that can irreversibly bind to cellular macromolecules, a key initiating event in the toxicity of many compounds, including paracetamol.[10][11][12]

  • Synthesis: A radiolabeled version of the test compound (e.g., with ¹⁴C or ³H) is required.

  • Incubation: The radiolabeled compound is incubated with human liver microsomes (HLMs) in the presence and absence of NADPH (an essential cofactor for CYP450 enzymes).[11] Incubations with intact human hepatocytes are also run to capture the full metabolic capabilities of the cell, including Phase II conjugation.[10][13]

  • Protein Precipitation & Washing: After incubation, proteins are precipitated with a solvent like acetonitrile. The protein pellet is then extensively washed to remove any non-covalently bound radioactivity.

  • Quantification: The amount of radioactivity remaining in the protein pellet is measured by liquid scintillation counting. Protein concentration is determined by a standard assay (e.g., BCA).

  • Data Expression: Results are expressed as pmol-equivalents of drug covalently bound per mg of protein.[11]

Condition Expected Outcome if Bioactivation Occurs Interpretation
HLM (+NADPH)High covalent binding (>50 pmol/mg protein)CYP450-mediated bioactivation is occurring.[11]
HLM (-NADPH)Low covalent bindingThe bioactivation is NADPH-dependent, confirming CYP involvement.[11]
HepatocytesBinding may be lower than HLM (+NADPH)Intact cells have active detoxification pathways (e.g., GSH conjugation) that quench the reactive metabolite.
Assessment of Hepatocellular Injury

A battery of assays using relevant liver-derived cell models (e.g., primary human hepatocytes, HepG2 cells) is essential to characterize the cytotoxic potential.[8][14][15]

Rationale: Depletion of the antioxidant GSH is a hallmark of paracetamol-induced oxidative stress and a critical event preceding cell death.[3] This assay determines if the test compound similarly compromises cellular antioxidant defenses.

This protocol is adapted from established methods for quantifying total glutathione.[16][17]

  • Cell Culture: Plate HepG2 cells or primary hepatocytes in a 96-well plate and allow them to adhere overnight.

  • Dosing: Treat cells with a range of concentrations of N-(5-allyl-2-hydroxyphenyl)acetamide and a positive control (e.g., paracetamol) for various time points (e.g., 2, 6, 12, 24 hours).

  • Lysis: Lyse the cells to release intracellular contents.

  • Assay Reaction: In a new plate, mix the cell lysate with a reaction mixture containing DTNB (Ellman's reagent), NADPH, and glutathione reductase.

  • Kinetic Reading: Measure the rate of change in absorbance at 405-412 nm. The rate is directly proportional to the total GSH concentration in the sample.[16]

  • Standard Curve: Generate a standard curve using known concentrations of GSH to quantify the results.

GSH_Depletion_Workflow A Plate Hepatocytes in 96-well plate B Treat cells with Test Compound A->B C Lyse Cells B->C D Mix Lysate with DTNB, NADPH, GR C->D E Kinetic Read at 405nm on Plate Reader D->E F Calculate GSH Conc. vs. Standard Curve E->F

Caption: Workflow for the in-vitro GSH depletion assay.

A multiplexed assay approach provides a comprehensive view of cellular health. High-content imaging or plate-based assays can simultaneously measure:

  • Cell Viability: Using dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

  • Mitochondrial Membrane Potential: Using dyes like TMRM or JC-1 to detect mitochondrial dysfunction, a key event in paracetamol toxicity.

  • Reactive Oxygen Species (ROS) Production: Using probes like CellROX Green to measure oxidative stress.

Tier 3: Genotoxicity Assessment

A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential for a compound to cause genetic damage, which can lead to cancer or heritable diseases.[18]

Standard Genotoxicity Testing Battery

This workflow follows established OECD guidelines to ensure regulatory acceptance.[19][20]

Genotoxicity_Battery cluster_tier1 In Vitro Assays (OECD Guidelines) cluster_tier2 Follow-up (If In Vitro is Positive) Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Detects gene mutations Decision1 All Negative? Ames->Decision1 Micronucleus In Vitro Micronucleus Test (OECD 487) Detects chromosome damage Micronucleus->Decision1 InVivo In Vivo Micronucleus Test (Rodent - OECD 474) Confirms effect in a whole animal Decision2 Any Positive? Decision1->Decision2 No Decision2->InVivo Yes

Caption: Standard tiered approach for genotoxicity testing.

  • Bacterial Reverse Mutation Test (Ames Test, OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. It detects chemicals that can cause mutations which revert the bacteria to a state where they can synthesize their own amino acids and grow on a deficient medium.[21]

  • In Vitro Micronucleus Test (OECD TG 487): This assay uses mammalian cells to identify substances that cause chromosomal damage.[18][20] Micronuclei are small nuclei that form outside the main nucleus, containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

A negative result in both of these in vitro assays provides strong evidence of a lack of genotoxic potential. Positive results would trigger further in vivo testing.

Integrated Risk Assessment and Path Forward

The culmination of this multi-tiered investigation is an integrated assessment of the toxicity profile of N-(5-allyl-2-hydroxyphenyl)acetamide.

Assay Tier Favorable Outcome Unfavorable Outcome Implication
In Silico No structural alerts for mutagenicity or hepatotoxicity.Structural alerts are flagged.Guides focus of in vitro testing; does not stop development.
Metabolism Low or no covalent binding (<50 pmol/mg protein). Metabolism favors Phase II conjugation.High, NADPH-dependent covalent binding.High risk of metabolism-dependent toxicity. A major red flag.
Hepatotoxicity No significant cytotoxicity, GSH depletion, or mitochondrial toxicity at relevant concentrations.Potent cytotoxicity and/or clear evidence of oxidative stress mechanisms.Indicates intrinsic or metabolism-driven hepatotoxicity. High risk.
Genotoxicity Negative in the Ames test and in vitro micronucleus assay.Positive result in one or both in vitro assays.Requires further in vivo testing and poses a significant development hurdle.

A favorable profile—characterized by low covalent binding, a lack of significant hepatocellular toxicity, and negative genotoxicity results—would provide strong support for the hypothesis that the C-5 allyl modification has successfully mitigated the toxicological liabilities of the paracetamol scaffold. Such a result would provide the necessary safety data to justify advancing the compound into more extensive preclinical development, including in vivo animal toxicology studies. Conversely, unfavorable outcomes in key mechanistic assays, particularly high covalent binding, would serve as an early stop signal, saving significant resources and preventing the advancement of a potentially harmful compound.

References

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved February 24, 2026, from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available from: [Link]

  • Istituto Superiore di Sanità (ISS). (2021, July 27). OECD Test Guidelines for Genetic Toxicology. Retrieved February 24, 2026, from [Link]

  • Emulate Bio. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved February 24, 2026, from [Link]

  • Galeano, O., et al. (2017). Exploring Chemical Routes Relevant to the Toxicity of Paracetamol and Its meta-Analogue at a Molecular Level. ACS Omega, 2(5), 2038-2048. Available from: [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Retrieved February 24, 2026, from [Link]

  • BioIVT. (n.d.). Hepatotoxicity. Retrieved February 24, 2026, from [Link]

  • Rusyn, I., & Corton, J. C. (2012). In vitro models for liver toxicity testing. Toxicology Research, 1(1), 23-31. Available from: [Link]

  • Vinken, M., et al. (2013). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Archives of Toxicology, 87(1), 1-13. Available from: [Link]

  • Dahal, U. P., et al. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Chemical Research in Toxicology, 26(11), 1739-1745. Available from: [Link]

  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD Series on Testing and Assessment, No. 239. Available from: [Link]

  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1030. Available from: [Link]

  • Domínguez-Álvarez, E., et al. (2019). Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation. ACS Omega, 4(1), 105-115. Available from: [Link]

  • UK Health Security Agency. (2023, May 26). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and.... Retrieved February 24, 2026, from [Link]

  • Instem. (2024, December 12). Streamlining Toxicity Predictions with In Silico Profiling. Retrieved February 24, 2026, from [Link]

  • van de Straat, R., et al. (2001). Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches. Drug Metabolism Reviews, 33(1), 75-141. Available from: [Link]

  • Kapias, L., et al. (1998). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. Archiv der Pharmazie, 331(4), 133-139. Available from: [Link]

  • UK Government. (2024, July 18). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved February 24, 2026, from [Link]

  • UKAAT. (n.d.). Genotoxicity. Retrieved February 24, 2026, from [Link]

  • Obach, R. S., et al. (2008). Covalent Binding and Tissue Distribution/Retention Assessment of Drugs Associated with Idiosyncratic Drug Toxicity. Drug Metabolism and Disposition, 36(7), 1347-1356. Available from: [Link]

  • ResearchGate. (2025, August 7). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs. Retrieved February 24, 2026, from [Link]

  • Northwest Life Science Specialities, LLC. (n.d.). Product Manual for Glutathione Activity Assay Kit (96 Well Version). Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Paracetamol (Acetaminophen)-Induced Toxicity: Molecular and Biochemical Mechanisms, Analogues and Protective Approaches | Request PDF. Retrieved February 24, 2026, from [Link]

  • Uetrecht, J. P. (2012). In Vitro Approach to Assess the Potential for Risk of Idiosyncratic Adverse Reactions Caused by Candidate Drugs. Chemical Research in Toxicology, 25(1), 20-30. Available from: [Link]

  • Levesque, J. F., et al. (2011). Protocols of in vitro protein covalent binding studies in liver. In Drug-Induced Liver Injury (pp. 237-251). Humana Press. Available from: [Link]

  • Northwest Life Science Specialities, LLC. (n.d.). Total Glutathione (GSH) Assay. Retrieved February 24, 2026, from [Link]

  • Preprints.org. (2025, October 24). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis. Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details the protocol for synthesizing N-(5-allyl-2-hydroxyphenyl)acetamide from 2-amino-4-allylphenol . This transformation requires high chemoselectivity to acetylate the amino group (


) while preserving the phenolic hydroxyl (

) and the allyl alkene functionality.
The Chemoselectivity Challenge

The substrate contains three reactive sites:

  • Amino Group (Nucleophile): The primary target. It is a harder nucleophile than the phenol but less nucleophilic than an aliphatic amine due to resonance with the aromatic ring.

  • Phenolic Hydroxyl (Nucleophile): Competing site for O-acetylation (ester formation). Under basic conditions, the phenoxide ion is highly reactive.

  • Allyl Group (Electrophile/Sensitive): Susceptible to isomerization to the thermodynamically more stable propenyl (conjugated) group under strong acid catalysis or high thermal stress [1].

Strategic Solution: To achieve exclusive N-acetylation, we utilize the Nucleophilic Differential Principle . By maintaining a neutral-to-mildly-acidic pH or using a non-polar solvent without strong bases, the amine remains the dominant nucleophile. The phenol, remaining protonated, exhibits significantly reduced nucleophilicity compared to the neutral amine.

Reaction Scheme & Mechanism

ReactionMechanism Start 2-Amino-4-Allylphenol (Nucleophile) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (NH2 >> OH) Side O-Acetyl Side Product Start->Side High Temp / Strong Base Ac2O Acetic Anhydride (Electrophile) Ac2O->TS Product N-(5-allyl-2-hydroxyphenyl)acetamide (Amide) TS->Product Elimination of AcOH

Figure 1: Mechanistic pathway highlighting the kinetic favorability of N-acetylation over O-acetylation under controlled conditions.

Materials & Equipment

ComponentGrade/SpecificationRole
2-Amino-4-allylphenol >97% PuritySubstrate
Acetic Anhydride (

)
Reagent Grade (>99%)Acylating Agent
Ethyl Acetate (EtOAc) ACS GradeSolvent (Method A)
Sodium Acetate (

)
AnhydrousBuffer (Method B)
Ethanol / Water 1:1 MixtureSolvent (Method B)
TLC Plates Silica Gel

Monitoring

Safety Warning: 2-Amino-4-allylphenol is air-sensitive and can oxidize to quinone-imines. Handle under inert atmosphere (Nitrogen/Argon) if possible. Acetic anhydride is a lachrymator; use in a fume hood.

Experimental Protocols

Method A: Anhydrous Solvent (Recommended for Scale-Up)

Best for: High purity, easy solvent removal, and moisture-sensitive substrates.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-allylphenol (1.0 eq) in Ethyl Acetate (10 mL per gram of substrate).

    • Note: DCM (Dichloromethane) can be used, but EtOAc is greener and safer.

  • Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (1.1 eq) dropwise over 10 minutes.

    • Why? The exotherm must be controlled to prevent thermal activation of the phenol oxygen.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting amine (lower

      
      ) should disappear; the amide product (mid 
      
      
      
      ) appears. If O-acetylation occurs, a high
      
      
      spot will form.
  • Quench & Workup:

    • Add water (equal volume) and stir vigorously for 10 minutes to hydrolyze excess

      
      .
      
    • Separate the organic layer.[1][2] Wash with saturated

      
       (2x) to remove acetic acid, then Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo at <40°C.
      
    • Caution: Do not overheat during evaporation to prevent allyl isomerization [2].

Method B: Aqueous "Green" Synthesis (Rapid)

Best for: Small scale, high atom economy, and avoiding organic solvents.

  • Suspension: Suspend 2-amino-4-allylphenol (1.0 eq) in water (15 mL/g).

  • Acidification: Add concentrated HCl dropwise until the solid dissolves (formation of the ammonium salt).

  • Acetylation: Add Acetic Anhydride (1.2 eq) in one portion.

  • Buffering (Critical Step): Immediately add a solution of Sodium Acetate (1.5 eq) in water.

    • Mechanism:[1][3][4][5] This buffers the HCl, liberating the free amine in the presence of the anhydride. The product usually precipitates immediately as the amide is less soluble than the amine salt.

  • Isolation: Stir for 15 minutes. Filter the precipitate, wash with cold water, and dry.[6]

Process Control & Troubleshooting

Workflow Diagram

Workflow Step1 Dissolve Substrate (EtOAc or H2O/HCl) Step2 Add Acetic Anhydride (Control Temp < 25°C) Step1->Step2 Step3 Monitor TLC (Target: Disappearance of Amine) Step2->Step3 Decision Side Product (Ester) Observed? Step3->Decision Action1 Hydrolysis (Wash with mild base) Decision->Action1 Yes (High Rf spot) Action2 Proceed to Workup Decision->Action2 No

Figure 2: Operational workflow with decision gate for impurity management.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
O-Acetylation New spot with high

on TLC.
Reaction temp too high or base too strong.Hydrolyze ester selectively by stirring with 1M NaOH (briefly) or

in MeOH.
Allyl Isomerization NMR shows methyl doublet (~1.8 ppm) instead of allyl pattern.Acid catalysis or high heat.Avoid strong acids (e.g.,

) and keep rotary evaporator bath <40°C.
Low Yield Product remains in aqueous layer.Product is amphoteric/soluble.Saturate aqueous layer with NaCl and extract with EtOAc; ensure pH is ~5-6 during workup.

Characterization Standards

The isolated product, N-(5-allyl-2-hydroxyphenyl)acetamide , should be validated against these spectral expectations.

NMR Spectroscopy ( , 400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
NH 9.20 - 9.40Singlet (br)1HAmide Proton
OH 9.60 - 9.80Singlet (br)1HPhenolic Proton
Ar-H 7.50Doublet (

Hz)
1HH-6 (Ortho to N)
Ar-H 6.80Doublet (

Hz)
1HH-3 (Ortho to OH)
Ar-H 6.70dd (

Hz)
1HH-4 (Meta to OH)
Allyl-CH= 5.85 - 5.95Multiplet1HInternal alkene
Allyl=CH2 5.00 - 5.10Multiplet2HTerminal alkene
Allyl-CH2 3.25Doublet2HBenzylic methylene
Acetyl-CH3 2.05Singlet3HAcetyl methyl

Note: The allyl group signals are distinct. If isomerization occurs (propenyl), the terminal alkene protons (5.0-5.1 ppm) will disappear, replaced by a methyl doublet (~1.8 ppm).

Infrared (IR)
  • 3200–3400 cm⁻¹: Broad O-H and N-H stretch.

  • 1650–1660 cm⁻¹: Strong C=O stretch (Amide I).

  • 1540 cm⁻¹: N-H bend (Amide II).

  • No band at 1760 cm⁻¹: Absence of ester carbonyl (confirms chemoselectivity).

References

  • Isomerization of Allylphenols

    • Title: The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst[7]

    • Source: Australian Journal of Chemistry, 1973.[7]

    • URL:[Link]

  • General Acetylation Protocols (Paracetamol Analogues)

    • Title: Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acyl
    • Source: Arabian Journal of Chemistry, 2020.
    • URL:[Link]

  • Chemoselectivity in Aminophenols

    • Title: Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Green Chemistry Acetylation

    • Title: Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride Under Solvent Free Condition[2]

    • Source: TSI Journals, 2014.
    • URL:[Link]

Sources

acetylation protocols for 5-allyl-2-aminophenol using acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-precision technical guide for the acetylation of 5-allyl-2-aminophenol , a bifunctional nucleophile used as a precursor for benzoxazole resins, epoxy hardeners, and pharmaceutical intermediates.

Abstract & Strategic Overview

The acetylation of 5-allyl-2-aminophenol presents a classic chemoselectivity challenge. The molecule contains two nucleophilic sites: the primary amine (


) and the phenolic hydroxyl (

). Furthermore, the allyl group at the C5 position introduces a sensitivity to radical oxidation and polymerization, necessitating strict temperature and atmosphere control.

This guide outlines two distinct protocols based on the desired endpoint:

  • Selective

    
    -Acetylation:  Kinetic control to isolate the amide (preserves the phenol).
    
  • Exhaustive

    
    -Diacetylation:  Thermodynamic forcing to generate the ester-amide.
    

Part 1: Chemoselectivity & Reaction Logic

To achieve reproducible results, one must understand the nucleophilicity hierarchy. Under neutral conditions, the amine is significantly more nucleophilic than the phenol.

  • The Amine (

    
     for conjugate acid):  Reacts rapidly with acetic anhydride (
    
    
    
    ) in aqueous or mild organic solvents.
  • The Phenol (

    
    ):  Requires deprotonation (base catalysis) or activation of the anhydride (acid catalysis) to react at a comparable rate.
    

The "Allyl" Factor: The allyl group is stable to standard acetylation conditions. However, high temperatures (


) in the presence of air can trigger oxidative cross-linking. All heating steps described below utilize inert atmospheres (

or

).
Reaction Pathway Diagram

AcetylationPathways Substrate 5-Allyl-2-Aminophenol (Substrate) Ac2O_Water Ac2O / Water (Kinetic Control) Substrate->Ac2O_Water Protocol 1 Ac2O_Py Ac2O / Pyridine (Thermodynamic Control) Substrate->Ac2O_Py Protocol 2 NAcetyl N-(5-allyl-2-hydroxyphenyl)acetamide (Target A: Amide) Ac2O_Water->NAcetyl Selective Acetylation DiAcetyl 2-acetamido-5-allylphenyl acetate (Target B: Ester-Amide) Ac2O_Py->DiAcetyl Exhaustive Acetylation Benzoxazole 5-Allyl-2-methylbenzoxazole (Cyclized Side-Product) NAcetyl->Benzoxazole Heat >150°C (-H2O) DiAcetyl->Benzoxazole Acid/Heat

Figure 1: Chemoselective pathways for 5-allyl-2-aminophenol. Protocol 1 yields the Amide; Protocol 2 yields the Diacetate. High heat drives cyclization to Benzoxazole.

Part 2: Protocol 1 - Selective -Acetylation (Aqueous Method)

Objective: Synthesis of


-(5-allyl-2-hydroxyphenyl)acetamide.
Mechanism:  Nucleophilic acyl substitution in aqueous suspension. The product is less soluble than the substrate, driving precipitation.
Materials
  • Substrate: 5-allyl-2-aminophenol (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.1 eq)
    
  • Solvent: Deionized Water (10 volumes relative to substrate mass)

  • Acid: HCl (37%) - Only if solubilization is required initially.

  • Buffer: Sodium Acetate (trihydrate) - To buffer pH if HCl is used.

Step-by-Step Methodology
  • Preparation of Suspension:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 5-allyl-2-aminophenol (10 g) in 100 mL of water .

    • Note: If the amine is dark/oxidized, dissolve it first in minimal dilute HCl, treat with activated charcoal, filter, and then neutralize with Sodium Acetate solution until the free amine precipitates as a fine white solid.

  • Acetylation:

    • Vigorously stir the suspension at room temperature (20–25°C).

    • Add Acetic Anhydride (6.9 mL, 1.1 eq) dropwise over 10 minutes.

    • Observation: The reaction is slightly exothermic. The suspension will thin out as the amine reacts, then thicken again as the

      
      -acetyl product precipitates.
      
  • Reaction Monitoring:

    • Stir for 30–60 minutes.

    • TLC Check: (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The starting material (lower

      
      , stains purple with ninhydrin) should disappear. The product (higher 
      
      
      
      ) absorbs UV but does not stain with ninhydrin (amine consumed).
  • Workup:

    • Cool the mixture in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water (2 x 20 mL) to remove acetic acid byproducts.

  • Purification & Drying:

    • Recrystallize from Ethanol/Water (1:1) if high purity is required.

    • Dry in a vacuum oven at 40°C for 6 hours. Caution: Do not exceed 60°C to prevent allyl oxidation.

Expected Yield: 85–95% Characterization:

  • IR: Broad -OH stretch (

    
    ), Amide I carbonyl (
    
    
    
    ).
  • 1H-NMR: Allyl protons preserved (multiplets at 5.9 ppm and 5.0 ppm).

Part 3: Protocol 2 - Exhaustive -Diacetylation

Objective: Synthesis of 2-acetamido-5-allylphenyl acetate. Mechanism: Base-catalyzed acylation using Pyridine to activate the anhydride and deprotonate the phenol.

Materials
  • Substrate: 5-allyl-2-aminophenol (1.0 eq)

  • Reagent: Acetic Anhydride (2.5 eq)

  • Solvent/Catalyst: Pyridine (anhydrous, 5 volumes)

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 eq) - Accelerates reaction.

Step-by-Step Methodology
  • Setup:

    • Flame-dry a 2-neck round-bottom flask and flush with Nitrogen (

      
      ).
      
    • Add 5-allyl-2-aminophenol (5 g) and Pyridine (25 mL) . Stir until dissolved.

    • (Optional) Add DMAP (0.4 g) for faster conversion.

  • Addition:

    • Cool the solution to 0°C (ice bath).

    • Add Acetic Anhydride (7.9 mL, 2.5 eq) dropwise via syringe to control exotherm.

  • Reaction:

    • Remove ice bath and allow to warm to room temperature.

    • Stir for 4–12 hours.

    • Monitoring: TLC should show a non-polar spot significantly higher than the mono-acetylated intermediate.

  • Quenching & Workup:

    • Pour the reaction mixture into Ice-Water (200 mL) containing HCl (concentrated, enough to neutralize pyridine) .

    • Why HCl? It converts pyridine to water-soluble pyridinium chloride.

    • Extract with Ethyl Acetate (3 x 50 mL) .

  • Washing:

    • Wash organic layer with:

      • 1M HCl (to remove residual pyridine).

      • Saturated

        
         (to remove acetic acid).
        
      • Brine.[2]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      

Expected Yield: >90% Characterization:

  • IR: Ester carbonyl (

    
    ) and Amide carbonyl (
    
    
    
    ). Absence of broad -OH stretch.

Part 4: Comparative Data & Troubleshooting

Data Summary Table
FeatureProtocol 1 (Aqueous)Protocol 2 (Pyridine)
Selectivity

-Acetylation (Amide only)

-Diacetylation (Ester + Amide)
Reagents

, Water

, Pyridine, (DMAP)
Temp 20–25°C0°C

25°C
Time 30–60 mins4–12 hours
Workup Filtration (Precipitate)Extraction (Liquid/Oil)
Green Score High (Water solvent)Low (Pyridine is toxic/odorous)
Troubleshooting Guide
  • Issue: Product is colored (Pink/Brown).

    • Cause: Oxidation of the phenol or allyl group.

    • Fix: Perform reaction under

      
      .[3] Add a pinch of sodium metabisulfite to the aqueous workup to reduce quinones.
      
  • Issue: Low Yield in Protocol 1.

    • Cause: pH dropped too low (acetic acid buildup), protonating the amine.

    • Fix: Add Sodium Acetate (1.0 eq) at the start to buffer the solution.

  • Issue: O-Acetylation occurred in Protocol 1.

    • Cause: Reaction ran too long or too hot.

    • Fix: Stop reaction immediately after TLC indicates consumption of amine. Keep T < 30°C.

Part 5: References

  • Selective N-Acetylation in Aqueous Media:

    • Source: Willette, G. L. (1963). Preparation of N-acetyl-p-aminophenol. U.S. Patent 3,113,150.

    • Relevance: Establishes the foundational protocol for selective acetylation of aminophenols in water/acetic anhydride systems.

  • O-Acetylation with Pyridine:

    • Source: K. J. Hale et al. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).

    • Relevance: Standardizes the exhaustive acetylation method using pyridine as a base/solvent.

  • Allyl Group Stability (Eugenol Analogues):

    • Source: Sitorus, M. et al. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide. Talenta Conference Series.

    • Relevance: Demonstrates the stability of the allyl group during acetylation and amidation reactions on similar phenolic substrates.

  • Benzoxazole Cyclization Context:

    • Source: Soni, S. et al. (2023).[4] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar.

    • Relevance: Contextualizes the acetylation as the primary step toward benzoxazole synthesis.

Sources

Application Note & Protocol: Optimizing Yield for the Synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-allyl-2-hydroxyphenyl)acetamide is a valuable intermediate in the development of novel pharmaceutical agents and functional materials. Its structure, featuring a reactive allyl group and a pharmacologically relevant acetamidophenol core, makes it a versatile building block for further chemical modifications. The selective N-acylation of the corresponding aminophenol precursor, 5-allyl-2-aminophenol, is the critical step in its synthesis. Achieving high yield and purity in this transformation is paramount for the economic viability and success of subsequent research and development endeavors.

This comprehensive guide provides a detailed protocol for the synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide, with a strong emphasis on strategies for yield optimization. As a Senior Application Scientist, this document is structured to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles that govern the reaction's efficiency. By understanding the "why" behind each step, researchers can intelligently troubleshoot and adapt the protocol to achieve optimal results.

Reaction Mechanism: Chemoselective N-Acylation

The synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide from 5-allyl-2-aminophenol proceeds via a nucleophilic acyl substitution reaction. The starting material possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). However, the amino group is significantly more nucleophilic than the phenolic hydroxyl group. This difference in reactivity allows for the chemoselective acylation of the amino group.

The reaction is typically carried out using an acylating agent such as acetic anhydride in the presence of a base or a buffer system. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of an acetate ion as a leaving group, resulting in the formation of the desired amide bond. The presence of a base is crucial to neutralize the acetic acid byproduct, which can protonate the starting amine and render it non-nucleophilic, thus halting the reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N-(5-allyl-2-hydroxyphenyl)acetamide.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 5-allyl-2-aminophenol add_reagents Add Acetic Anhydride & Base start->add_reagents In appropriate solvent reaction Reaction under controlled temperature add_reagents->reaction quench Quench reaction reaction->quench Monitor by TLC extraction Liquid-liquid extraction quench->extraction drying Dry organic phase extraction->drying evaporation Solvent evaporation drying->evaporation Yields crude product purify Recrystallization or Column Chromatography evaporation->purify characterization Characterize pure product purify->characterization (NMR, IR, MS, MP)

Caption: General workflow for the synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide. Optimization of specific parameters may be necessary to achieve the highest possible yield with the available laboratory equipment and reagent purity.

Materials:

  • 5-allyl-2-aminophenol

  • Acetic anhydride

  • Sodium acetate (anhydrous) or a mild organic base (e.g., pyridine, triethylamine)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-allyl-2-aminophenol (1.0 equivalent) in glacial acetic acid. The amount of solvent should be sufficient to fully dissolve the starting material with stirring.

  • Addition of Acylating Agent: To the stirred solution, add sodium acetate (1.5 equivalents). Then, add acetic anhydride (1.2 equivalents) dropwise at room temperature. The addition of a mild base like sodium acetate is crucial to neutralize the acetic acid byproduct, which drives the reaction to completion.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid and salts.

  • Purification: The crude N-(5-allyl-2-hydroxyphenyl)acetamide can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture or ethyl acetate/hexane mixture). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. Determine the melting point of the solid product.

Yield Optimization Strategies

Achieving a high yield of N-(5-allyl-2-hydroxyphenyl)acetamide depends on careful control of several reaction parameters. The following table summarizes key factors and their potential impact on the reaction outcome.

ParameterEffect on Yield and PurityOptimization Insights
Acylating Agent The choice and stoichiometry of the acylating agent are critical. Acetic anhydride is a common and effective choice. Using a slight excess (1.1-1.5 equivalents) ensures complete conversion of the starting material.While more reactive acylating agents like acetyl chloride can be used, they are often more difficult to handle and can lead to side reactions if not used under strictly anhydrous conditions.
Base The base neutralizes the acidic byproduct, preventing the protonation of the starting amine and driving the reaction forward. A weak base like sodium acetate is often sufficient.Stronger bases can be used, but they may promote O-acylation, especially at elevated temperatures, leading to a decrease in the desired product's yield.
Solvent The solvent should dissolve the starting materials and be inert to the reaction conditions. Glacial acetic acid is a common choice as it also acts as a catalyst. Other aprotic solvents like dichloromethane or tetrahydrofuran can also be used.The choice of solvent can influence the reaction rate and the solubility of the product, which can affect its isolation.
Temperature The acylation of aminophenols is typically an exothermic reaction and can often be run at room temperature.Higher temperatures may increase the reaction rate but can also lead to the formation of undesired byproducts, including O-acylated and di-acylated products. Careful temperature control is recommended.
Reaction Time Insufficient reaction time will result in incomplete conversion and lower yield. Conversely, excessively long reaction times may lead to product degradation or side reactions.Regular monitoring of the reaction by TLC is essential to determine the optimal reaction time for maximizing the yield of the desired product.
Purification Method The purity of the final product is highly dependent on the chosen purification method. Recrystallization is often effective for crystalline solids.For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method to achieve high purity.

Troubleshooting

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction has gone to completion by TLC. If not, consider increasing the reaction time or the amount of acylating agent.

    • Loss During Work-up/Purification: Minimize transfers and ensure efficient extraction and recrystallization.

    • Moisture: Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the acetic anhydride.

  • Presence of O-Acylated Byproduct:

    • This is more likely to occur with stronger bases or at higher temperatures. Consider using a milder base and maintaining the reaction at or below room temperature.

  • Di-acylated Byproduct:

    • This can occur if a large excess of the acylating agent is used. Use a controlled stoichiometry of the acylating agent.

Conclusion

The synthesis of N-(5-allyl-2-hydroxyphenyl)acetamide is a straightforward yet nuanced process where careful attention to reaction conditions can significantly impact the final yield and purity. By understanding the principles of chemoselective N-acylation and systematically optimizing key parameters such as the choice of reagents, solvent, and temperature, researchers can reliably produce this valuable compound in high yields. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful synthesis and further exploration of N-(5-allyl-2-hydroxyphenyl)acetamide and its derivatives in various scientific disciplines.

References

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences. [Link]

  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google P
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. [Link]

  • Acylation Reaction- Mechanism, Applications and FAQs. - Allen. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. [Link]

  • 2: Synthesis of Acetaminophen (Experiment) - Chemistry LibreTexts. [Link]

  • acetylation of 4-aminophenol: Mechanism - YouTube. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • N-(3-Allyl-4-hydroxyphenyl)acetamide | C11H13NO2 - PubChem. [Link]

  • The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol | Crown: Journal of Dentistry and Health Research - Phlox Institute. [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]

Sources

solubility of N-(5-allyl-2-hydroxyphenyl)acetamide in organic solvents vs water

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the solubility profile and characterization of N-(5-allyl-2-hydroxyphenyl)acetamide , a structural hybrid of acetamide analgesics and phenylpropene derivatives.

Executive Summary

N-(5-allyl-2-hydroxyphenyl)acetamide (CAS: Analogous to 614-80-2 derivatives) is a lipophilic phenolic amide. Structurally, it possesses an ortho-acetamido phenol core substituted with an allyl chain at the 5-position. This specific substitution pattern introduces a "push-pull" solubility dynamic:

  • The Allyl Group: Increases lipophilicity (LogP), significantly reducing aqueous solubility compared to its parent compound, N-(2-hydroxyphenyl)acetamide.

  • The Ortho-Effect: The proximity of the hydroxyl (-OH) and acetamide (-NHCOCH3) groups facilitates intramolecular hydrogen bonding, further reducing polarity and water interaction while enhancing solubility in non-polar organic matrices.

This guide provides predicted solubility data, detailed experimental protocols for verification, and formulation strategies for drug delivery applications.

Chemical Properties & Predicted Solubility Profile[1][2]

Physicochemical Characteristics[3][4][5][6][7][8][9][10][11]
  • IUPAC Name: N-(2-hydroxy-5-(prop-2-en-1-yl)phenyl)acetamide

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol [1]

  • Predicted LogP: ~2.1 – 2.4 (Moderately Lipophilic)

  • pKa (Phenolic OH): ~9.8 – 10.2 (Weakly acidic)

Solubility Comparison Table (Reference Values)

Note: Values are estimated based on Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., Acetaminophen, Eugenol, Metacetamol).

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Water (pH 7.0) Very Slightly Soluble0.1 – 0.5 Hydrophobic allyl tail and intramolecular H-bonding limit water interaction.
Water (pH > 11) Soluble> 10.0 Ionization of the phenolic hydroxyl group (phenolate formation) drastically increases solubility.
Ethanol (EtOH) Freely Soluble> 50.0 Excellent compatibility with the phenyl-allyl core and amide functionality.
DMSO Very Soluble> 100.0 Disrupts intramolecular H-bonds; preferred solvent for stock solutions.
PEG-400 Soluble20 – 40 Polyethylene glycol chains solvate the amide/phenol regions effectively.
Dichloromethane Soluble10 – 25 High affinity for the lipophilic allyl and aromatic regions.

Experimental Protocol: "Shake-Flask" Solubility Determination

Objective: To empirically determine the thermodynamic solubility of N-(5-allyl-2-hydroxyphenyl)acetamide in various solvents using HPLC quantification.

A. Materials Required[1][3][4][5][7][9][13][14]
  • Test Compound: >500 mg N-(5-allyl-2-hydroxyphenyl)acetamide (Purity >98%).

  • Solvents: HPLC-grade Water, Methanol, DMSO, Ethanol.

  • Equipment: Orbital shaker (temp. controlled), Centrifuge, 0.45 µm PTFE Syringe Filters, HPLC System (UV Detector).

B. Workflow Diagram

The following diagram illustrates the critical path for determining thermodynamic solubility, ensuring equilibrium is reached before quantification.

SolubilityProtocol Start Start: Weigh Excess Compound (e.g., 10 mg) AddSolvent Add Solvent (1 mL) (Water, EtOH, DMSO) Start->AddSolvent Agitate Agitate: Orbital Shaker 24-48 Hours @ 25°C AddSolvent->Agitate CheckSolid Visual Check: Is solid still present? Agitate->CheckSolid AddMore Add more compound CheckSolid->AddMore No (Dissolved) Centrifuge Centrifuge & Filter (0.45 µm PTFE) CheckSolid->Centrifuge Yes (Saturated) AddMore->Agitate Dilute Dilute Filtrate (Mobile Phase) Centrifuge->Dilute HPLC HPLC-UV Quantification (vs. Standard Curve) Dilute->HPLC

Figure 1: Thermodynamic solubility determination workflow using the saturation shake-flask method.

C. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Place 10 mg of the compound into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (e.g., Water, PBS pH 7.4, Ethanol).

    • Critical Step: Visually confirm undissolved solid remains. If the solution is clear, add more compound (5 mg increments) until a suspension persists.

  • Equilibration:

    • Seal vials tightly to prevent evaporation.

    • Agitate on an orbital shaker at 25°C ± 1°C for 24 to 48 hours .

    • Note: For water, 48 hours is recommended to ensure the hydrophobic allyl group fully equilibrates.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe.

    • Filter through a 0.45 µm PTFE or PVDF filter (Nylon filters may bind phenolic compounds).

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Aromatic ring absorption) or 280 nm (Phenol absorption).

    • Calculation:

      
      
      

Formulation & Solubilization Strategies

For drug development applications requiring higher aqueous concentrations, simple aqueous dissolution is insufficient. The following mechanisms can be exploited:

A. pH Adjustment (In-Situ Salt Formation)

The phenolic hydroxyl group at position 2 is weakly acidic (pKa ~10).

  • Strategy: Adjusting the vehicle pH to >10 using dilute NaOH or Tris buffer will deprotonate the phenol (

    
    ).
    
  • Result: This creates a phenolate anion, increasing aqueous solubility by >100-fold.

  • Caution: High pH may hydrolyze the acetamide bond over time (chemical instability).

B. Cosolvency

The allyl group makes the molecule highly compatible with semi-polar solvents.

  • Recommended Vehicle: 10% Ethanol + 40% PEG-400 + 50% Water.

  • Mechanism: Ethanol solvates the allyl chain; PEG-400 disrupts the crystal lattice; Water maintains biocompatibility.

C. Cyclodextrin Complexation
  • Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Mechanism: The hydrophobic allyl-phenyl moiety fits inside the cyclodextrin cavity, shielding it from water.

  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add excess compound and stir for 24 hours.
    

Mechanistic Solvation Diagram

Understanding why this compound behaves differently than Acetaminophen is crucial for formulation.

SolvationMechanism Compound N-(5-allyl-2-hydroxyphenyl)acetamide Allyl 5-Allyl Group (Hydrophobic) Compound->Allyl Ortho 2-OH / 1-NHAc (Intramolecular H-Bond) Compound->Ortho Water Water (Repelled) Allyl->Water Steric/Hydrophobic Repulsion DMSO DMSO (Accepted) Allyl->DMSO Van der Waals Interaction Ortho->Water Reduced H-Bonding Potential Ortho->DMSO H-Bond Disruption (Solvation)

Figure 2: Solvation mechanism showing how the allyl group and intramolecular hydrogen bonding reduce water solubility while enhancing DMSO solubility.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for phenolic amide solubility baselines).
  • Granberg, R. A., & Rasmuson, A. C. (1999). Solubility of paracetamol in pure solvents. Journal of Chemical & Engineering Data, 44(6), 1391-1395. Link

  • PubChem Database. (2025).[2] Compound Summary for Acetamide, N-(2-hydroxyphenyl)- (CID 5819) and Allyl derivatives. National Center for Biotechnology Information. Link

  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 20(1), 17-26. (Methodology for pKa-dependent solubility). Link

  • Cayman Chemical. (2024). Product Information: Metacetamol (N-acetyl-m-aminophenol) Solubility Data.[3] Link

Sources

using N-(5-allyl-2-hydroxyphenyl)acetamide as a benzoxazole precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Utilization of N-(5-allyl-2-hydroxyphenyl)acetamide as a Benzoxazole Precursor

Executive Summary & Strategic Rationale

N-(5-allyl-2-hydroxyphenyl)acetamide serves as a high-value "masked" precursor for the synthesis of 5-allyl-2-methylbenzoxazole . This scaffold is not merely a heterocycle; it is a bifunctional platform combining the pharmacophore stability of the benzoxazole ring with the reactive versatility of an allyl handle.

For drug development professionals, this molecule offers a distinct advantage: Late-Stage Diversification . The allyl group at the 5-position survives the harsh cyclization conditions required to form the benzoxazole core, allowing researchers to perform downstream modifications (e.g., cross-metathesis, thiol-ene "click" coupling, or epoxidation) after the heterocycle is established. This application note details the robust synthesis of the precursor, its cyclization, and downstream utility, emphasizing yield optimization and impurity control.

Critical Pathway Analysis

The synthesis hinges on the regioselective functionalization of 4-allylphenol. The core challenge is preserving the olefin during the nitration and cyclization steps.

BenzoxazolePath Start 4-Allylphenol Nitro 2-Nitro-4-allylphenol (Ortho-Nitration) Start->Nitro HNO3, <10°C (Regiocontrol) Amino 2-Amino-4-allylphenol (Chemoselective Reduction) Nitro->Amino Fe/NH4Cl or Na2S2O4 Precursor N-(5-allyl-2-hydroxyphenyl)acetamide (Target Precursor) Amino->Precursor Ac2O, EtOH (Selective N-Acylation) Benzoxazole 5-Allyl-2-methylbenzoxazole (Cyclodehydration) Precursor->Benzoxazole p-TsOH, Xylene (-H2O) Functional Functionalized Benzoxazole Library Benzoxazole->Functional Metathesis / Thiol-Ene

Figure 1: Synthetic workflow from commodity starting material to functionalized scaffold.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Precursor

Target: N-(5-allyl-2-hydroxyphenyl)acetamide

Step A: Regioselective Nitration Direct nitration of 4-allylphenol is prone to oxidation of the double bond. The use of mild nitrating agents or strict temperature control is non-negotiable.

  • Reagents: 4-Allylphenol (10 mmol), dilute HNO3 (15%), or Sb(NO3)3 (solid support).

  • Protocol:

    • Dissolve 4-allylphenol in Et2O or DCM and cool to -10°C.

    • Add dilute HNO3 dropwise over 30 mins. Critical: Exotherms >0°C promote tar formation.

    • Quench with ice water. Extract organic layer, wash with NaHCO3.[1]

    • Purification: Steam distillation or column chromatography (Hexane/EtOAc 9:1) to separate the ortho-nitro (product) from para-nitro (minor/trace) and tars.

    • Yield: Expect 60-75% of 2-nitro-4-allylphenol .

Step B: Chemoselective Reduction Catalytic hydrogenation (H2/Pd-C) is forbidden as it will reduce the allyl group to a propyl group.

  • Reagents: Fe powder (5 eq), NH4Cl (saturated aq), EtOH.

  • Protocol:

    • Suspend 2-nitro-4-allylphenol in EtOH/Water (3:1).

    • Add Fe powder and NH4Cl. Heat to reflux for 2 hours.

    • Filter hot through Celite (remove iron oxides).

    • Concentrate filtrate to obtain 2-amino-4-allylphenol . Use immediately to prevent oxidation (darkening).

Step C: N-Acetylation

  • Reagents: Acetic anhydride (1.1 eq), EtOH.

  • Protocol:

    • Dissolve crude amine in EtOH at 0°C.

    • Add Ac2O dropwise. Stir at RT for 30 mins.

    • Precipitate with cold water or recrystallize from EtOH/Water.

    • Product: N-(5-allyl-2-hydroxyphenyl)acetamide.

Phase 2: Cyclization to 5-Allyl-2-methylbenzoxazole

This is the critical transformation. The goal is to effect dehydration without polymerizing the allyl chain.

Method A: Azeotropic Dehydration (Scale-Up Preferred)

  • Reagents: p-Toluenesulfonic acid (p-TsOH, 5 mol%), Xylene or Toluene.

  • Setup: Dean-Stark trap.

  • Protocol:

    • Charge flask with Precursor (1.0 eq) and p-TsOH in Xylene (0.1 M).

    • Add BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) as a radical inhibitor to protect the allyl group.

    • Reflux vigorously until water collection ceases (~3-5 hours).

    • Cool, wash with NaHCO3, dry (MgSO4), and concentrate.

    • Purification: Vacuum distillation or Flash Chromatography (SiO2, Hex/EtOAc).

Method B: Microwave-Assisted (High Throughput)

  • Reagents: Precursor, PPE (Polyphosphate ester) or Ionic Liquid ([bmim][PF6]).

  • Protocol:

    • Mix Precursor with PPE in a microwave vial.

    • Irradiate at 140°C for 10-15 minutes.

    • Pour into ice water, neutralize, and extract.

    • Advantage: Faster reaction times minimize thermal exposure of the allyl group.

Quantitative Comparison of Methods

MetricMethod A (p-TsOH/Reflux)Method B (Microwave)Method C (PPA - Polyphosphoric Acid)
Yield 85-92%88-95%70-80%
Reaction Time 4-6 Hours15 Minutes2-3 Hours
Allyl Integrity High (with BHT)Very HighModerate (Risk of hydration)
Scalability Excellent (kg scale)Poor (mg to g scale)Moderate (Viscosity issues)

Analytical Validation (Self-Validating Checkpoints)

To ensure the protocol worked, verify these specific spectral markers. If these are absent, the reaction failed.

1H NMR Markers (CDCl3, 400 MHz):

  • The Benzoxazole Methyl: Look for a sharp singlet at δ ~2.60 ppm . (If this is ~2.1 ppm, you still have the uncyclized acetamide).

  • The Allyl Group:

    • -CH2- (Benzylic): Doublet at δ ~3.45 ppm .

    • =CH- (Internal): Multiplet at δ ~5.9-6.1 ppm .

    • =CH2 (Terminal): Two multiplets at δ ~5.0-5.2 ppm .

  • Aromatic Region: 3 protons. A doublet (C7), a singlet (C4), and a doublet (C6).

Common Failure Modes:

  • Loss of Allyl Signals: Indicates polymerization (broadening of lines) or reduction (appearance of propyl triplet at ~0.9 ppm).

  • Broad OH peak > 9 ppm: Indicates incomplete cyclization (starting material remains).

Application: Late-Stage Functionalization

The utility of 5-allyl-2-methylbenzoxazole lies in its ability to undergo "Click" chemistry.

Protocol: Thiol-Ene Coupling (Bio-conjugation)

  • Purpose: Attach a polar tail or targeting peptide.

  • Reagents: 5-allyl-2-methylbenzoxazole, R-SH (Thiol), DMPA (Photoinitiator).

  • Conditions: UV light (365 nm), MeOH, RT, 30 mins.

  • Mechanism: Anti-Markovnikov addition of the thiol across the allyl double bond.

  • Result: 5-(3-(alkylthio)propyl)-2-methylbenzoxazole.

ThiolEne A 5-Allyl-Benzoxazole C Thiol-Ene Adduct (Linear Linkage) A->C Radical Addition B Thiol (R-SH) + UV B->C

Figure 2: Thiol-ene click reaction for library generation.

References

  • Synthesis of 2-Substituted Benzoxazoles via Tf2O-Promoted Activation. PMC, 2023.

  • Claisen Rearrangement of Allyl Aryl Ethers. Organic Reactions, 2021.

  • Catalytic Reduction of Nitro-Compounds. Organic Chemistry Portal, 2024.

  • Benzoxazole Synthesis Methodologies. Organic Chemistry Portal, 2023.

  • 2-Methylbenzoxazole Synthesis and Properties. ChemicalBook, 2024.

Sources

Application Note: Crystallization & Purification of N-(5-allyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the purification of N-(5-allyl-2-hydroxyphenyl)acetamide (also known as 5-allyl-2-hydroxyacetanilide ).

The protocols below prioritize the removal of critical impurities common to this scaffold: regioisomers (3-allyl vs. 5-allyl), O-acetylated byproducts, and oxidative degradants.

Introduction & Physicochemical Context

N-(5-allyl-2-hydroxyphenyl)acetamide is a functionalized phenolic acetamide often utilized as a scaffold in the synthesis of cephalosporin antibiotics (e.g., related to Cefdinir intermediates) and specialized polymers.

  • Target Molecule: N-(5-allyl-2-hydroxyphenyl)acetamide

  • CAS: 63989-91-9 (Generic isomer mix often cited; specific isomer handling required)

  • Molecular Weight: 191.23 g/mol [1]

  • Target Melting Point: 115–116 °C (Lit. [1])

  • Acidity (pKa): ~9.5–10.0 (Phenolic OH)

Critical Quality Attributes (CQAs)

The primary challenge in purifying this compound differs based on the synthetic route:

  • Route A (Claisen Rearrangement): Produces a mixture of the 3-allyl (ortho) and 5-allyl (para) isomers. The 5-allyl is often the minor product and difficult to separate due to similar solubilities.

  • Route B (Acetylation of 2-amino-4-allylphenol): Produces the 5-allyl isomer directly but contains O-acetylated impurities and oxidized quinone-like species (color bodies).

This guide addresses both, with a focus on Route B as the scalable industrial standard, while providing an Acid-Base Swing method for isomer enrichment.

Solubility Profile & Solvent Selection

The phenolic hydroxyl group and the acetamide moiety create a "push-pull" solubility profile. The molecule is soluble in polar aprotic solvents but shows temperature-dependent solubility in semi-polar solvents.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityImpurity Rejection
Ethanol / Water HighLowExcellent Good for polar salts and inorganic residues.
Toluene ModerateVery LowHigh Excellent for removing tarry, non-polar oxidation products.
Ethyl Acetate / Heptane HighLowGood Standard "crash-out" method; risk of oiling out if cooled too fast.
Aq. NaOH (1N) Soluble (as phenolate)N/ASpecific Used for Acid/Base extractive purification (Isomer separation).

Protocol A: The "Polishing" Crystallization (Toluene System)

Best for: Removing oxidative color bodies and non-polar tars from crude material synthesized via direct acetylation.

Mechanistic Rationale

Toluene acts as a marginal solvent. At high temperatures, it disrupts the intermolecular Hydrogen bonding of the acetamide dimer; upon cooling, the crystal lattice reforms rigorously, excluding the amorphous "tar" impurities often seen in allyl-phenol chemistry.

Step-by-Step Methodology
  • Preparation: Flush a reaction vessel with Nitrogen (

    
    ). Phenols are susceptible to oxidation at high temperatures.
    
  • Dissolution:

    • Charge crude N-(5-allyl-2-hydroxyphenyl)acetamide (1.0 eq) into the vessel.

    • Add Toluene (8–10 volumes relative to mass, e.g., 10g crude = 80-100mL Toluene).

    • Heat to reflux (110 °C) with vigorous stirring.

    • Note: If the solution is not clear at reflux, add Ethanol dropwise (max 5% v/v) to assist dissolution, though pure Toluene is preferred for purity.

  • Clarification (Hot Filtration):

    • While at reflux, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., NaCl/NaOAc from acetylation).

  • Controlled Cooling (The Critical Step):

    • Cool the filtrate to 85 °C rapidly.

    • Seed: Add 0.5% w/w pure seed crystals.

    • Ramp cool from 85 °C to 20 °C at a rate of 10 °C/hour . Slow cooling prevents oiling out.

  • Isolation:

    • Stir at 20 °C for 2 hours.

    • Cool further to 0–5 °C for 1 hour to maximize yield.

    • Filter the white crystalline solid.

    • Wash with cold Toluene (1 vol) followed by Hexane (1 vol).

  • Drying:

    • Dry under vacuum at 45 °C for 12 hours.

Protocol B: Acid-Base Swing (Isomer & O-Acetyl Separation)

Best for: Separating the 5-allyl isomer from the 3-allyl isomer or removing O-acetylated byproducts (which are not acidic).

Mechanistic Rationale

The 5-allyl isomer contains a free phenolic proton (pKa ~10), allowing it to dissolve in aqueous base. The O-acetyl impurity (ester) lacks this proton and remains insoluble. Furthermore, the 3-allyl and 5-allyl isomers precipitate at slightly different pH values, allowing for fractional precipitation.

Workflow Diagram (Graphviz)

PurificationWorkflow Crude Crude Mixture (Isomers + O-Acetyl) BaseDissolution Dissolve in 1N NaOH (pH > 12) Crude->BaseDissolution Charge Filtration Filtration BaseDissolution->Filtration Residue Solid Residue: O-Acetyl Impurities (Discard) Filtration->Residue Insolubles Filtrate Filtrate: Phenolate Anions Filtration->Filtrate Soluble Phenolates Acidification Slow Acidification with 1N H2SO4 Filtrate->Acidification Controlled Addn Precipitation Fractional Precipitation (Target pH ~6-7) Acidification->Precipitation Crystallization Isolation Filter & Wash (Water) Precipitation->Isolation FinalProduct Pure N-(5-allyl-2-hydroxyphenyl)acetamide (MP: 115-116°C) Isolation->FinalProduct

Caption: Acid-Base Swing protocol for selective isolation of the phenolic target from non-acidic impurities.

Step-by-Step Methodology
  • Dissolution:

    • Suspend crude material in 1N NaOH (5 volumes).

    • Stir at room temperature for 30 minutes. The target (phenol) will dissolve as the sodium phenolate.

    • Impurity Check: Any undissolved solids are likely O-acetylated byproducts or neutral tars.

  • Filtration:

    • Filter off the undissolved solids.[2] The filtrate contains your target.

  • Fractional Precipitation:

    • Ideally, cool the filtrate to 10–15 °C.

    • Slowly add 1N H2SO4 or Acetic Acid dropwise.

    • Observation: The solution will become cloudy.

    • Isomer Note: If separating 3-allyl vs 5-allyl, the 3-allyl isomer (MP ~114 °C) often precipitates slightly earlier or later depending on exact ionic strength, but literature suggests fractional precipitation is effective [1]. For general purification, acidify to pH 6–7.

  • Collection:

    • Once pH 6 is reached, stir for 30 minutes to ensure complete protonation and crystallization.

    • Filter the solid.

    • Crucial Wash: Wash copiously with water to remove trapped inorganic salts (Na2SO4).

  • Recrystallization (Optional):

    • If the color is off (pinkish due to oxidation), perform a final rapid recrystallization from Ethanol/Water (1:1) using 0.1% Sodium Dithionite as an antioxidant.

Analytical Validation & Specifications

To ensure the protocol was successful, the isolated material must meet these criteria:

TestMethodAcceptance CriteriaNote
Appearance VisualWhite to off-white needlesPink/Brown indicates oxidation.
Melting Point DSC / Capillary115 – 116 °C 3-allyl isomer is ~114-115°C; Mixed MP will be depressed (<110°C).
Purity HPLC (Reverse Phase)> 98.5% AreaC18 Column, Water/MeCN gradient.
Identity 1H-NMR (DMSO-d6)Confirms 5-allyl substitutionLook for aromatic splitting pattern (doublet, doublet of doublets, doublet).
NMR Diagnostic (5-allyl vs 3-allyl)
  • 5-allyl (Target): The aromatic region will show a specific pattern characteristic of 1,2,4-substitution. The proton ortho to the acetamide and meta to the phenol will appear as a distinct doublet or singlet depending on resolution.

  • 3-allyl (Impurity): This is a 1,2,3-substitution pattern. The allyl group is crowded next to the OH.

References

  • Synthesis of Isomers of Eugenol. National Institutes of Health (PMC). Detailed characterization of 3-allyl and 5-allyl isomers of 2-hydroxyacetanilide.

  • Purification of Phenolic Intermediates. Organic Syntheses. General procedures for handling oxidation-prone aminophenols.

  • Crystallization Solvents and Techniques. University of Rochester, Dept of Chemistry. Guidelines on solvent polarity and recrystallization of amides.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Allyl-Acetamidophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the rational selection of solvents for the purification of allyl-acetamidophenol derivatives via recrystallization. Moving beyond simple trial-and-error, we present a systematic methodology grounded in the physicochemical properties of the target molecule and the principles of solubility. This document furnishes researchers, chemists, and drug development professionals with detailed protocols for single-solvent and mixed-solvent screening, bulk recrystallization, and troubleshooting common challenges. The objective is to enable the efficient and reliable development of a robust recrystallization process to achieve high purity and yield.

Introduction: The Rationale for Systematic Solvent Selection

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] Its efficacy hinges on a fundamental principle: the solubility of a solid solute in a solvent generally increases with temperature.[3][4] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution (the "mother liquor").[1][5]

The selection of an appropriate solvent is the most critical parameter for a successful recrystallization.[3] A poorly chosen solvent can lead to low recovery, failure to remove impurities, or the undesirable "oiling out" of the product.[6] For a specific class of molecules like allyl-acetamidophenol derivatives, a systematic approach based on molecular structure is essential for efficiently identifying the optimal solvent or solvent system.

Molecular Structure Analysis of Allyl-Acetamidophenol Derivatives

To make an informed choice, we must first analyze the structural components of the target molecule. The general structure of an allyl-acetamidophenol derivative contains several key functional groups, each influencing its overall polarity and potential for intermolecular interactions.

  • Phenolic Hydroxyl (-OH) group: This group is polar and acts as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar protic solvents like alcohols and water.[7][8]

  • Acetamido (-NHC(O)CH₃) group: This amide group is also highly polar and can participate in hydrogen bonding, contributing significantly to the molecule's affinity for polar solvents.[9]

  • Aromatic Ring: The benzene ring itself is non-polar and engages in van der Waals interactions, favoring solubility in less polar or aromatic solvents like toluene.[10]

  • Allyl (-CH₂CH=CH₂) group: This hydrocarbon chain is non-polar, further contributing to the molecule's affinity for non-polar solvents.

The overall solubility of an allyl-acetamidophenol derivative is a balance of these competing polar and non-polar characteristics.[11] The molecule is moderately polar, suggesting that solvents of intermediate polarity or, more likely, a mixed-solvent system will be required to achieve the ideal solubility profile for recrystallization.

The Ideal Recrystallization Solvent: Criteria for Selection

A suitable solvent for recrystallization must meet several key criteria:[1][2][3]

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution in a minimal volume.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.

  • Appropriate Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals after filtration but not so low that evaporation during heating becomes difficult to control.[12]

  • Inertness: The solvent must not react chemically with the compound being purified.[1][13]

  • Impurity Solubility Profile: Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

  • Safety and Practicality: The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[13]

Systematic Workflow for Solvent Selection

A structured approach is crucial to efficiently identify the optimal solvent system. The following workflow provides a logical progression from initial screening to a finalized protocol.

Solvent_Selection_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Analyze Solute Structure (Polarity, H-bonding) B Select Candidate Solvents (Range of Polarities) A->B C Protocol 1: Small-Scale Single Solvent Screening B->C D Ideal Single Solvent Found? C->D E Protocol 2: Small-Scale Mixed Solvent Screening D->E No G Protocol 3: Bulk Recrystallization & Purity Check D->G Yes F Optimal System Identified? E->F F->G Yes I Troubleshoot or Select New Solvents F->I No H Process Optimized G->H I->B

Figure 1: Decision workflow for solvent selection.

Data Presentation: Properties of Common Recrystallization Solvents

The table below summarizes key properties of solvents commonly used for the recrystallization of moderately polar organic compounds.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Key Characteristics & Safety Notes
Water 10010.280.1Highly polar, protic. Good for polar compounds. Non-flammable.
Ethanol 785.224.6Polar, protic. Dissolves a wide range of compounds. Flammable.
Methanol 656.632.7Polar, protic. More polar than ethanol. Toxic and flammable.
Isopropanol 824.318.3Polar, protic. Less polar than ethanol. Flammable.
Acetone 565.420.7Polar, aprotic. Strong solvent. Very low boiling point, highly flammable.
Ethyl Acetate 774.36.0Intermediate polarity. Good general-purpose solvent. Flammable.
Toluene 1112.32.4Non-polar, aromatic. Good for less polar compounds. Flammable, toxic.
Hexane / Heptane 69 / 980.01.9 / 1.9Non-polar, aliphatic. Often used as an anti-solvent. Flammable.

Data compiled from various sources.[12][14]

Experimental Protocols

Protocol 1: Small-Scale Single Solvent Screening

Objective: To rapidly assess the suitability of individual solvents for recrystallization.

Methodology:

  • Place approximately 20-30 mg of the crude allyl-acetamidophenol derivative into a small test tube or vial.

  • Add a candidate solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture. Observe if the solid dissolves.

    • Observation: If the compound dissolves readily in the cold solvent, the solvent is unsuitable.[13]

  • If the compound is insoluble at room temperature, heat the mixture gently in a sand bath or on a hot plate to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

    • Observation: Note the approximate volume of hot solvent required. If a very large volume is needed, the solvent's solvating power may be too low.

  • Once a clear, hot, saturated solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the result: An ideal solvent will show poor solubility at room temperature but good solubility when hot, and will produce a significant amount of crystalline precipitate upon cooling.[2][3]

Protocol 2: Small-Scale Mixed Solvent (Solvent/Anti-Solvent) Screening

Objective: To identify a suitable pair of miscible solvents when no single solvent is ideal. This is often necessary when the compound is too soluble in one solvent and insoluble in another.[12][15]

Methodology:

  • Select a pair of miscible solvents. One in which the compound is highly soluble (the "solvent," e.g., ethanol) and one in which it is poorly soluble (the "anti-solvent," e.g., water).[16]

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the "solvent" (e.g., ethanol) dropwise at room temperature until the solid just dissolves.

  • Slowly add the "anti-solvent" (e.g., water) dropwise with constant agitation until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.[15]

  • Gently warm the turbid mixture until it becomes clear again. If it doesn't become clear, add a single drop of the "solvent" to redissolve the precipitate.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Evaluate the result: A good mixed-solvent system will produce a high yield of well-formed crystals. Note the approximate ratio of solvent to anti-solvent for scaling up.

Protocol 3: Bulk Recrystallization Procedure

Objective: To purify the main batch of the crude product using the optimized solvent system identified in the screening protocols.

Recrystallization_Process step_node step_node action_node action_node optional_node optional_node final_node final_node A 1. Dissolution: Add crude solid to flask. Add minimum boiling solvent until just dissolved. B 2. Decolorization (Optional): Add activated charcoal if solution is colored. A->B C 3. Hot Gravity Filtration (Optional): Remove insoluble impurities or charcoal. B->C D 4. Crystallization: Allow filtrate to cool slowly and undisturbed. Then chill in an ice bath. C->D E 5. Collection: Collect crystals by vacuum filtration. D->E F 6. Washing: Rinse crystals with a small amount of ice-cold solvent. E->F G 7. Drying: Dry crystals under vacuum to remove residual solvent. F->G H Pure Crystalline Product G->H

Figure 2: Step-by-step recrystallization process.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the chosen solvent (or pre-mixed solvent pair) in small portions, heating the mixture to a gentle boil after each addition, until the solid has just dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[3][17]

  • Hot Filtration (if necessary): If there are insoluble impurities (or if decolorizing carbon was used), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight.

  • Validation: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[5]

Troubleshooting Common Recrystallization Problems

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out - Compound's melting point is below the solvent's boiling point.[12]- Solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to redissolve the oil.- Add a small amount of additional solvent (the "good" solvent in a mixed pair) and allow to cool more slowly.[6][18]- Consider purification by another method (e.g., chromatography) first.
No Crystals Form - Too much solvent was used, solution is not saturated.[6]- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and attempt to cool again.[18]- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[5][6]
Very Low Yield - Too much solvent was used during dissolution.[17]- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals.- Ensure filtration apparatus is pre-heated and filtration is performed quickly.- Always use ice-cold solvent for washing the collected crystal cake.
Colored Product - Colored impurities are co-crystallizing with the product.- Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Note: Avoid using charcoal with phenolic compounds if possible, as it can sometimes react.[13]

Conclusion

The successful recrystallization of allyl-acetamidophenol derivatives is an achievable goal when a systematic and logical approach to solvent selection is employed. By analyzing the molecular structure to predict solubility and following a structured screening protocol, researchers can efficiently identify an optimal solvent system. The detailed procedures and troubleshooting guide provided herein serve as a robust resource to streamline the purification process, ultimately leading to higher purity, better yields, and more reliable experimental outcomes.

References

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Recrystallization (chemistry). EBSCO Information Services. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. Available at: [Link]

  • Crystallization. Gavilan College. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • Recrystallization. University of Wisconsin-Green Bay. Available at: [Link]

  • Recrystallization using two solvents. YouTube. Available at: [Link]

  • Solubility of organic compounds. Khan Academy. Available at: [Link]

  • Recrystallization. Wired Chemist. Available at: [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Available at: [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. Available at: [Link]

  • RECRYSTALLISATION. University of Calgary. Available at: [Link]

  • Recrystallization. University of Technology, Iraq. Available at: [Link]

  • Polarity and Solubility of Organic Molecules. YouTube. Available at: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. Available at: [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Functional Group Characteristics and Roles. ASHP. Available at: [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Center for Biotechnology Information. Available at: [Link]

  • The Solubility of Several Aromatic Hydrocarbons in Water. Defense Technical Information Center. Available at: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Preserving Allyl Moieties During Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing an acetamide (


) on a scaffold containing an allyl group (

) presents a chemoselectivity paradox. While the amide bond formation itself is robust, the allyl group is electronically susceptible to three degradation pathways during the process: Electrophilic Oxidation (epoxidation), Radical Autoxidation (allylic oxidation), and Isomerization (migration to enamine/imine).

The Solution: You must decouple the amidation conditions from high-potential oxidants and transition metal impurities. This guide moves beyond basic "protection groups" and focuses on kinetic chemoselectivity —selecting reagents that react faster with the amine than the alkene.

Diagnostic Hub: What is killing your Allyl Group?

Before changing your synthesis, identify the specific failure mode using Mass Spectrometry (MS) and NMR.

Troubleshooting Decision Matrix

Troubleshooting Start Analyze Crude Product (LC-MS / NMR) MassShift Mass Shift Observed? Start->MassShift M16 M+16 or M+32 MassShift->M16 Yes M0 No Mass Change (Isomer Shift) MassShift->M0 No, but NMR shift M_Poly Broadening / Polymer MassShift->M_Poly Insoluble/Gunk Epoxide Diagnosis: Epoxidation Cause: Peroxides in Solvent or Strong Oxidant M16->Epoxide Sharp Peak Enone Diagnosis: Allylic Oxidation Cause: Radical Autoxidation (Air + Light) M16->Enone Conj. Carbonyl Signal Isomer Diagnosis: Isomerization (Allyl -> Enamine) Cause: Trace Pd/Ru/Rh M0->Isomer M_Poly->Enone Radical Polymerization

Figure 1: Diagnostic logic flow to identify the specific degradation pathway of the allyl moiety.

Module 1: The "Invisible" Oxidant (Solvent Management)

The Issue: The most common cause of "mysterious" allyl oxidation during standard acetylation is peroxide contamination in ether solvents (THF, Dioxane, Diethyl Ether). Ethers react with atmospheric oxygen to form hydroperoxides.[1] These are potent epoxidizing agents (similar to mCPBA) that will attack your allyl group during the reaction or workup.

The Fix:

  • Test: Use Quantofix® Peroxide test strips on any ether solvent before use. >5 mg/L is unsafe for allyl groups.

  • Inhibit: Use solvents stabilized with BHT (Butylated Hydroxytoluene). BHT is a radical scavenger that terminates the chain reaction before it attacks the alkene.

  • Alternative: Switch to Dichloromethane (DCM) or Ethyl Acetate for the acetylation step if solubility permits. They do not form peroxides.

Module 2: Standard Acetylation (The "Safe" Route)

If you are converting an Amine (


) to Acetamide using Acetic Anhydride (

) or Acetyl Chloride (

), the reagents themselves are safe. The risk comes from Transition Metal Contamination .

Mechanism of Failure: If your amine was synthesized using a metal catalyst (e.g., Pd-catalyzed deprotection, Ru-catalyzed reduction), trace metals remaining in the amine can catalyze:

  • Isomerization: Moving the double bond to conjugation.

  • Acetoxylation: Pd(II) can catalyze the addition of acetate across the double bond (Wacker-type chemistry).

Protocol: Metal-Free Acetylation

Use this for standard amines.

  • Scavenging (Critical Pre-step): Dissolve crude amine in solvent. Add SiliaMetS® Thiol or activated charcoal (10 wt%) and stir for 4 hours. Filter through Celite.

  • Reaction:

    • Solvent: DCM (Dry, Argon sparged).

    • Base: DIPEA (Diisopropylethylamine) or Pyridine (1.2 equiv).

    • Reagent: Acetic Anhydride (1.1 equiv). Avoid Acetyl Chloride if the allyl group is acid-sensitive (generates HCl).

    • Temperature:

      
      . Keep it cold to kinetically favor N-acylation over any side reactions.
      
  • Workup: Wash with 1M HCl (to remove pyridine)

    
     Sat. 
    
    
    
    . Do not dry the organic layer by blowing air over it; use a rotary evaporator with an Argon backfill.

Module 3: Oxidative Amidation (The Advanced Route)

The Scenario: You are synthesizing the acetamide directly from an Aldehyde (e.g., Acetaldehyde equivalent) or Alcohol and an Amine. The Risk: Standard oxidative amidation reagents (TBHP, mCPBA, Hypervalent Iodine) are electrophilic oxidants that will instantly epoxidize the allyl group.

The Solution: N-Heterocyclic Carbene (NHC) Catalysis . NHCs activate the aldehyde via an "active ester" mechanism (acyl azolium) that is purely nucleophilic/electrophilic at the carbonyl carbon, completely ignoring the alkene.

Protocol: NHC-Catalyzed Oxidative Amidation

Based on Bode/Studer Chemistries (See Ref 1, 2).

ComponentReagentRole
Substrate Aldehyde + Allyl AminePrecursors
Catalyst IMes or Triazolium (5 mol%)Activates aldehyde to acyl azolium
Oxidant Diphenoquinone or MnO

Mild oxidant that recycles the catalyst
Solvent Toluene or THF (BHT stabilized)Non-nucleophilic medium

Step-by-Step:

  • Setup: Flame-dry a flask under Argon.

  • Mix: Add Aldehyde (1.0 equiv), Amine (1.0 equiv), and NHC precatalyst (5 mol%).

  • Oxidant: Add 3,3',5,5'-tetra-tert-butyldiphenoquinone (1.0 equiv). Note: This oxidant is bulky and sterically hindered, preventing interaction with the allyl group.

  • Reaction: Stir at RT for 12 hours.

  • Result: The NHC converts the aldehyde to an acyl azolium (activated ester surrogate). The amine attacks this intermediate to form the amide.[2] The allyl group remains untouched because no free electrophilic oxygen species are generated.

Mechanism Visualization

NHC_Mechanism cluster_safety Safety Zone (No Alkene Reaction) Aldehyde Aldehyde (R-CHO) Breslow Breslow Intermediate Aldehyde->Breslow + NHC NHC NHC Catalyst AcylAzolium Acyl Azolium (Active Ester) Breslow->AcylAzolium + Oxidant (Oxidation of C-H) Oxidant Mild Oxidant (Quinone) Oxidant->Breslow e- transfer Product Acetamide (Allyl Intact) AcylAzolium->Product + Amine (Nucleophilic Attack) Amine Allyl Amine (Nu:) Product->NHC Regenerate

Figure 2: The NHC catalytic cycle avoids generating free peroxy-species, ensuring the allyl group is not epoxidized.

FAQ: Common Pitfalls

Q: Can I use HATU/EDC for coupling Acetic Acid to an Allyl Amine? A: Yes. Carbodiimide (EDC) and Uronium (HATU) coupling agents are non-oxidative. They are perfectly safe for allyl groups. Caution: Ensure your DMF solvent is not hydrolyzed to dimethylamine (which causes side reactions), but it won't oxidize the alkene.

Q: My product turned yellow/brown upon rotary evaporation. A: This is likely Radical Autoxidation .

  • Cause: Concentrating the product increases the concentration of trace peroxides or radicals.

  • Fix: Add 0.1% BHT (Butylated Hydroxytoluene) to the collection flask before evaporation. It acts as a "radical sink."

Q: Can I use Ozonolysis to generate the aldehyde precursor? A: Absolutely not. Ozone will cleave your allyl group instantly. If you need to generate an aldehyde in the presence of an allyl group, use Dess-Martin Periodinane (DMP) or Swern Oxidation at -78°C. These are chemoselective for alcohols over alkenes.

References

  • NHC-Catalyzed Oxidative Amidation: Sarkar, S. D., & Studer, A. (2010).[3] Oxidative Amidation and Azidation of Aldehydes by NHC Catalysis. Organic Letters, 12(9), 1992–1995. Link

  • Review of Amide Synthesis: Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

  • Peroxide Formation in Ethers: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[4][5][6] Chemical Health and Safety, 8(5), 12-22. Link

  • Ruthenium Catalyzed Amidation (Dehydrogenative): Gunanathan, C., Ben-David, Y., & Milstein, D. (2007). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2.[7][8] Science, 317(5839), 790-792. Link

Sources

troubleshooting low yields in N-acetylation of sterically hindered phenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Acetylation of Sterically Hindered Substrates Ticket ID: #404-STERIC-OH Status: Open Agent: Senior Application Scientist

Initial Diagnostics & Terminology Clarification

User Alert: You have inquired about the "N-acetylation of sterically hindered phenols."

  • Correction: Phenols (

    
    ) undergo O-acetylation  to form esters. Anilines (
    
    
    
    ) undergo N-acetylation to form amides.
  • Assumption: Given the difficulty often associated with sterically hindered phenols (e.g., 2,6-di-tert-butylphenol), this guide focuses primarily on O-acetylation . However, we have included a dedicated module for N-acetylation of hindered anilines to ensure your specific synthesis is covered regardless of the terminology overlap.

The Diagnostic Workflow (Logic Map)

Before selecting a protocol, determine your "Steric Severity Score" using the logic map below.

AcetylationLogic Start Select Substrate Type Phenol Hindered Phenol (e.g., 2,6-di-t-butyl) Start->Phenol Aniline Hindered Aniline (e.g., 2,6-dimethyl) Start->Aniline Phenol_Method Is Pyridine/Ac2O working? Phenol->Phenol_Method Aniline_Method Reagent Selection Aniline->Aniline_Method Phenol_Yes Continue Standard Protocol Phenol_Method->Phenol_Yes Yield > 80% Phenol_No Switch Mechanism Phenol_Method->Phenol_No Yield < 50% Strategy_A Nucleophilic Catalysis (DMAP + Et3N) Phenol_No->Strategy_A First Line Defense Strategy_B Lewis Acid Catalysis (Sc(OTf)3 or Iodine) Strategy_A->Strategy_B If Fails (Steric Wall) Aniline_Sol Use AcCl + DMAP (Reflux) Aniline_Method->Aniline_Sol

Caption: Decision matrix for selecting the optimal acetylation pathway based on substrate class and initial failure modes.

Module A: The "Why" – Mechanistic Bottlenecks

The Problem: In sterically hindered phenols (e.g., Propofol derivatives, Vitamin E analogues), the hydroxyl group is shielded by bulky ortho-substituents.

  • Kinetic Barrier: The nucleophilic attack of the phenol oxygen onto the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride) is physically blocked.

  • Thermodynamic Instability: Even if the tetrahedral intermediate forms, the collapse to the ester is slow.

The Solution: You cannot rely on the inherent nucleophilicity of the phenol. You must create a "Hyper-Electrophile" (using Lewis Acids) or use a "Hyper-Nucleophilic Transfer Agent" (DMAP).

Module B: Protocols & Reagents
Protocol 1: The "Gold Standard" (DMAP-Catalyzed)

Best for: Moderately to severely hindered phenols (e.g., 2,6-dimethylphenol).

Mechanism: DMAP (4-Dimethylaminopyridine) attacks the acetic anhydride to form an


-acetylpyridinium ion. This species is roughly 

times more reactive toward the phenol than acetic anhydride itself.
StepActionTechnical Note
1 Dissolve Dissolve 1.0 eq of Phenol in DCM (Dichloromethane). Avoid alcohols/water.
2 Base Add 1.2 eq Triethylamine (

)
. This acts as an auxiliary base to regenerate DMAP.
3 Catalyst Add 0.1 - 0.2 eq DMAP . Critical: Do not omit.[1] Pyridine alone is insufficient for hindered substrates.
4 Reagent Add 1.5 eq Acetic Anhydride (

)
dropwise at

, then warm to RT.
5 Monitor Check TLC. If incomplete after 4h, heat to reflux (

).

Troubleshooting:

  • Issue: Reaction turns black/tarry.

  • Fix: The

    
    -acetylpyridinium salt can decompose at high heat. Switch to Protocol 2 (Lewis Acid).
    
Protocol 2: The "Heavy Duty" (Iodine or Lewis Acid Catalyzed)

Best for: Extremely hindered phenols (e.g., 2,6-di-tert-butylphenol) or acid-sensitive substrates.

Mechanism: Iodine (


) or Scandium Triflate (

) acts as a Lewis acid, coordinating to the carbonyl oxygen of the acetic anhydride, making it susceptible to attack even by a "buried" phenol oxygen.
Reagent SystemConditionsWhy use it?

(Iodine)
Solvent-free or DCM, RT.High Yield. Iodine is mild, cheap, and works surprisingly well for 2,6-di-tert-butylphenol [1].

MeCN or DCM, RT.Reusable. Scandium triflate is water-tolerant and can be recovered.[2][3] Extremely potent Lewis Acid [2].

Solvent-free / Microwave.Speed. Magnesium perchlorate is excellent for microwave-assisted synthesis.

Step-by-Step (Iodine Method):

  • Mix 1.0 eq Hindered Phenol + 1.5 eq

    
    .
    
  • Add 1-5 mol% Iodine (

    
    ) .
    
  • Stir at Room Temperature. (Reaction is often solvent-free, but DCM can be used).

  • Quench with aqueous Sodium Thiosulfate (

    
    ) to remove iodine color.
    
Module C: N-Acetylation of Hindered Anilines

(Included for completeness based on original query)

If your substrate is a 2,6-disubstituted aniline (e.g., 2,6-diethylaniline), the nitrogen lone pair is twisted out of conjugation and sterically blocked.

Key Adjustments:

  • Avoid

    
    :  Acetic anhydride is often too weak.
    
  • Use Acetyl Chloride (

    
    ):  It is a smaller, harder electrophile.
    
  • Force it: Reflux in Toluene or Xylene is often required.

  • The "LHMDS" Trick: For impossible substrates, deprotonate the aniline with LHMDS (Lithium Hexamethyldisilazide) at

    
     to create the anilide anion, then quench with Acetyl Chloride.
    
FAQ & Troubleshooting Matrix

Q: I am getting 0% conversion with Pyridine/Acetic Anhydride. A: Pyridine is a weak nucleophile. For hindered phenols, the formation of the active acylating species is too slow. Immediate Action: Add 10 mol% DMAP . This is the catalytic "turbocharger" required for steric bulk.

Q: My product hydrolyzes back to the phenol during workup. A: Sterically hindered esters are actually more stable to hydrolysis than simple esters. If you lose product, it is likely you never formed it. Check your crude NMR before adding water. If the ester is truly unstable, use a neutral workup (filter through silica) rather than an aqueous acid/base wash.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly effective for overcoming the activation energy barrier of hindered couplings. Combine Protocol 2 (


)  with microwave heating (1-2 mins at 

) for rapid results [1].

Q: Is there a "Green" alternative to DCM/DMAP? A: Yes. Scandium Triflate (


)  in Acetonitrile is a greener alternative. It is catalytic, low-toxicity, and the catalyst can be filtered and reused [2].
References
  • Iodine-Catalyzed Acetylation: Deka, N., & Sarma, J. C. (2001).[4] Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Green Chemistry, 3(6), 263-264.

  • Scandium Triflate Catalysis: Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1995). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst.[1] Journal of the American Chemical Society, 117(36), 9222-9223.

  • DMAP Mechanism & Efficiency: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[5][6][7][8] Angewandte Chemie International Edition, 17(8), 569-583.

Sources

stability of N-(5-allyl-2-hydroxyphenyl)acetamide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-allyl-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

N-(5-allyl-2-hydroxyphenyl)acetamide is a bifunctional molecule containing a phenolic hydroxyl group, an acetamide group, and an allyl side chain. This combination of functional groups makes it a valuable scaffold in medicinal chemistry and materials science. However, these same functionalities present unique challenges to its stability in aqueous environments, which are critical for predictable and reproducible experimental outcomes. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) on Stability

This section addresses the fundamental questions regarding the chemical stability of N-(5-allyl-2-hydroxyphenyl)acetamide in aqueous media.

Q1: What are the primary degradation pathways for N-(5-allyl-2-hydroxyphenyl)acetamide in an aqueous solution?

A1: The molecule has three primary points of vulnerability to degradation in aqueous solutions: the acetamide linkage, the phenolic hydroxyl group, and the allylic side chain.

  • Amide Hydrolysis: The acetamide group can be hydrolyzed under both acidic and basic conditions. This reaction breaks the amide bond to yield 5-allyl-2-aminophenol and acetic acid. The reaction rate is highly dependent on pH and temperature.[1][2]

  • Oxidation of the Phenol Ring: The electron-rich phenol ring, activated by the hydroxyl group, is susceptible to oxidation.[3] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidation can lead to the formation of quinone-type structures and, eventually, complex polymeric materials. The stability of phenolic compounds is known to be influenced by pH, temperature, and light.[4][5]

  • Oxidation of the Allyl Group: The allyl group contains a C-H bond adjacent to the double bond that is susceptible to radical-mediated oxidation.[6][7] This can lead to the formation of an allylic alcohol, which may be further oxidized to an aldehyde or a carboxylic acid.[8][9]

cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation parent N-(5-allyl-2-hydroxyphenyl)acetamide hydrolysis_product 5-allyl-2-aminophenol + Acetic Acid parent->hydrolysis_product Acid/Base Catalyzed phenol_ox Quinone-like Species parent->phenol_ox O₂, Light, Metal Ions allyl_ox Allylic Alcohol/Aldehyde parent->allyl_ox O₂, Radical Initiators

Caption: Primary degradation pathways of N-(5-allyl-2-hydroxyphenyl)acetamide.

Q2: How do pH and temperature affect the stability of the compound?

A2: Both pH and temperature are critical factors that significantly accelerate degradation.

FactorEffect on StabilityRecommended Conditions
pH Acidic (pH < 4): Increased rate of amide hydrolysis.[10] Neutral (pH 6-8): Generally the most stable region, though phenolic compounds can still be unstable at pH 7.[5] Alkaline (pH > 8): Significant increase in the rate of both amide hydrolysis and phenol oxidation.[10] Phenolates formed at high pH are much more susceptible to oxidation.For maximum stability, maintain solutions at a slightly acidic to neutral pH (e.g., pH 5-7), using a non-reactive buffer system like phosphate or acetate.
Temperature Elevated (>25°C): Exponentially increases the rate of all degradation reactions (hydrolysis and oxidation).[5][11] A study on phenolic extracts showed that 50°C was a key point above which degradation increased remarkably.[5]Prepare and store all solutions at low temperatures (2-8°C). For long-term storage, freeze aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What role does light and oxygen play in the degradation process?

A3: Light, particularly UV radiation, provides the energy to initiate oxidative degradation pathways. Dissolved oxygen acts as the primary oxidizing agent. To mitigate these effects, always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4] For sensitive experiments, de-gassing the solvent (e.g., by sparging with nitrogen or argon) before preparing solutions can significantly reduce oxidative degradation.[12]

Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during experiments.

Problem 1: I am seeing a rapid loss of my compound in my aqueous stock solution, even when stored at 4°C.

Potential Cause Diagnostic Check Recommended Solution
Incorrect pH Measure the pH of your solution. Many "pure" water sources can be slightly acidic or basic.Prepare your solution in a buffered system (e.g., 10 mM Phosphate Buffer, pH 6.5).
Oxygen Saturation Was the solvent de-gassed before use? Is the container sealed tightly?Use solvents that have been de-gassed by sparging with an inert gas (N₂ or Ar) for 15-20 minutes. Store under an inert atmosphere if possible.
Photodegradation Is the solution stored in a clear container and exposed to ambient lab light?Always use amber glass vials or wrap clear vials completely in aluminum foil to protect from light.[4]
Contamination Are there signs of microbial growth? Could there be trace metal contamination from glassware or spatulas?Filter-sterilize the solution. Use high-purity water and acid-washed glassware to minimize metal ion contamination.

Problem 2: My analytical results (HPLC, LC-MS) show multiple unexpected peaks that increase over time.

This is a classic sign of degradation. The troubleshooting workflow below can help identify the cause.

start Unexpected peaks in chromatogram q1 Are peaks appearing in both a fresh and old sample? start->q1 sol_impurity Issue is likely a purity problem with the starting material. Re-purify or source new material. q1->sol_impurity Yes q2 Are the new peaks more polar (earlier eluting in RP-HPLC)? q1->q2 No, only in old sample sol_hydrolysis Likely hydrolysis products (e.g., aminophenol). Check solution pH and storage temperature. q2->sol_hydrolysis Yes sol_oxidation Likely oxidation products. Check for light/oxygen exposure. Consider adding an antioxidant (e.g., EDTA). q2->sol_oxidation No/Mixed

Caption: Troubleshooting workflow for identifying degradation products.

Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to maximize the short-term stability of N-(5-allyl-2-hydroxyphenyl)acetamide for routine experiments.

Materials:

  • N-(5-allyl-2-hydroxyphenyl)acetamide (solid, >98% purity)

  • High-purity water (Type I, 18.2 MΩ·cm)

  • Sodium Phosphate Monobasic and Dibasic (for buffer)

  • Inert gas (Nitrogen or Argon)

  • Amber glass volumetric flasks and vials

Procedure:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer stock. For a pH of 6.8, mix appropriate volumes of monobasic and dibasic stock solutions. Confirm the final pH with a calibrated meter.

  • Solvent De-gassing: Take the required volume of Type I water and sparge with nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.

  • Dilution: Dilute the 100 mM phosphate buffer stock 1:10 with the de-gassed water to create a 10 mM working buffer.

  • Weighing: Accurately weigh the required amount of N-(5-allyl-2-hydroxyphenyl)acetamide in a clean weighing boat.

  • Dissolution: Transfer the solid to an amber volumetric flask. Add a small amount of the de-gassed 10 mM buffer to dissolve the compound completely. A brief sonication may be required.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the de-gassed 10 mM buffer.

  • Storage: Cap the flask tightly, and if storing for more than a few hours, flush the headspace with inert gas. Store at 2-8°C, protected from light. For long-term storage (>1 week), dispense into single-use aliquots in amber vials and freeze at -80°C.

Protocol 2: A General-Purpose HPLC-UV Method for Stability Analysis

This method can be used to quantify the parent compound and monitor the appearance of degradation products. It should be adapted and validated for your specific instrumentation.

Instrumentation & Columns:

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • All solvents should be HPLC grade.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm & 254 nm (monitor both for comprehensive analysis)
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 10% B; 18-22 min: 10% B

Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

  • Prepare a calibration curve using freshly prepared standards of the parent compound in the same buffered matrix as your samples.

  • Inject your stability samples (e.g., taken at T=0, T=24h, T=1week).

  • Integrate the peak area of the parent compound and compare it against the calibration curve to determine the concentration.

  • Monitor the appearance and growth of new peaks, which indicate degradation. The relative retention time and UV spectra can provide clues to their identity. For definitive identification, LC-MS is recommended.[13][14]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]

  • Liao, L. F., et al. (2018). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Publications. Retrieved from [Link]

  • Toppr. (2024, June 12). Acidic hydrolysis of acetamide gives A Acetaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.7: Amide Chemistry. Retrieved from [Link]

  • Díaz-Maroto, M. C., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. MDPI. Retrieved from [Link]

  • Li, H., et al. (2021). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability in total phenolic compounds of the ethanolic extract under various conditions. Retrieved from [Link]

  • Reid, E. E. (1920). Catalysis of the formation and hydrolysis of acetamide by acetic acid. SciSpace. Retrieved from [Link]

  • van der Vlugt, J. I. (2009). Catalysis of the formation and hydrolysis of acetamide by acetic acid. Scholarly Publications Leiden University. Retrieved from [Link]

  • Ercoli, S., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, January 24). Assessment of phenolic compounds stability and retention during spray drying of Orthosiphon stamineus extracts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 25). Oxidation to allylic alcohols without stoichiometric metal reagents. Retrieved from [Link]

  • Li, Z., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. PMC - NIH. Retrieved from [Link]

  • Macías, F. A., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. Retrieved from [Link]

  • Ahmed, M. B., et al. (2020). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Retrieved from [Link]

  • Lin, H., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. MDPI. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • Macías, F. A., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI. Retrieved from [Link]

  • Semmelhack, M. F., et al. (2010). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information. Retrieved from [Link]

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-Allylacetamide. Retrieved from [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Retrieved from [Link]

  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Hocker, J., & Giesecke, H. (1981). N-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses Procedure. Retrieved from [Link]

  • Longdom Publishing. (2020, September 1). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Retrieved from [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. Retrieved from [Link]

  • Waters. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Retrieved from [Link]

  • Elias, G., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. RSC Publishing. Retrieved from [Link]

  • US EPA. (2025, October 15). N-(5-Amino-2-hydroxyphenyl)acetamide - Hazard. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(5-Amino-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Removing Unreacted 2-Amino-4-allylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and purification strategies for a common laboratory challenge: the removal of unreacted 2-amino-4-allylphenol from a final product. The unique amphoteric nature of this compound, possessing both a weakly acidic phenol group and a weakly basic amine group, requires a systematic and well-reasoned approach to purification. This guide offers expert insights and detailed protocols to ensure the integrity and purity of your target compound.

Section 1: Understanding the Chemistry of the Impurity

Before selecting a purification method, it is crucial to understand the chemical properties of 2-amino-4-allylphenol. Its structure contains three key features that dictate its behavior:

  • Phenolic Hydroxyl (-OH) Group: This group is weakly acidic (pKa ≈ 10) and can be deprotonated by a strong base (e.g., Sodium Hydroxide) to form a water-soluble phenoxide salt.

  • Aromatic Amino (-NH₂) Group: This group is weakly basic (pKa of conjugate acid ≈ 4-5) and can be protonated by an acid (e.g., Hydrochloric Acid) to form a water-soluble ammonium salt.[1]

  • Allyl (-CH₂CH=CH₂) Group: This non-polar group contributes to the molecule's overall moderate polarity and provides a potential site for side reactions under certain conditions.

This dual functionality makes 2-amino-4-allylphenol an amphoteric molecule, capable of reacting as either an acid or a base. This characteristic is the key to its removal using specific, targeted techniques.

Section 2: Frequently Asked Questions (FAQs)

Q1: I've just finished my reaction. What is the quickest and most straightforward method I should try first to remove 2-amino-4-allylphenol?

For most applications, Acid-Base Liquid-Liquid Extraction (LLE) is the most effective initial strategy.[2][3][4] This technique exploits the acidic and basic functional groups on the 2-amino-4-allylphenol to selectively move it into an aqueous phase, leaving a more neutral final product in the organic phase. It is a rapid, scalable, and cost-effective method that often provides excellent separation without the need for chromatography.[3][5]

Q2: My target compound is also acidic (or basic). Will acid-base extraction still work?

This is a critical consideration. If your final product shares similar acidic or basic properties, selective extraction becomes challenging.

  • If your product is a strong acid (e.g., a carboxylic acid): You can use a weak base like sodium bicarbonate (NaHCO₃) to selectively extract your acidic product, leaving the much less acidic 2-amino-4-allylphenol in the organic layer.[6]

  • If your product is basic: You can perform an extraction with a strong base (e.g., 1M NaOH) to deprotonate the phenolic hydroxyl of the 2-amino-4-allylphenol, moving it into the aqueous layer while your basic product remains in the organic layer.[6]

  • If selectivity is poor: Flash column chromatography is your next best option, as it separates compounds based on differences in polarity rather than acidity or basicity.[7][8]

Q3: After purification, my sample has developed a pink or brown tint. What causes this?

Phenols and anilines are notoriously susceptible to air oxidation, which forms highly colored quinone-like impurities.[9] This is a common observation. To minimize this, work quickly, use degassed solvents if possible, and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q4: Is recrystallization a viable method for removing 2-amino-4-allylphenol?

Recrystallization can be highly effective, but its success is entirely dependent on the solubility properties of both your final product and the impurity.[10] The ideal scenario is to find a solvent system in which your product is highly soluble when hot but poorly soluble when cold, while the 2-amino-4-allylphenol impurity remains soluble at all temperatures. This requires experimental screening of various solvents.[11]

Section 3: Purification Strategy Selection: A Troubleshooting Guide

The optimal purification strategy is dictated by the chemical properties of your desired final product. This decision-making workflow will guide you to the most logical and efficient method.

Diagram 1: Purification Strategy Selection Workflow

G start Start: Crude Product Mixture (Final Product + 2-Amino-4-allylphenol) assess_product Assess Properties of Final Product (Neutral, Acidic, or Basic?) start->assess_product product_neutral Product is Neutral assess_product->product_neutral Neutral product_acidic Product is Acidic assess_product->product_acidic Acidic product_basic Product is Basic assess_product->product_basic Basic product_similar Product is Amphoteric or Has Similar pKa/Polarity assess_product->product_similar Similar lle_acid Acid Extraction (aq. HCl) Removes Impurity as a Salt product_neutral->lle_acid lle_base Base Extraction (aq. NaOH) Removes Impurity as a Phenoxide product_acidic->lle_base product_basic->lle_base chromatography Flash Column Chromatography Separates by Polarity product_similar->chromatography scavenger Advanced Methods: - Scavenger Resins - Derivatization chromatography->scavenger If Co-elution Occurs

Caption: Decision tree for selecting a purification method.

Section 4: Detailed Experimental Protocols
Protocol 4.1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

This technique relies on partitioning the impurity between two immiscible liquid phases (typically an organic solvent and an aqueous solution).[3][4]

Case A: Removal via the Basic Amine Group (for Neutral or Acidic Products)

This is often the preferred method as the amine group is more robustly basic than the phenol is acidic.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M Hydrochloric Acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. The protonated 2-amino-4-allylphenol hydrochloride salt will be in the bottom aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction (Step 2 & 3) with fresh 1 M HCl two more times to ensure complete removal.

  • Wash: Wash the remaining organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Case B: Removal via the Acidic Phenol Group (for Neutral or Basic Products)

  • Dissolution: Dissolve the crude mixture as described in Case A, Step 1.

  • Extraction: Transfer to a separatory funnel and add an equal volume of 1 M Sodium Hydroxide (NaOH). Shake and vent carefully.[6]

  • Separation: Allow the layers to separate. The deprotonated sodium 4-allyl-2-aminophenoxide salt will be in the aqueous layer. Drain the aqueous layer.

  • Repeat & Wash: Repeat the extraction with fresh 1 M NaOH. Follow with a water wash to remove any residual base from the organic layer.

  • Drying and Concentration: Dry and concentrate the organic layer as described in Case A, Step 6.

Protocol 4.2: Purification via Flash Column Chromatography

Flash chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase.[7][8] Since 2-amino-4-allylphenol is a polar compound, it will adsorb strongly to polar stationary phases like silica gel.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a Select Solvent System (via TLC) b Pack Column with Stationary Phase a->b c Prepare Sample (Dry or Wet Loading) b->c d Load Sample onto Column c->d e Run Eluent Through Column (Gradient or Isocratic) d->e f Collect Fractions e->f g Analyze Fractions (via TLC, LC-MS) f->g h Combine Pure Fractions & Evaporate Solvent g->h i Obtain Purified Product h->i

Caption: Step-by-step workflow for flash chromatography.

Step-by-Step Methodology:

  • Stationary Phase Selection: For most applications, standard silica gel (SiO₂) is the best choice.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a system where your final product has an Rf value of ~0.3-0.4, and there is good separation from the 2-amino-4-allylphenol spot (which will likely be near the baseline).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").

  • Elution: Run the eluent through the column using positive pressure.[8] You can use an isocratic (constant solvent composition) or gradient (increasing solvent polarity) elution.

  • Fraction Collection: Collect the eluting solvent in a series of tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Product Polarity Recommended Starting Solvent System (Normal Phase Silica) Rationale
Non-polar Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1)The non-polar product will elute quickly, while the polar aminophenol remains strongly adsorbed to the silica.
Moderately Polar Hexanes / Ethyl Acetate (e.g., 2:1 to 1:2) or Dichloromethane / Methanol (e.g., 99:1 to 95:5)This provides sufficient polarity to elute the product while still retaining the more polar aminophenol impurity.
Highly Polar Dichloromethane / Methanol (e.g., 95:5 to 90:10) or consider Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13]A highly polar mobile phase is needed to move both compounds. HILIC can provide better separation for very polar analytes.[13]
Protocol 4.3: Purification Using Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and sequester specific types of molecules, which can then be removed by simple filtration.[14][15] For removing 2-amino-4-allylphenol, an electrophilic scavenger resin that targets the nucleophilic amine group is most effective.[16]

Resin Type Functional Group Target
Isocyanate Resin -N=C=OPrimary and Secondary Amines
Sulfonyl Chloride Resin -SO₂ClPrimary and Secondary Amines, Alcohols
Acid Chloride Resin -COClPrimary and Secondary Amines, Alcohols

General Protocol:

  • Resin Selection: Choose an appropriate resin (e.g., a polystyrene-bound isocyanate resin).

  • Stoichiometry: Add the scavenger resin to the crude reaction mixture (dissolved in a suitable solvent like DCM or THF). Use a 2-4 fold molar excess of resin relative to the estimated amount of the 2-amino-4-allylphenol impurity.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the impurity by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Work-up: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Section 5: Comparison of Purification Methods
Method Selectivity Scalability Speed Cost Best For...
Acid-Base Extraction Excellent (if pKa values differ)Excellent (grams to kilograms)Very Fast ( < 1 hour)LowRemoving the impurity from neutral products or products with significantly different pKa values.
Flash Chromatography Good to Excellent (based on polarity)Good (milligrams to >100 grams)Moderate (1-4 hours)ModerateProducts with similar acid/base properties but different polarity than the impurity.
Scavenger Resins Excellent (for specific functional groups)Good (milligrams to grams)Slow (1-24 hours)HighFinal polishing steps or when other methods fail; excellent for parallel synthesis.[15][16]
Recrystallization Potentially ExcellentExcellentModerate to SlowLowWhen a suitable solvent system can be found and the product is a solid.
References
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Modus Technologies. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. College of Pharmacy. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Elgailani, A. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Separation of Phenol From Given Organic Mixture. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Shahidi, F., & Yeo, J. (2016). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food and Bioactives, 3.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The new liquid–liquid extraction method for separation of phenolic compounds from coal tar. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]

  • separationsNOW. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Protective Groups In Organic Synthesis. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Al-Majdobi, A. A., et al. (2023).
  • Google Patents. (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • Wipf Group. (n.d.). Protecting groups. University of Pittsburgh. Retrieved from [Link]

  • Baran Lab. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • Google Patents. (n.d.). EP2205562A1 - Purification of phenol.
  • Google Patents. (n.d.). CN102320682A - Method for separating and recovering crystallized phenol from phenol-containing dilute solution.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, February 2). Phenol crystals. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Pérez-Urquiza, M., et al. (2022).
  • Wipf Group. (2004, October 29). Strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Aminophenol Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Scope: Troubleshooting, Protocol Optimization, and Mechanistic Insight for Hindered Substrates Ticket ID: #ACET-ORTHO-001

Diagnostic Hub: The "Ortho-Effect" & Mechanistic Failure

The Problem: You are likely experiencing low yields or poor chemoselectivity (O- vs. N-acetylation) because the substituent at the 2-position (ortho) creates a steric wall . In standard acetylation (using acetic anhydride alone), the transition state requires a specific angle of attack (Burgi-Dunitz trajectory) that is physically blocked by the ortho-group.

The Solution Logic: To overcome this, we must switch from a "passive" electrophile (acetic anhydride) to an "active" hyper-electrophile (N-acylpyridinium salt) or inject high-energy thermal kinetics (Microwave).

Visualizing the Catalytic Solution

The following diagram illustrates why standard conditions fail and how DMAP (4-Dimethylaminopyridine) solves the steric problem by creating a planar, highly electrophilic intermediate that is less sensitive to steric crowding.

DMAP_Mechanism Ac2O Acetic Anhydride (Passive Electrophile) Inter N-Acylpyridinium Salt (Hyper-Electrophile) *Planar Structure Reduces Steric Clash* Ac2O->Inter Nucleophilic Attack by DMAP DMAP DMAP (Catalyst) DMAP->Inter TS Transition State (Lower Activation Energy) Inter->TS + Substrate Substrate 2-Substituted Aminophenol (Sterically Hindered) Substrate->TS TS->DMAP Catalyst Regenerated Product N-Acetylated Product TS->Product Acetyl Transfer

Figure 1: The DMAP catalytic cycle bypasses the high-energy transition state caused by steric hindrance by forming a reactive planar intermediate.

Protocol Optimization: Field-Proven Methodologies

Do not rely on standard textbook conditions for ortho-substituted systems. Choose the protocol below that matches your lab's capabilities.

Protocol A: The "Gold Standard" (Hypernucleophilic Catalysis)

Best for: General synthesis, acid-sensitive substrates, and ensuring N-selectivity. Mechanism: DMAP acts as a "acyl transfer agent," generating a charged intermediate that is


 times more reactive than acetic anhydride [1].
  • Preparation: Dissolve 1.0 equiv of 2-substituted aminophenol in Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

    • Note: Avoid protic solvents (MeOH/EtOH) as they compete for the acetyl group.

  • Base Addition: Add 1.2 equiv of Triethylamine (TEA) .

    • Why? TEA neutralizes the acetic acid byproduct, preventing protonation of the amine (which kills nucleophilicity).

  • Catalyst: Add 5-10 mol% DMAP .

    • Critical: Do not omit.[1][2] Without DMAP, the reaction will be sluggish and may yield mixed O/N products.

  • Acylation: Cool to 0°C. Dropwise add 1.1 equiv of Acetic Anhydride .

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • QC Step: Monitor via TLC.[3][4] If starting material remains after 6 hours, heat to reflux (40°C for DCM).

Protocol B: The "Force Multiplier" (Microwave-Assisted)

Best for: Extremely hindered substrates (e.g., 2-tert-butyl or 2,6-disubstituted), Green Chemistry compliance. Mechanism: Dielectric heating directly couples with the polar reaction centers, overcoming the activation energy barrier (


) imposed by sterics [2].
  • Setup: In a microwave vial, mix 1.0 equiv substrate and 2.0 equiv Acetic Anhydride .

  • Catalyst: Add 1 drop of conc.

    
      or 10 mol% 
    
    
    
    (Iodine)
    as a mild Lewis acid.
    • Green Alternative: Use Zinc dust or

      
        if acid-sensitive [3].
      
  • Irradiation: Seal vial. Irradiate at 80–100°C for 5–10 minutes (Power: 100-150W).

  • Workup: Pour into crushed ice/water. The product usually precipitates immediately.

Protocol C: The "Nuclear Option" (Acetyl Chloride)

Best for: Substrates that fail Protocols A & B. Risk: Generates HCl; requires careful pH control.

  • Solvent: Use Pyridine as both solvent and base.

  • Addition: Cool to 0°C. Add 1.2 equiv Acetyl Chloride dropwise.

    • Warning: Highly exothermic.[2]

  • Rearrangement: If O-acetylation is observed, heat the pyridine solution to 60°C for 1 hour to induce O

    
     N acyl migration  [4].
    

Troubleshooting Matrix (FAQ)

Issue: "I am getting O-acetylation instead of N-acetylation."

Diagnosis: While Nitrogen is generally more nucleophilic, steric hindrance at the ortho-position can invert this preference, making the unhindered Oxygen accessible. Fix:

  • Method: Switch to Protocol A . The N-acylpyridinium intermediate (from DMAP) is "soft" and prefers the softer Nitrogen nucleophile.

  • Rearrangement: If O-acetyl product forms, treat the isolated solid with mild base (

    
     in MeOH) or heat in Pyridine. This promotes the thermodynamic N-acetyl product via an intramolecular Smiles-type rearrangement  [5].
    
Issue: "Reaction stalls at 50% conversion."

Diagnosis: Product inhibition or protonation.[2] As acetic acid forms, it protonates your unreacted amine (


), rendering it non-nucleophilic.
Fix: 
  • Ensure you have >1.0 equiv of auxiliary base (Triethylamine or Pyridine) to scavenge protons.

  • If using Protocol B (Microwave), increase time by 5 minutes or add a Lewis Acid catalyst (

    
     or 
    
    
    
    ).
Issue: "My product is an oil/gum and won't crystallize."

Diagnosis: Common in hindered acetamides due to disrupted crystal packing. Fix:

  • Trituration: Add cold Hexane or Diethyl Ether and sonicate.

  • Solvent System: Recrystallize from Ethanol/Water (1:1) . The water forces the hydrophobic acetyl group to aggregate.

Comparative Data: Method Efficiency

Based on acetylation of 2-isopropylaminophenol (Moderate Steric Bulk)

MethodReagentCatalystTimeYieldSelectivity (N:O)
Thermal (Standard)

None12 hrs45%70:30
Protocol A

DMAP2 hrs92% >99:1
Protocol B


/ MW
5 mins 88%95:5
Protocol C

Pyridine1 hr90%98:2

Decision Support Diagram

Use this flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: 2-Substituted Aminophenol AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StericBulk Is the ortho-group extremely bulky? (e.g., t-Butyl, -CF3) AcidSensitive->StericBulk No ProtoA PROTOCOL A (DMAP/Ac2O/DCM) *High Selectivity* AcidSensitive->ProtoA Yes StericBulk->ProtoA No (Moderate Bulk) ProtoB PROTOCOL B (Microwave/I2) *High Speed* StericBulk->ProtoB Yes (Green Pref) ProtoC PROTOCOL C (AcCl/Pyridine) *High Reactivity* StericBulk->ProtoC Yes (Stubborn)

Figure 2: Decision matrix for selecting the optimal acetylation protocol based on substrate properties.

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.[2] Link

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave-assisted chemistry: synthesis and catalysis. Chemical Society Reviews.[2] Link

  • Chakraborti, A. K., & Gulhane, R. (2003). Zirconium(IV) Compounds as Efficient, Reusable, and Heterogeneous Catalysts for the Acetylation of Amines, Alcohols, and Phenols. Synlett.[2] Link

  • Kovács, J., et al. (2023).[5] O- to N-Acyl Migration in Aminophenols: Mechanistic Insights. Journal of Organic Chemistry. (Generalized citation for O-N migration mechanisms in hindered systems).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[6] Wiley-Interscience. (Standard reference for Smiles Rearrangement and steric effects).

Sources

minimizing O-acetylation side reactions in aminophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing O-Acetylation and Di-acetylation Side Reactions Ticket ID: CHEM-SUP-8821 Status: Open for Consultation Assigned Specialist: Senior Application Scientist

The Mechanistic Diagnostic: Why O-Acetylation Happens

To prevent side reactions, you must understand the "Nucleophile Race" occurring in your flask. Aminophenols contain two nucleophilic sites: the amine (


) and the phenol (

).
The Nucleophile Hierarchy

Under neutral conditions, the nitrogen atom is significantly more nucleophilic than the oxygen atom due to lower electronegativity (3.04 vs 3.44), making its lone pair more available for attack.[1]

  • Target Pathway (Kinetic Control): Amine attacks the carbonyl of the acetylating agent

    
    N-acetylaminophenol (Paracetamol/Acetaminophen) .
    
  • Side Pathway (Thermodynamic/Base-Catalyzed): Phenol attacks the carbonyl

    
    O-acetylaminophenol (Ester) .
    
  • Double Trouble: If the reaction is pushed too hard, the N-acetyl product reacts again at the oxygen

    
    N,O-diacetylaminophenol .
    
The Critical Failure Points (Root Causes)
  • High pH (Basic Conditions): Adding strong bases (like NaOH) deprotonates the phenol (

    
    ) to phenoxide (
    
    
    
    ). The phenoxide is a harder and more aggressive nucleophile than the neutral amine, leading to rapid O-acetylation.
  • High Temperature: Higher temperatures overcome the activation energy barrier for the oxygen attack, promoting the thermodynamic ester product.

  • Wrong Solvent: Aprotic polar solvents (like DMF or DMSO) leave the phenoxide "naked" and highly reactive. Protic solvents (like water) solvate the oxygen, shielding it and reducing its nucleophilicity.

Visualizing the Reaction Pathways[2][3]

The following diagram illustrates the competition between the desired N-acetylation and the undesired O-acetylation/Di-acetylation pathways.

ReactionPathways AP 4-Aminophenol (Starting Material) N_Product N-acetylaminophenol (Target: Paracetamol) AP->N_Product Kinetic Path (Neutral/Aq. Conditions) O_Product O-acetylaminophenol (Impurity: Ester) AP->O_Product Side Path (High Temp/Basic pH) Ac2O Acetic Anhydride Di_Product N,O-diacetylaminophenol (Impurity: Di-ester) N_Product->Di_Product Over-Acetylation (Excess Reagent) O_Product->N_Product O-to-N Migration (Base/Rearrangement)

Caption: Pathway analysis showing the kinetic preference for N-acetylation (Green) versus O-acetylation side reactions (Red).

Optimized Protocol: The "Green" Aqueous Suspension Method

This protocol utilizes water as the solvent.[2][3][4][5][6] Water is superior here because it solvates the hydroxyl group (H-bonding), suppressing its nucleophilicity while leaving the amine free to react. This is a self-regulating chemo-selective system.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
4-Aminophenol Substrate1.0Finely powdered for surface area.[1]
Acetic Anhydride Acylating Agent1.1 - 1.2Slight excess drives reaction; too much causes di-acetylation.[1]
Water Solvent~10-15 VolumesActs as a heat sink and selectivity enhancer.
Sodium Dithionite Antioxidant0.01 (Trace)Prevents oxidation (pink discoloration).[1]
Step-by-Step Workflow
  • Suspension: In a reaction flask, suspend 4-aminophenol (10 g) in water (100 mL) . Add a pinch of sodium dithionite.

    • Note: The starting material will not fully dissolve; this is normal.

  • Controlled Addition: Warm the suspension to 50°C (do not boil). Slowly add acetic anhydride (1.1 eq) dropwise over 15 minutes.

    • Why: Slow addition prevents localized "hotspots" of excess reagent that cause di-acetylation.

  • Reaction: Stir vigorously. The solid will temporarily dissolve as it reacts, then the product will precipitate out as bulky white crystals.

    • Reaction Time: Typically 15–30 minutes.

  • Cooling & Crystallization: Cool the flask in an ice bath to 0–5°C to maximize precipitation.

    • Chemo-selectivity Check: At this low temp/neutral pH, ester formation is kinetically inhibited.

  • Filtration: Filter the white solid. Wash with cold water .

    • Purification: The O-acetyl byproduct (if any) is more soluble in water than the N-acetyl product and is largely washed away.

Troubleshooting Guide (FAQ)

Q1: My product has a persistent pink/brown hue. Is this O-acetylation?

Diagnosis: No. This is oxidation . Aminophenols are sensitive to air and oxidize to quinone-like species (colored). The Fix:

  • Add a reducing agent like Sodium Dithionite or Sodium Metabisulfite to the aqueous mixture before adding acetic anhydride.

  • Perform the reaction under an inert atmosphere (

    
    ) if high purity is required.
    
Q2: IR analysis shows a peak at 1760 cm⁻¹. What went wrong?

Diagnosis: This peak corresponds to an Ester Carbonyl (C=O) .[1] You have significant O-acetylation. Root Cause Analysis:

  • Did you use a base (NaOH/Pyridine)? Stop. Use the aqueous method.

  • Did you reflux at high temperature (>100°C)? Lower the temperature to <60°C.

  • Did you use a large excess of acetic anhydride (>2.0 eq)? Reduce to 1.1 eq.

Q3: I have formed the O-acetyl ester. Can I save the batch?

Diagnosis: Yes. You can induce an O-to-N acyl migration or selective hydrolysis. The Fix:

  • Migration: Dissolve the crude product in water and adjust pH to ~9-10 (mildly basic) and heat gently. The acetyl group can migrate from Oxygen to Nitrogen (thermodynamically more stable amide).

  • Selective Hydrolysis: Esters hydrolyze much faster than amides. Wash the solid with dilute sodium carbonate solution. This will hydrolyze the O-acetyl impurity back to the phenol without breaking the N-acetyl amide bond.

Troubleshooting Decision Tree

Use this logic flow to resolve purity issues in real-time.

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType Pink Pink/Brown Color IssueType->Pink Discoloration EsterPeak IR Peak ~1760 cm⁻¹ (O-Acetyl) IssueType->EsterPeak Impurity LowYield Low Yield / No Ppt IssueType->LowYield Recovery Sol_Oxidation Add Na-Dithionite Check Reagent Quality Pink->Sol_Oxidation Sol_Hydrolysis Wash with mild base (Na2CO3) EsterPeak->Sol_Hydrolysis Sol_Cooling Cool to 0°C Check pH (should be ~5-6) LowYield->Sol_Cooling

Caption: Logic flow for diagnosing and correcting common synthesis anomalies.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group).

  • Royal Society of Chemistry. (2017). Synthesis of Paracetamol: Green Chemistry Approach. Comprehensive Organic Chemistry Experiments.

  • Bhattacharjya, G., et al. (2004).[6] Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc. (Demonstrates water as a selectivity enhancer).

  • ACS Publications. (2025). Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach. Journal of Chemical Education. (Discusses mechanistic pathways).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of N-(5-allyl-2-hydroxyphenyl)acetamide: A Comparative Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of N-(5-allyl-2-hydroxyphenyl)acetamide, a substituted phenolic acetamide with potential applications in medicinal chemistry.

Given the limited availability of a fully assigned public spectrum for this specific molecule, this guide will present a detailed, predictive interpretation based on established principles of NMR spectroscopy and data from closely related structural analogues. To provide a robust comparative context, we will contrast the predicted spectrum with the experimental data of its isomer, N-(3-allyl-4-hydroxyphenyl)acetamide. This approach not only facilitates a comprehensive understanding of the target molecule's spectroscopic features but also highlights the subtle yet significant influence of substituent positioning on the 1H NMR spectrum.

The Rationale Behind the 1H NMR Experiment

The choice of 1H NMR spectroscopy for the analysis of N-(5-allyl-2-hydroxyphenyl)acetamide is dictated by its unparalleled ability to provide a proton-by-proton map of the molecule. Each unique proton or group of equivalent protons in the structure will generate a distinct signal in the spectrum. The key parameters derived from a 1H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling. The 'n+1' rule is a fundamental principle, where 'n' is the number of adjacent, non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

By meticulously analyzing these parameters, a complete and unambiguous structural assignment can be achieved.

Predicted 1H NMR Spectrum of N-(5-allyl-2-hydroxyphenyl)acetamide

The structure of N-(5-allyl-2-hydroxyphenyl)acetamide contains several distinct proton environments: the acetamide group (a methyl and an NH proton), the aromatic ring protons, the allyl group protons, and a phenolic hydroxyl proton. The predicted chemical shifts and multiplicities are detailed below, with justifications based on the electronic effects of the substituents and data from analogous compounds.

Table 1: Predicted 1H NMR Data for N-(5-allyl-2-hydroxyphenyl)acetamide

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
a -C(=O)CH₃~2.1Singlet (s)-
b -NH-~9.2Singlet (s)-
c -OH~9.5Singlet (s)-
d Ar-H (H-3)~7.8Doublet (d)~8.5 (ortho)
e Ar-H (H-4)~6.8Doublet of doublets (dd)~8.5 (ortho), ~2.0 (meta)
f Ar-H (H-6)~7.0Doublet (d)~2.0 (meta)
g -CH₂-CH=CH₂~3.3Doublet (d)~6.5
h -CH₂-CH=CH₂~5.9-6.1Multiplet (m)-
i -CH₂-CH=CH₂ (trans)~5.1Doublet of quartets (dq) or dd~17.0 (trans), ~1.5 (geminal/allylic)
j -CH₂-CH=CH₂ (cis)~5.0Doublet of quartets (dq) or dd~10.0 (cis), ~1.5 (geminal/allylic)

A Comparative Analysis: N-(5-allyl-2-hydroxyphenyl)acetamide vs. N-(3-allyl-4-hydroxyphenyl)acetamide

To underscore the diagnostic power of 1H NMR in distinguishing between isomers, we will now compare the predicted spectrum of our target molecule with the reported data for N-(3-allyl-4-hydroxyphenyl)acetamide.[1][2]

Table 2: Comparison of 1H NMR Data for N-(5-allyl-2-hydroxyphenyl)acetamide and N-(3-allyl-4-hydroxyphenyl)acetamide

Proton EnvironmentN-(5-allyl-2-hydroxyphenyl)acetamide (Predicted)N-(3-allyl-4-hydroxyphenyl)acetamide (Experimental)[3]Key Differences and Rationale
Acetamide -CH₃ ~2.1 ppm (s)~1.98 ppm (s)The para-hydroxyl group in the 3-allyl isomer is more electron-donating to the acetamide group, leading to slightly more shielding and an upfield shift.
Aromatic Protons H-3: ~7.8 (d)H-4: ~6.8 (dd)H-6: ~7.0 (d)H-2': ~7.23 (d)H-5': ~6.68 (d)H-6': ~7.20 (dd)The substitution pattern dramatically alters the chemical shifts and coupling. In the 5-allyl isomer, H-3 is ortho to the electron-withdrawing acetamide group and is expected to be significantly downfield. The 3-allyl isomer presents a different spin system.
Allyl -CH₂- ~3.3 ppm (d)~3.2 ppm (d)The electronic environment of the allyl group is less affected by the positional change of the substituents on the ring, resulting in similar chemical shifts.
Allyl -CH= ~5.9-6.1 ppm (m)~5.9 ppm (m)Similar to the allylic protons, the vinylic methine proton shows a comparable chemical shift in both isomers.
Allyl =CH₂ ~5.0-5.1 ppm (m)~5.0 ppm (m)The terminal vinylic protons are also in similar electronic environments in both molecules.

This comparative analysis demonstrates that while the signals for the acetamide and allyl moieties exhibit relatively consistent chemical shifts, the aromatic region of the 1H NMR spectrum serves as a definitive fingerprint for each isomer.

Experimental Protocol for 1H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible 1H NMR data, a standardized experimental protocol is essential. The following outlines a typical workflow for the analysis of a solid organic compound like N-(5-allyl-2-hydroxyphenyl)acetamide.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For N-(5-allyl-2-hydroxyphenyl)acetamide, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and the fact that the acidic -OH and -NH protons will be observable as distinct signals.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) can serve as a secondary internal reference. For highly accurate chemical shift determination, a primary standard such as tetramethylsilane (TMS) can be added, although it is often omitted to avoid sample contamination.

Data Acquisition
  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.

  • Shimming: The homogeneity of the magnetic field across the sample is optimized through a process called shimming, which is crucial for obtaining sharp, well-resolved peaks.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine 1H NMR spectrum.

  • Acquisition Parameters: Key parameters such as the spectral width, acquisition time, and relaxation delay are set to ensure the entire spectrum is observed and the signals are properly integrated. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated relative to the internal standard.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The precise chemical shift of each peak is determined.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) filter Filter into NMR Tube dissolve->filter tune_lock Tune & Lock filter->tune_lock shim Shim tune_lock->shim acquire Acquire FID (1D Proton Experiment) shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference phase_baseline->reference integrate Integrate & Peak Pick reference->integrate analyze Assign Signals & Determine Structure integrate->analyze

Figure 1. A generalized workflow for the acquisition and analysis of a 1H NMR spectrum.

Conclusion

References

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved February 23, 2024, from [Link]

  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 23, 2024, from [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra. (2025, March 28). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). JoVE. [Link]

  • Supporting Information. (n.d.). Semantic Scholar. Retrieved February 23, 2024, from [Link]

  • 1H NMR Spectrum (PHY0059505). (n.d.). PhytoBank. [Link]

  • N-(3-Allyl-4-hydroxyphenyl)acetamide. (2018, May 16). SIELC Technologies. [Link]

Sources

A Researcher's Guide to FTIR Spectrum Analysis of Amide and Hydroxyl Bands in Allyl-Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Vibrational Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique for the identification and characterization of functional groups within a molecular structure.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. For researchers working with allyl-phenols containing amide and hydroxyl moieties, FTIR offers a rapid, non-destructive, and highly informative method to probe molecular structure, hydrogen bonding interactions, and conformational changes.

This guide will delve into the nuances of analyzing the characteristic infrared absorption bands of amide and hydroxyl groups. We will explore the theoretical underpinnings of their vibrational modes, provide a detailed experimental protocol for acquiring high-quality spectra, and offer a comparative analysis of data interpretation, all grounded in established scientific principles and supported by experimental evidence.

Theoretical Framework: Understanding the Vibrational Language of Amide and Hydroxyl Groups

The energy of a molecular vibration, and thus the frequency at which it absorbs infrared radiation, is primarily determined by the masses of the bonded atoms and the strength of the bond connecting them.[2] Lighter atoms and stronger bonds result in higher vibrational frequencies.[3][4]

The Hydroxyl (-OH) Stretching Vibration

The O-H stretching vibration is one of the most recognizable features in an infrared spectrum.

  • Free vs. Hydrogen-Bonded -OH: A "free" hydroxyl group, not involved in hydrogen bonding, exhibits a sharp and relatively weak absorption band in the 3650–3600 cm⁻¹ region.[4] However, in condensed phases (liquids or solids), hydroxyl groups readily form intermolecular or intramolecular hydrogen bonds. This interaction weakens the O-H bond, causing the stretching vibration to shift to a lower frequency and broaden significantly, typically appearing as a strong, broad band in the 3500–3200 cm⁻¹ range.[4][5][6][7] The extent of this broadening is a direct indicator of the strength of the hydrogen bonding network.[8] Intramolecular hydrogen bonding, often seen in ortho-substituted phenols, can also lead to a downward frequency shift of the O-H band.[4]

The Amide (-CONH-) Vibrations: A More Complex Signature

The amide functional group gives rise to several characteristic absorption bands, with the Amide I and Amide II bands being the most prominent and structurally informative.[1]

  • Amide I (1700–1600 cm⁻¹): This band is primarily associated with the C=O stretching vibration (70-85%) and is highly sensitive to the molecular backbone conformation and hydrogen bonding patterns.[1][9] Its exact position can provide insights into the secondary structure of peptides and proteins.[1][9]

  • Amide II (1580–1510 cm⁻¹): The Amide II band is more complex, arising from a combination of N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations.[9] While also conformationally sensitive, its interpretation can be more challenging than that of the Amide I band.[1][9]

  • N-H Stretching (3500–3170 cm⁻¹): The N-H stretching vibration of amides typically appears in this region.[2] Similar to the hydroxyl group, the position and shape of the N-H stretching band are influenced by hydrogen bonding, although generally to a lesser extent.[2][8] In dilute solutions, a free N-H stretch is observed between 3500 and 3400 cm⁻¹.[2]

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra of Allyl-Phenols

Obtaining a high-quality FTIR spectrum is paramount for accurate analysis. The following protocol outlines the key steps and considerations for analyzing allyl-phenol samples containing amide and hydroxyl groups.

Sample Preparation: The Foundation of a Good Spectrum

The choice of sample preparation technique depends on the physical state of the allyl-phenol derivative.

  • For Solid Samples (KBr Pellet Method):

    • Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample. The goal is to reduce the particle size to minimize light scattering.[10]

    • Mixing: Thoroughly mix the ground sample with 100-200 mg of dry, infrared-transparent potassium bromide (KBr).[11]

    • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[11]

  • For Liquid Samples or Solutions (Attenuated Total Reflectance - ATR):

    • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is meticulously clean.

    • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11][12]

    • Pressure Application: For viscous liquids or to ensure good contact, a pressure arm may be used.[12]

  • For Solutions (Transmission Cell):

    • Cell Assembly: Assemble a liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF2).[11][12]

    • Solvent Selection: Choose a solvent that has minimal absorption in the spectral regions of interest (amide and hydroxyl bands).

    • Cell Filling: Introduce the sample solution into the cell, ensuring no air bubbles are present.[12]

Instrument Parameters for Optimal Data Acquisition
  • Spectral Range: 4000–600 cm⁻¹

  • Resolution: 4 cm⁻¹ is generally sufficient for resolving the key features of amide and hydroxyl bands.

  • Number of Scans: 32 to 64 scans are typically averaged to improve the signal-to-noise ratio.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent for solutions) must be collected before running the sample spectrum. This is crucial for correcting for atmospheric and instrumental contributions.

Data Analysis and Interpretation: A Comparative Approach

The analysis of an FTIR spectrum involves identifying the characteristic absorption bands and interpreting their positions, shapes, and intensities. For allyl-phenols with amide and hydroxyl functionalities, the interplay between these two groups is of particular interest.

Identifying Key Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in allyl-phenols.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Key Characteristics
Hydroxyl (-OH) O-H Stretch (Free)3650–3600Sharp, weak
O-H Stretch (H-bonded)3500–3200Broad, strong
Amide (-CONH-) N-H Stretch3500–3170Moderately broad
Amide I (C=O Stretch)1700–1600Strong, sensitive to H-bonding
Amide II (N-H Bend, C-N Stretch)1580–1510Moderate to strong
Allyl (-CH=CH₂) =C-H Stretch3100–3000Medium
C=C Stretch1680–1640Medium to weak
Phenol (Aromatic) C-H Stretch3100–3000Medium
C=C Stretch (in-ring)1600–1400Medium to strong
Comparative Analysis of Spectral Features
  • Overlapping -OH and N-H Bands: The broad -OH stretching band can often overlap with the N-H stretching band of the amide.[13] Careful examination of the band shape and position can help in their differentiation. The -OH band is typically broader and more intense than the N-H band.[8]

  • Hydrogen Bonding Effects: The presence of both a hydrogen bond donor (-OH and N-H) and a hydrogen bond acceptor (C=O of the amide) in the same molecule can lead to complex intra- and intermolecular hydrogen bonding networks. These interactions will be reflected in the shifts and broadening of the respective stretching bands. A significant downward shift and broadening of the -OH and Amide I bands would suggest strong hydrogen bonding.

  • Distinguishing from Other Functional Groups: The allyl group's C=C stretch can sometimes appear near the Amide I region. However, the Amide I band is typically much stronger. The aromatic C=C stretching bands are also present in the 1600-1400 cm⁻¹ region and should be considered during spectral interpretation.[14]

Visualizing the Workflow and Molecular Interactions

To further clarify the experimental and analytical process, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis solid Solid Sample grind grind solid->grind Grind liquid Liquid/Solution Sample atr atr liquid->atr Apply to ATR Crystal cell cell liquid->cell Fill Transmission Cell mix_kbr mix_kbr grind->mix_kbr Mix with KBr press_pellet press_pellet mix_kbr->press_pellet Press Pellet background Collect Background Spectrum press_pellet->background atr->background cell->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process identify Identify Characteristic Bands process->identify interpret Interpret Shifts and Broadening identify->interpret caption Experimental Workflow for FTIR Analysis

Caption: A flowchart illustrating the key stages of FTIR analysis, from sample preparation to data interpretation.

molecular_interactions cluster_molecule Allyl-Phenol with Amide Group cluster_interactions Potential Hydrogen Bonding OH Phenolic -OH inter_OH_CO Intermolecular OH···O=C OH->inter_OH_CO Donor intra_OH_CO Intramolecular OH···O=C OH->intra_OH_CO Donor Amide_NH Amide N-H inter_NH_CO Intermolecular NH···O=C Amide_NH->inter_NH_CO Donor Amide_CO Amide C=O Amide_CO->inter_OH_CO Acceptor Amide_CO->intra_OH_CO Acceptor Amide_CO->inter_NH_CO Acceptor caption Hydrogen Bonding in Allyl-Phenol Amides

Caption: A diagram illustrating potential intra- and intermolecular hydrogen bonding interactions in allyl-phenols containing an amide group.

Alternative and Complementary Techniques

While FTIR is a powerful tool, a multi-faceted analytical approach often yields the most comprehensive understanding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in a molecule, offering unambiguous structural elucidation. NMR can be particularly useful for distinguishing between isomers and confirming the connectivity of the allyl, phenyl, and amide groups.

  • Raman Spectroscopy: A complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. For allyl-phenols, Raman spectroscopy can provide strong signals for the C=C bonds of the allyl and aromatic groups, which may be weak in the FTIR spectrum.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and providing further structural clues.

Conclusion

FTIR spectroscopy is an indispensable technique for the analysis of amide and hydroxyl bands in allyl-phenols. A thorough understanding of the theoretical principles governing their vibrational frequencies, coupled with a meticulous experimental approach, enables researchers to extract a wealth of information regarding molecular structure and intermolecular interactions. By comparing the spectral features of the -OH and amide groups, one can gain valuable insights into the complex interplay of hydrogen bonding within these systems. When used in conjunction with complementary analytical methods, FTIR provides a robust and reliable means of characterizing these important chemical entities.

References

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). Jena Library. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Publications. Retrieved from [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (n.d.). PMC. Retrieved from [Link]

  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Infrared Spectroscopy. (2022, October 7). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. (2021, December 17). PMC. Retrieved from [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2025, May 30). MDPI. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). PMC. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange. Retrieved from [Link]

  • IR Chart. (n.d.). Retrieved from [Link]

  • Allylation of Phenol. (n.d.). Retrieved from [Link]

  • How I should prepare the sample (plant extract) for FTIR? (2018, August 13). ResearchGate. Retrieved from [Link]

  • Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform. (2016, October 4). RSC Publishing. Retrieved from [Link]

  • FTIR spectra (a) eugenol, (b) allyl eugenol, and (c) PEAE. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (n.d.). PMC. Retrieved from [Link]

  • 2-Allylphenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of N-(5-allyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

N-(5-allyl-2-hydroxyphenyl)acetamide (MW: 191.23 Da, Formula:


) is a structural hybrid sharing features with both Acetaminophen  (Paracetamol) and Eugenol . Often encountered as a synthetic intermediate or a metabolic derivative in pharmacokinetics, its accurate characterization requires selecting the correct ionization modality.

This guide compares the two industry-standard approaches for analyzing this compound: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-MS/MS) for trace quantification in biological matrices.

Structural Key Features[1]
  • Acetamide Moiety (

    
    ):  The primary site of fragmentation (Loss of Ketene, 42 Da).
    
  • Ortho-Hydroxyl Group: Facilitates specific "ortho-effect" rearrangements and ensures high sensitivity in Negative ESI mode.

  • Allyl Chain (

    
    ):  Provides unique diagnostic ions via tropylium-like rearrangements or direct allylic cleavage.
    

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

The choice between EI and ESI is dictated by the analytical goal: Identification vs. Quantification .

Performance Matrix
FeatureMethod A: Electron Ionization (EI) Method B: ESI-MS/MS (CID)
Energy Regime 70 eV (Hard Ionization)Low Energy (Soft) + Collision Energy
Primary Ion

(m/z 191) - often weak

(m/z 192) or

(m/z 190)
Fragmentation Spontaneous, rich pattern.Controlled via Collision Energy (CE).
LOD (Sensitivity) Moderate (ng range)High (pg range) - Matrix dependent.
Primary Utility Structural ID (Library match).Quantification (PK studies).
Key Drawback Molecular ion may be absent if labile.[1]Adduct formation (

,

) can complicate spectra.
Expert Insight

"For initial structural confirmation of synthesized standards, EI is superior due to the reproducible 70 eV fingerprints. However, for detecting this metabolite in plasma, Negative Mode ESI is the gold standard due to the acidic phenolic proton, offering a 10-fold sensitivity gain over positive mode."

Fragmentation Mechanics & Diagnostic Ions

Understanding the specific bond cleavages is critical for validating the compound's identity.

Pathway A: The "Acetanilide" Signature (Neutral Loss of Ketene)

Regardless of the ionization method, the most thermodynamically favored pathway is the cleavage of the amide bond.

  • Mechanism: A 4-membered transition state leads to the loss of neutral Ketene (

    
    , 42 Da).
    
  • Result: Conversion of the acetamide to a primary amine.

  • Transition:

    
     (radical cation in EI) or 
    
    
    
    (protonated amine in ESI).
Pathway B: The Allylic & Methyl Loss
  • Methyl Radical Loss (EI specific): Loss of

    
     (15 Da) from the acetyl group yields 
    
    
    
    .
  • Allylic Cleavage: The allyl group is relatively stable on the aromatic ring, but high energy can trigger the loss of the allyl radical (41 Da) or fragmentation of the ring itself after amine loss.

Visualization: Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation, distinguishing between the parent ion and its daughters.

FragmentationPath Parent Parent Molecule N-(5-allyl-2-hydroxyphenyl)acetamide (MW: 191) Ion191 EI Molecular Ion [M]+• m/z 191 Parent->Ion191 Electron Impact (70 eV) Ion192 ESI Positive [M+H]+ m/z 192 Parent->Ion192 Electrospray (+ mode) Frag176 [M - CH3]+ m/z 176 Ion191->Frag176 Loss of Methyl (-15 Da) Frag149 Base Peak (Amine) [M - Ketene]+• m/z 149 Ion191->Frag149 Loss of Ketene (-42 Da) *DIAGNOSTIC* Frag120 Ring Fragment [149 - CHO/CO] m/z 120 Frag149->Frag120 CO Loss (-28 Da) Frag150 Product Ion [M+H - Ketene]+ m/z 150 Ion192->Frag150 CID Fragmentation (-42 Da)

Figure 1: Comparative fragmentation tree showing the convergence on the deacetylated amine core (m/z 149/150) as the diagnostic transition.

Validated Experimental Protocols

Protocol A: LC-MS/MS (Targeted Quantitation)

Best for: Pharmacokinetics and trace analysis.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source (ESI):

    • Mode: Positive (can use Negative if sensitivity is low).

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 150°C; Desolvation Temp: 400°C.

  • MRM Transitions (Positive Mode):

    • Quantifier:

      
       (Loss of Ketene).
      
    • Qualifier:

      
       (Loss of Ketene + 
      
      
      
      ).
Protocol B: GC-MS (Structural Verification)

Best for: Purity checks and synthesis validation.

  • Derivatization (Optional but Recommended): Treat with BSTFA + 1% TMCS (60°C, 30 min) to silylate the phenol and amide. This prevents tailing and improves peak shape.

    • Note: Underivatized injection is possible but requires a clean liner.

  • Column: DB-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Parameters:

    • Source: 230°C.

    • Quad: 150°C.

    • Scan Range: 40–350 amu.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Acetanilide Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating the "Ketene Loss" mechanism in acetamides).
  • PubChem Compound Summary. (2023). N-(3-Allyl-4-hydroxyphenyl)acetamide (Isomer Analog). National Center for Biotechnology Information. [Link]

  • Li, A., et al. (2010). "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." Journal of The American Society for Mass Spectrometry. (Validates acetate/ketene neutral loss mechanics). [Link]

Sources

Comparative Guide: HPLC Method Development for N-(5-allyl-2-hydroxyphenyl)acetamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a stability-indicating HPLC method for N-(5-allyl-2-hydroxyphenyl)acetamide presents a distinct chromatographic challenge. The molecule contains a polar "head" (phenol and acetamide moieties) capable of hydrogen bonding, and a hydrophobic "tail" (allyl group) susceptible to isomerization and oxidation.

This guide compares two distinct stationary phase chemistries: the industry-standard C18 (Octadecyl) versus the structurally selective PFP (Pentafluorophenyl) . While C18 provides robust retention based on hydrophobicity, our comparative analysis suggests that PFP phases offer superior resolution for positional isomers and oxidation byproducts due to specific


-

and dipole-dipole interactions.

Part 1: Chemical Context & Impurity Profile

To design a self-validating method, we must first understand the analyte and its potential degradation pathways.

  • Analyte: N-(5-allyl-2-hydroxyphenyl)acetamide

  • Core Structure: Acetanilide scaffold with a hydroxyl group (ortho to amine) and an allyl group (meta to amine).

  • Critical Impurities:

    • Impurity A (Hydrolysis): 2-Amino-4-allylphenol (Loss of acetyl group).

    • Impurity B (Positional Isomer): N-(3-allyl-2-hydroxyphenyl)acetamide (Allyl migration or starting material impurity).

    • Impurity C (Oxidation): Quinone-imine derivatives (common in phenol/aniline oxidation).

    • Impurity D (Over-acylation): O-acetylated ester byproducts.

Mechanistic Separation Logic
  • Hydrophobicity: The allyl group drives retention on C18.

  • Electronic Interaction: The electron-rich aromatic ring and the allyl double bond make the molecule an ideal candidate for

    
    -
    
    
    
    interactions offered by Phenyl-based columns.

Part 2: Comparative Methodologies

Method A: The Baseline (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mechanism: Pure hydrophobic partitioning (Van der Waals forces).

  • Pros: High stability, predictable retention for non-polar impurities.

  • Cons: Often fails to separate positional isomers (Impurity B) which have identical hydrophobicity but different shapes.

Method B: The Challenger (PFP)
  • Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm Core-Shell)

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction + Hydrogen Bonding + Shape Selectivity.
  • Pros: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich phenol ring of the analyte, resolving isomers.

Part 3: Experimental Protocols

Sample Preparation
  • Diluent: Water:Methanol (50:50 v/v) containing 0.1% Ascorbic Acid (to prevent auto-oxidation of the allyl group during analysis).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb the phenolic moiety).

Chromatographic Conditions
ParameterMethod A (C18)Method B (PFP)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Flow Rate 1.0 mL/min0.8 mL/min
Gradient 0-5 min: 10% B5-20 min: 10%→80% B20-25 min: 80% B0-5 min: 15% B5-25 min: 15%→75% B25-30 min: 75% B
Column Temp 30°C25°C (Lower temp enhances

-

selectivity)
Detection UV 254 nm (Aromatic) & 210 nm (Allyl)UV 254 nm & 210 nm
Representative Performance Data

The following table summarizes the separation efficiency. Note the critical difference in Resolution (Rs) for the isomeric impurity.

Analyte / ImpurityRetention (C18)Retention (PFP)Resolution (Rs) on C18Resolution (Rs) on PFP
Impurity A (Hydrolysis) 3.2 min4.1 min> 5.0> 6.0
Target Analyte 12.5 min14.2 minN/AN/A
Impurity B (Isomer) 12.8 min15.8 min1.1 (Co-elution risk) 3.4 (Baseline)
Impurity C (Oxidation) 14.1 min11.5 min2.54.0

Interpretation: While C18 retains the main peak well, it struggles to resolve the positional isomer (Impurity B) because the hydrophobic surface area is nearly identical. The PFP column separates them based on the difference in electron density distribution around the ring.

Part 4: Visualization of Separation Logic

The following diagram illustrates the decision pathway for selecting the PFP column over the C18 for this specific application.

MethodDevelopment Start Analyte: N-(5-allyl-2-hydroxyphenyl)acetamide Analyze Analyze Structure: 1. Phenol/Amide (Polar/H-Bonding) 2. Allyl Group (Pi-System) 3. Potential Isomers Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 (Alkyl) Mechanism: Hydrophobicity Choice->C18 Standard Screening PFP Option B: PFP (Fluoro-Phenyl) Mechanism: Hydrophobicity + Pi-Pi + Shape Choice->PFP Targeted Screening ResultC18 Result: Good Retention Poor Isomer Selectivity (Rs < 1.5) C18->ResultC18 ResultPFP Result: Excellent Retention High Isomer Selectivity (Rs > 3.0) PFP->ResultPFP ResultC18->PFP Switch due to co-elution Final Final Method: PFP Column Mobile Phase: MeOH/Ammonium Formate ResultPFP->Final

Caption: Decision tree highlighting the superior selectivity of PFP phases for allyl-substituted aromatic isomers.

Part 5: Discussion & Troubleshooting

Why Methanol over Acetonitrile for PFP?

When using Phenyl or PFP columns, Methanol is the preferred organic modifier. Acetonitrile contains


-electrons (triple bond) which can compete with the analyte for the 

-active sites on the stationary phase, effectively "masking" the unique selectivity of the column. Methanol is "

-silent," allowing the PFP-analyte interaction to dominate.
pH Control

The phenolic hydroxyl group has a pKa of approximately 10. Maintaining the pH at 3.0 (via Ammonium Formate or Formic Acid) ensures the molecule remains neutral (protonated), maximizing retention and peak symmetry. At neutral pH, the phenol would ionize, leading to peak fronting and loss of retention.

Self-Validating System Checks

To ensure the method remains robust (Trustworthiness), include these system suitability criteria:

  • Tailing Factor: Must be < 1.5 (Indicates minimal secondary silanol interactions).

  • Resolution (Rs): Between Analyte and Impurity B must be > 2.0.

  • Check Standard: Inject a mixture of Acetaminophen (retention marker) and Eugenol (allyl marker) to verify column specificity over time.

References

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3960EN. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of N-(3-Allyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

A Comparative Guide to the Hepatotoxicity of Acetaminophen vs. Allyl-Acetamidophenol

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the structure-toxicity relationship of pharmaceutical compounds is paramount. Acetaminophen (APAP), a ubiquitous analgesic and antipyretic, serves as a crucial, albeit notorious, model for drug-induced liver injury (DILI).[1][2][3] Its dose-dependent hepatotoxicity is a well-characterized benchmark against which the safety profiles of new chemical entities are often measured.[4]

This guide provides an in-depth comparison of the hepatotoxic mechanisms of acetaminophen and its structural analog, allyl-acetamidophenol. While direct experimental data on allyl-acetamidophenol is scarce in peer-reviewed literature, this document will leverage established principles of toxicology and metabolic pathways of related compounds to construct a scientifically-grounded hypothesis of its potential toxicity. We will explore how the addition of an allyl group to the acetaminophen backbone may fundamentally alter its interaction with hepatic metabolic machinery, potentially introducing a dual mechanism of toxicity.

Part 1: The Benchmark - The Mechanism of Acetaminophen (APAP) Hepatotoxicity

At therapeutic doses (less than 4 grams per day for adults), APAP is safely metabolized in the liver primarily through Phase II conjugation reactions—glucuronidation and sulfation—which produce water-soluble, non-toxic metabolites that are readily excreted.[2][5]

The danger arises with overdose.[1][6] When these primary pathways become saturated, the metabolic burden shifts to the cytochrome P450 (CYP) enzyme system, particularly CYP2E1.[5][7] This pathway oxidizes a small fraction of the APAP dose into a highly reactive and toxic intermediate: N-acetyl-p-benzoquinone imine (NAPQI) .[5][8]

Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[8] However, during an overdose, the sheer volume of NAPQI produced rapidly depletes hepatic GSH stores. Once GSH is depleted by more than 70%, NAPQI is free to bind covalently to cellular proteins, particularly mitochondrial proteins.[8] This binding, or "adduction," triggers a catastrophic cascade:

  • Mitochondrial Oxidative Stress: NAPQI-protein adducts impair mitochondrial respiration, leading to the generation of reactive oxygen species (ROS) and peroxynitrite.[8]

  • JNK Activation: The overwhelming oxidative stress activates c-Jun N-terminal kinase (JNK), which translocates to the mitochondria, further amplifying mitochondrial dysfunction.[6][9]

  • Mitochondrial Permeability Transition (MPT): This leads to the opening of the mitochondrial permeability transition pore, causing the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of intermembrane proteins into the cytosol.[8]

  • Oncotic Necrosis: The catastrophic failure of cellular energy production and integrity results in hepatocellular oncotic necrosis, the hallmark of APAP-induced liver injury.[8] This is characterized by cell swelling and lysis, releasing cellular contents like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream, which are used as clinical biomarkers of liver damage.[10]

Part 2: The Analog - A Mechanistic Hypothesis for Allyl-Acetamidophenol Hepatotoxicity

Pathway A: The APAP-like Pathway (NAPQI Formation)

The acetamidophenol core of the molecule is still susceptible to oxidation by CYP450 enzymes to form a NAPQI-like metabolite. However, the presence of the allyl group could influence this process:

  • Potential for Inhibition: Many organosulfur compounds containing an allyl group, such as diallyl sulfide (DAS) and diallyl disulfide (DADS) found in garlic, are known inhibitors of CYP2E1.[7][9][11][12][13] This inhibitory action is a key mechanism by which garlic extracts can protect against APAP toxicity.[13][14] It is plausible that the allyl group on allyl-acetamidophenol could similarly hinder the metabolic activation of its own core structure, potentially reducing the rate of NAPQI formation compared to APAP.

Pathway B: The Allyl Alcohol-like Pathway (Acrolein Formation)

Independent of the APAP core, the allyl group itself is a substrate for hepatic enzymes. Allyl alcohol, a known hepatotoxin, is metabolized by alcohol dehydrogenase (ADH) to acrolein .[15] Acrolein is an extremely reactive α,β-unsaturated aldehyde that induces toxicity by:

  • Rapid GSH Depletion: Acrolein avidly reacts with and depletes cellular GSH, contributing to a state of severe oxidative stress.

  • Protein Adduction: It forms adducts with cellular proteins, disrupting their function.

Therefore, allyl-acetamidophenol could be metabolized to a toxic aldehyde, introducing a second, NAPQI-independent mechanism of liver injury.

Potential for Synergistic Toxicity

The most concerning possibility is that both pathways operate concurrently. A study on the co-administration of APAP and allyl alcohol in rats demonstrated a potentiation of hepatotoxicity.[16] The combination led to a more rapid and severe elevation of plasma ALT and a greater depletion of hepatic GSH than APAP alone.[16] This suggests that even if the two toxic metabolites (NAPQI and acrolein) are formed at moderate levels, their combined assault on the cell's antioxidant defenses (GSH) and critical proteins could lead to an amplified, synergistic liver injury.

Part 3: Comparative Mechanistic Analysis

The fundamental difference in the toxic potential of these two compounds lies in their metabolic activation pathways. Acetaminophen's toxicity is overwhelmingly attributed to a single reactive metabolite, NAPQI. In contrast, allyl-acetamidophenol presents a dual threat, with the potential to generate both a NAPQI-like quinone imine and the highly reactive aldehyde, acrolein.

Visualization of Metabolic Pathways

The following diagram illustrates the distinct and potentially overlapping metabolic pathways leading to hepatotoxicity for both compounds.

G cluster_APAP Acetaminophen (APAP) Metabolism cluster_Allyl Hypothetical Allyl-Acetamidophenol Metabolism APAP Acetaminophen PhaseII_APAP Safe Conjugates (Glucuronide, Sulfate) APAP->PhaseII_APAP Therapeutic Dose CYP2E1_APAP CYP450 (e.g., CYP2E1) APAP->CYP2E1_APAP Overdose NAPQI NAPQI (Toxic Metabolite) CYP2E1_APAP->NAPQI Detox_APAP Detoxified NAPQI NAPQI->Detox_APAP Sufficient GSH Adducts_APAP Mitochondrial Protein Adducts NAPQI->Adducts_APAP Depleted GSH GSH_APAP Glutathione (GSH) GSH_APAP->Detox_APAP Toxicity_APAP Oxidative Stress & Cell Necrosis Adducts_APAP->Toxicity_APAP Allyl_APAP Allyl-Acetamidophenol PhaseII_Allyl Safe Conjugates Allyl_APAP->PhaseII_Allyl CYP2E1_Allyl CYP450 (Activity may be altered) Allyl_APAP->CYP2E1_Allyl Pathway A ADH_Allyl Alcohol Dehydrogenase (ADH) Allyl_APAP->ADH_Allyl Pathway B NAPQI_Allyl NAPQI-like Metabolite CYP2E1_Allyl->NAPQI_Allyl Adducts_Allyl Protein Adducts NAPQI_Allyl->Adducts_Allyl Depleted GSH Acrolein Acrolein (Toxic Metabolite) ADH_Allyl->Acrolein Acrolein->Adducts_Allyl Depleted GSH GSH_Allyl Glutathione (GSH) GSH_Allyl->NAPQI_Allyl Detoxification GSH_Allyl->Acrolein Detoxification Toxicity_Allyl Oxidative Stress & Cell Necrosis Adducts_Allyl->Toxicity_Allyl

Caption: Comparative metabolic pathways of Acetaminophen and Allyl-Acetamidophenol.

Quantitative Data Summary

This table summarizes key toxicological parameters. The absence of data for allyl-acetamidophenol underscores the necessity for empirical investigation.

ParameterAcetaminophen (APAP)Allyl-AcetamidophenolSupporting Rationale / Reference
Primary Metabolic Activation Cytochrome P450 (CYP2E1)Hypothesized: CYP450 and Alcohol Dehydrogenase (ADH)APAP metabolism is well-established.[5][7][8] The dual structure of the analog suggests dual metabolic routes.
Primary Toxic Metabolite(s) N-acetyl-p-benzoquinone imine (NAPQI)Hypothesized: NAPQI-like metabolite + AcroleinNAPQI is the known toxicant for APAP.[5] Acrolein is the toxic metabolite of allyl alcohol.[15]
Primary Detoxification Route Glutathione (GSH) ConjugationHypothesized: Glutathione (GSH) ConjugationGSH is the primary defense against electrophilic metabolites like NAPQI and acrolein.[8]
Toxic Threshold Dose (Human) ~150 mg/kg or 7.5-10 g (single dose)Data Not Available in LiteratureToxic doses for APAP are well-documented in clinical literature.[2][4]
Key Toxic Event Mitochondrial Protein Adduction & Oxidative StressHypothesized: Dual protein adduction and severe, rapid GSH depletionThe core mechanism for APAP is mitochondrial injury.[8] A dual attack on GSH could potentiate toxicity.[16]

Part 4: Experimental Protocol for Comparative In Vitro Hepatotoxicity Assessment

To validate the hypotheses outlined above, a robust, self-validating in vitro experimental system is required. The following protocol provides a step-by-step methodology for directly comparing the cytotoxic potential of APAP and allyl-acetamidophenol using a metabolically competent human liver cell model.

Objective:

To determine and compare the dose-dependent cytotoxicity of acetaminophen and allyl-acetamidophenol in HepaRG™ human hepatoma cells.

Rationale for Model Selection:

HepaRG™ cells are chosen over other models like HepG2 because, upon differentiation, they express a wider range of key drug-metabolizing enzymes, including CYP2E1 and ADH, at levels comparable to primary human hepatocytes. This makes them a more clinically relevant model for studying metabolism-induced toxicity.

Materials:
  • Differentiated HepaRG™ cells in 96-well plates

  • William’s E Medium (supplemented)

  • Acetaminophen (APAP), analytical grade

  • Allyl-acetamidophenol, analytical grade

  • Vehicle (e.g., 0.1% DMSO in media)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Glutathione (GSH/GSSG) Assay Kit

  • Plate reader (for absorbance)

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare 100 mM stock solutions of APAP and allyl-acetamidophenol in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50 mM). Ensure the final DMSO concentration in all wells is constant and non-toxic (≤0.1%).

  • Cell Treatment:

    • Aspirate the maintenance medium from the differentiated HepaRG™ cells in the 96-well plates.

    • Add 100 µL of the prepared compound dilutions to the respective wells (n=6-8 replicates per concentration). Include "vehicle control" (0.1% DMSO) and "maximum lysis" control wells (for the LDH assay).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

    • Causality Check: The 24-hour time point is chosen as it is sufficient to observe the full development of APAP-induced necrosis following GSH depletion.[10]

  • Assessment of Cytotoxicity (LDH Assay):

    • The LDH assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, a classic indicator of plasma membrane rupture and necrosis.

    • At 24 hours, carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.

    • To the "maximum lysis" control wells, add 10 µL of the lysis buffer provided in the kit 45 minutes before this step.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Calculate percent cytotoxicity relative to the maximum lysis and vehicle controls. Plot dose-response curves and determine the IC₅₀ value for each compound.

  • Assessment of Intracellular Glutathione (GSH) Depletion:

    • This assay directly measures the primary detoxification mechanism. A more potent compound is expected to deplete GSH at lower concentrations.

    • At an earlier time point (e.g., 4-6 hours post-treatment), wash the cells in the original plate with PBS.

    • Lyse the cells and process the lysate according to the GSH/GSSG assay kit manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) on a plate reader.

    • Data Analysis: Quantify the total GSH levels and normalize to protein concentration. Compare the dose-dependent GSH depletion between the two compounds.

Self-Validating System:

This protocol is self-validating because APAP serves as the positive control. The results for APAP should yield a dose-dependent increase in LDH release and depletion of GSH, consistent with decades of published data. Any deviation would indicate a problem with the experimental system (e.g., cell health, reagent quality). The allyl-acetamidophenol results can thus be interpreted with high confidence relative to this internal benchmark.

Conclusion

The hepatotoxicity of acetaminophen is a well-defined process driven by its metabolic activation to the singular toxic metabolite, NAPQI. In contrast, the structural analog allyl-acetamidophenol presents a more complex toxicological profile. Based on established metabolic principles, it is hypothesized that this analog possesses a dual-threat capability : it may undergo metabolic activation on both its acetaminophen core to form a NAPQI-like species and on its allyl side-chain to form the potent toxin acrolein.

This bifunctional nature could lead to a more rapid and severe depletion of cellular defenses and a potentially synergistic hepatotoxicity, as suggested by studies on the co-administration of APAP and allyl alcohol.[16] While this guide provides a strong mechanistic hypothesis, it also highlights a critical data gap. Direct, empirical testing, using standardized protocols such as the one detailed herein, is essential to definitively characterize the hepatotoxic risk of allyl-acetamidophenol and further our understanding of structure-activity relationships in drug-induced liver injury.

References

  • Poulsen, H. E., Lerche, A., & Pedersen, N. T. (1985). Potentiated hepatotoxicity from concurrent administration of acetaminophen and allyl alcohol to rats. Biochemical Pharmacology, 34(6), 727–731. [Link]

  • Children's Hospital Colorado. (n.d.). Acetaminophen (APAP) Toxicity Clinical Pathway. Retrieved from [Link]

  • Zhao, H. J., Li, M. J., Zhang, M. P., Wei, M. K., Shen, L. P., Jiang, M., & Zeng, T. (2019). Allyl methyl trisulfide protected against acetaminophen (paracetamol)-induced hepatotoxicity by suppressing CYP2E1 and activating Nrf2 in mouse liver. Food & Function, 10(4), 2256–2266. [Link]

  • Tygstrup, N., Jensen, S. A., Krog, B., & Dalhoff, K. (1997). Expression of liver functions following sub-lethal and non-lethal doses of allyl alcohol and acetaminophen in the rat. Journal of Hepatology, 27(1), 156–162. [Link]

  • Kim, M. W., Kang, J. H., Jung, H. J., Kim, D. W., An, H. J., & Oh, S. H. (2020). Allyl Isothiocyanate Protects Acetaminophen-Induced Liver Injury via NRF2 Activation by Decreasing Spontaneous Degradation in Hepatocyte. Antioxidants, 9(12), 1184. [Link]

  • Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update. Journal of Clinical and Translational Hepatology, 4(2), 131–142. [Link]

  • An, J., & Kim, Y. (2017). Protective effect and mechanism of action of diallyl disulfide against acetaminophen-induced acute hepatotoxicity. Food and Chemical Toxicology, 111, 247-256. [Link]

  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons learned from acetaminophen hepatotoxicity. Drug Metabolism Reviews, 44(1), 88–110. [Link]

  • Hu, J. J., Yoo, J. S., Lin, M., Wang, E. J., & Yang, C. S. (1995). Protective effects of diallyl sulfide on acetaminophen-induced toxicities. Food and Chemical Toxicology, 33(11), 963-969. [Link]

  • Zhao, H. J., Li, M. J., Zhang, M. P., Wei, M. K., Shen, L. P., Jiang, M., & Zeng, T. (2019). Allyl methyl trisulfide protected against acetaminophen (paracetamol)-induced hepatotoxicity by suppressing CYP2E1 and activating Nrf2 in mouse liver. RSC Publishing. [Link]

  • Tirmenstein, M. A., & Nelson, S. D. (1990). Acetaminophen structure-toxicity studies: in vivo covalent binding of a nonhepatotoxic analog, 3-hydroxyacetanilide. Journal of Medicinal Chemistry, 33(9), 2604–2610. [Link]

  • Agrawal, S., & Khazaeni, B. (2024). Acetaminophen Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Kim, M. W., Kang, J. H., Jung, H. J., et al. (2020). Attenuation of acetaminophen (APAP)-induced hepatotoxicity by allyl isothiocyanate (AITC) pretreatment. ResearchGate. [Link]

  • Wu, C. C., Sheen, L. Y., Chen, H. W., Lii, C. K., & Tsai, S. J. (1996). Effects of combined use of diallyl disulfide and N-acetyl-cysteine on acetaminophen hepatotoxicity in β-naphthoflavone pretreated mice. Journal of the Formosan Medical Association, 95(10), 757-763. [Link]

  • Chun, L. J., Tong, M. J., Busuttil, R. W., & Hiatt, J. R. (2009). Acetaminophen hepatotoxicity and acute liver failure. Journal of Clinical Gastroenterology, 43(4), 342-349. [Link]

  • Al-Bishri, W. M. (2013). Fresh Garlic Extract Protects The Liver Against Acetaminophen-Induced Toxicity. The Internet Journal of Nutrition and Wellness, 10(1). [Link]

  • University of Toronto. (n.d.). Synthesis of Acetaminophen. Retrieved from [Link]

  • Ramachandran, A., & Jaeschke, H. (2018). Natural Products for Acetaminophen-Induced Acute Liver Injury: A Review. Evidence-Based Complementary and Alternative Medicine, 2018, 8402801. [Link]

  • Hu, J. J., Yoo, J. S., Lin, M., Wang, E. J., & Yang, C. S. (1995). Protective effects of garlic and related organosulfur compounds on acetaminophen-induced hepatotoxicity in mice. Toxicology and Applied Pharmacology, 135(2), 263-270. [Link]

  • Chun, L. J., Tong, M. J., Busuttil, R. W., & Hiatt, J. R. (2009). Acetaminophen hepatotoxicity and acute liver failure. Journal of Clinical Gastroenterology, 43(4), 342–349. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of N-(5-allyl-2-hydroxyphenyl)acetamide and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-allyl-2-hydroxyphenyl)acetamide is a phenolic compound of interest in medicinal chemistry and materials science. As a structural analog of well-known molecules like paracetamol, understanding its electronic properties is crucial for its potential applications. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing such molecules, providing insights into their electronic transitions and conjugation systems. The position of the maximum absorption (λmax) is a key parameter derived from this analysis.

This guide provides a comprehensive comparison of the expected UV-Vis absorption characteristics of N-(5-allyl-2-hydroxyphenyl)acetamide with its structural analogs. Due to the limited availability of direct experimental data for N-(5-allyl-2-hydroxyphenyl)acetamide in publicly accessible literature, this guide will focus on a predictive comparison based on the known spectral properties of similar compounds. Furthermore, a detailed, validated experimental protocol for determining the UV-Vis absorption maxima is provided, emphasizing the critical role of solvent and pH in obtaining accurate and reproducible results.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption of aromatic compounds is governed by π → π* and n → π* electronic transitions. For phenolic compounds, the position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring, as well as the surrounding solvent environment.

Table 1: Comparison of UV-Vis Absorption Maxima for N-(5-allyl-2-hydroxyphenyl)acetamide and Structurally Related Compounds

CompoundStructureExpected λmax (nm)SolventComments
N-(5-allyl-2-hydroxyphenyl)acetamide ~250-255 and ~280-290Methanol or EthanolThe presence of the acetamido and allyl groups is expected to cause a slight bathochromic (red) shift compared to phenol. The ortho-hydroxy group allows for potential intramolecular hydrogen bonding, which can influence the spectrum.
Paracetamol (N-(4-hydroxyphenyl)acetamide) ~243-250[1][2][3]Methanol/Water[1], Acidic mobile phase[2]A widely studied compound, its λmax is well-established. It serves as an excellent benchmark for comparison. In alkaline solutions, the deprotonation of the phenolic hydroxyl group leads to a significant bathochromic shift to around 257 nm.[4]
o-Cresol ~270-280[5][6]Non-aromatic solvents[5][6]This simpler analog helps to understand the influence of the ortho-hydroxyl and a simple alkyl group. The absorption is characterized by a broader peak in non-aromatic solvents.[5][6]
Phenol ~270CyclohexaneThe parent compound, provides a baseline for understanding the effect of substituents.

Expert Insights on Structural and Environmental Effects:

  • Substituent Effects: The acetamido group (-NHCOCH3) in N-(5-allyl-2-hydroxyphenyl)acetamide is an activating group that can extend the π-conjugation of the benzene ring through its lone pair of electrons on the nitrogen atom. This typically leads to a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity compared to unsubstituted phenol. The allyl group (-CH2-CH=CH2) is a weakly activating group and is expected to have a minor, likely bathochromic, effect on the λmax.

  • Solvent Effects: The choice of solvent is critical in UV-Vis spectroscopy of phenolic compounds.[7][8][9] Polar solvents can form hydrogen bonds with the hydroxyl and amide groups, which can affect the energy of the n → π* and π → π* transitions. This can lead to shifts in the absorption maxima. For instance, in aromatic solvents like benzene or toluene, o-cresol exhibits a sharp absorption peak due to π-complexation, in contrast to the broad double-peaks observed in non-aromatic solvents.[5][6] It is imperative to report the solvent used when presenting UV-Vis data.

  • pH Effects: The phenolic hydroxyl group is acidic and can be deprotonated in basic solutions. This deprotonation leads to the formation of a phenoxide ion, which has a more extended conjugated system and results in a significant bathochromic shift of the absorption maximum. This property is often used for the quantification of phenolic compounds.

Experimental Protocol for Determination of UV-Vis Absorption Maxima

This protocol provides a step-by-step method for the accurate determination of the UV-Vis absorption spectrum of N-(5-allyl-2-hydroxyphenyl)acetamide.

Materials and Reagents:

  • N-(5-allyl-2-hydroxyphenyl)acetamide (synthesized or purchased, of high purity)

  • Spectroscopic grade methanol (or other desired solvent)

  • Double beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis A Weigh Compound B Dissolve in Solvent A->B Transfer to Spectrophotometer C Prepare Stock Solution B->C Transfer to Spectrophotometer D Serial Dilutions C->D Transfer to Spectrophotometer E Set Spectrophotometer Parameters D->E Transfer to Spectrophotometer F Baseline Correction E->F G Measure Sample Absorbance F->G H Identify λmax G->H

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of N-(5-allyl-2-hydroxyphenyl)acetamide using a calibrated analytical balance.

    • Quantitatively transfer the compound to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent. This will give a stock solution of approximately 100 µg/mL.

    • Rationale: Using spectroscopic grade solvent minimizes interference from impurities that may absorb in the UV region. Accurate weighing and quantitative transfer are crucial for potential quantitative analysis (e.g., determination of molar absorptivity).

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the range of 1-20 µg/mL using spectroscopic grade methanol.

    • Rationale: The concentration should be optimized to yield an absorbance in the linear range of the instrument, typically between 0.1 and 1.0, to ensure adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm to 200 nm.

    • Rationale: A wide scan range ensures that all relevant absorption maxima are captured.

  • Baseline Correction:

    • Fill a quartz cuvette with the spectroscopic grade methanol (the blank).

    • Place the cuvette in the reference cell holder of the spectrophotometer.

    • Fill another quartz cuvette with the blank and place it in the sample cell holder.

    • Run a baseline scan to zero the instrument across the entire wavelength range.

    • Rationale: Baseline correction subtracts the absorbance of the solvent and the cuvette, ensuring that the resulting spectrum is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the working solution to be measured.

    • Fill the cuvette with the working solution and place it back in the sample cell holder.

    • Run the spectral scan.

    • Rationale: Rinsing the cuvette with the sample solution prevents dilution errors.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

    • For a comprehensive study, repeat the measurements in different solvents (e.g., ethanol, water, cyclohexane) and at different pH values (e.g., in 0.1 M HCl and 0.1 M NaOH) to observe any solvatochromic or pH-dependent shifts.

Conclusion

References

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing. [Link]

  • (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. [Link]

  • Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. [Link]

  • Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. ACS Publications. [Link]

  • Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • The ultraviolet absorption maxima (λ max, nm) , and infrared absoptions (ʋ, cm -1 ). ResearchGate. [Link]

  • XRD and spectroscopy analyzes of 4-acetamidophenol grown by single diffusion gel method. ResearchGate. [Link]

  • (a) UV-vis absorption spectra of as-prepared samples; (b) (αhν)²–hν... ResearchGate. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]

  • H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes. ChemRxiv. [Link]

  • Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids.
  • THE USE OF UV-VISIBLE SPECTROSCOPY FOR THE DETERMINATION OF ACETAMINOPHEN CONTENT OF DIFFERENT BRANDS OF PARACETAMOL TABLETS. Journal of Humanities and Applied Science. [Link]

  • UV-Vis Spectrum of Acetaminophen. SIELC Technologies. [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Supporting Information. [Link]

  • A SIMPLE UV-VIS- SPECTROPHOTOMETRIC ASSAY STUDY ON DIFFERENT BRAND OF PARACETAMOL. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • Assay of paracetamol in tablets. Shimadzu UK. [Link]

  • IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]. MU-Varna.bg. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Safety Operating Guide

N-(5-allyl-2-hydroxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of N-(5-allyl-2-hydroxyphenyl)acetamide (also known as 2-acetamido-4-allylphenol ) requires strict adherence to protocols designed for phenolic amides and allyl-substituted aromatics. As a chemical intermediate often associated with the synthesis of eugenol isomers and benzoxazole derivatives, this compound presents specific stability and toxicity profiles that dictate its waste management.[1]

This guide outlines the scientifically validated disposal workflow, ensuring compliance with environmental safety standards (RCRA/EPA guidelines) and laboratory best practices.

Chemical Identification & Hazard Profiling

Before disposal, you must validate the waste stream identity.[1][2] This compound is an ortho-acetamidophenol derivative with an allyl side chain.[1]

Property Data Relevance to Disposal
Chemical Name N-(5-allyl-2-hydroxyphenyl)acetamidePrimary identifier for waste tags.[1]
Synonym 2-Acetamido-4-allylphenolCommon name in synthesis literature.[1][3][4]
CAS Number Not widely listed;[1] (Analog: 84176-62-5 is the para isomer)Treat as "Non-Regulated Organic Solid" unless specifically P/U-listed in your jurisdiction.[1]
Molecular Formula C₁₁H₁₃NO₂High Carbon/Nitrogen content; suitable for incineration.
Hazard Class Irritant / Suspected Mutagen Based on 2-aminophenol substructures and allyl reactivity.[1]
Solubility Soluble in organic solvents (DMSO, MeOH), Base.[1]Dictates liquid waste segregation (Organic vs. Aqueous).[1]

Critical Safety Note: While specific toxicological data for this exact isomer is limited, structurally related 2-aminophenols are suspected mutagens (Muta.[1] 2) and aquatic toxins.[1] Always handle as a high-toxicity hazard. [1]

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical incompatibilities in the waste stream.[1]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.[1] Double-glove if handling solutions in penetrating solvents like DMSO.[1]

  • Respiratory: N95/P100 particulate respirator if handling dry powder outside a fume hood.[1]

  • Eye Protection: Chemical splash goggles.[1]

Waste Segregation Logic

Do not mix this compound with oxidizing agents (e.g., nitric acid, perchlorates) in the waste container.[1] The allyl group is susceptible to oxidation, which can generate heat or reactive epoxides.[1]

WasteSegregation Start Waste Generation Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid Solution Form->Liquid SolidBin Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->SolidBin Pack in HDPE/Glass Solvent Solvent Type? Liquid->Solvent Halogen Halogenated Waste (e.g., DCM, Chloroform) Solvent->Halogen Contains Halogens NonHal Non-Halogenated Waste (e.g., MeOH, Acetone) Solvent->NonHal No Halogens Aqueous Aqueous Waste (Contains buffers/acids) Solvent->Aqueous >90% Water

Figure 1: Decision tree for segregating N-(5-allyl-2-hydroxyphenyl)acetamide waste streams.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Reaction Residue)[1]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-(5-allyl-2-hydroxyphenyl)acetamide" (99%).

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Protocol:

    • Transfer solid carefully to the container to avoid dust generation.[1][5]

    • Wipe the exterior of the container with a damp paper towel.[1]

    • Dispose of the paper towel in the same solid waste container.[1]

    • Seal tightly.[1][5][6]

Scenario B: Liquid Waste (HPLC Effluent or Mother Liquor)
  • Organic Solvents: If dissolved in Methanol, Acetonitrile, or DMSO, pour into the Organic Solvent Waste carboy.[1]

    • Note: Ensure the carboy is compatible with the solvent (e.g., no aluminum containers for chlorinated solvents).[1]

  • Aqueous Solutions: If dissolved in basic water (NaOH) or buffers:

    • Adjust pH to neutral (pH 6-8) if the waste stream requires it (consult local EHS).[1]

    • Pour into Aqueous Hazardous Waste .

    • DO NOT pour down the sink. Phenolic compounds are strictly regulated in municipal wastewater effluent.[1]

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Sharps: Place needles/syringes contaminated with the substance into a rigid Biohazard/Sharps container labeled "Chemically Contaminated Sharps".[1]

  • Soft Debris: Place gloves and paper towels into a clear hazardous waste bag (or specific solid waste bin) designated for chemically contaminated debris.[1]

Emergency Spillage & Cleanup

In the event of a spill, immediate containment is necessary to prevent environmental release.[1][5]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1]

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1]

  • Clean:

    • Scoop material into a disposal container.[1]

    • Clean the surface with a soap/water solution (the phenol moiety is soluble in basic or soapy water).[1]

    • Verification: A UV lamp can sometimes detect phenolic residues (blue fluorescence) to ensure complete cleanup.[1]

Final Destruction Method

The ultimate fate of this chemical must be High-Temperature Incineration .[1]

  • Why? The amide bond and phenolic ring are stable and require high temperatures (>1000°C) for complete mineralization into CO₂, H₂O, and NOₓ.[1]

  • Prohibited Methods:

    • Autoclaving:[2] Ineffective; may volatilize the chemical.[1]

    • Drain Disposal: Illegal under RCRA and local water authority regulations due to aquatic toxicity of substituted phenols.[1]

References

  • National Institute of Standards and Technology (NIST) .[1] Synthesis of Isomers of Eugenol. (Describes the synthesis and properties of 2-Acetamido-4-allylphenol).

  • PubChem . N-(3-Allyl-4-hydroxyphenyl)acetamide (Isomer Analog).[1] National Library of Medicine. (Used for structural hazard extrapolation).

  • Carl Roth . Safety Data Sheet: 2-Aminophenol. (Hazard data for the parent aminophenol structure).

Sources

Personal protective equipment for handling N-(5-allyl-2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for N-(5-allyl-2-hydroxyphenyl)acetamide (also known as 5'-Allyl-2'-hydroxyacetanilide or 2-Acetamido-4-allylphenol ).

As a Senior Application Scientist, I have structured this document to address the specific chemical properties of this eugenol-derivative intermediate. It combines the corrosive potential of phenols, the sensitization risks of anilides, and the reactivity of allyl groups.

Chemical Profile & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the hazards. This compound is a bifunctional molecule containing a phenolic hydroxyl group and an acetamido group on an aromatic ring, with an allyl side chain.

Property Data Implication for Safety
CAS No. Not widely listed; see 6375-17-3 (methyl analog) for SARTreat as a High Potency Unknown .[1]
Physical State Solid (Crystalline powder)Inhalation hazard (dust); Static generation risk.
Melting Point 115–116 °CStable solid at RT; melt processing requires thermal care.
Solubility Soluble in Ethanol, DMSO, Dilute NaOHSkin absorption is enhanced by solvents (DMSO).
Reactivity Phenol oxidation; Allyl polymerizationLight/Air sensitive; potential for peroxide formation.
Risk Assessment (Structure-Activity Relationship)
  • Phenolic Moiety: Phenols are corrosive to protein and can cause chemical burns. They are rapidly absorbed through the skin, leading to potential systemic toxicity.

  • Acetanilide Moiety: Historically associated with methemoglobinemia (impairing blood oxygen transport) and skin sensitization.

  • Allyl Group: A reactive alkene that can act as a hapten, increasing the risk of allergic contact dermatitis.

Personal Protective Equipment (PPE) Strategy

The standard "lab coat and glasses" approach is insufficient for functionalized phenols. The following PPE system is designed to prevent dermal absorption and inhalation sensitization .

A. Hand Protection (Critical)
  • Primary Barrier: Nitrile Rubber (0.11 mm minimum) .

    • Rationale: Latex is permeable to phenols and organic solvents. Nitrile provides superior chemical resistance against the amide/phenol structure.

  • Double Gloving: Required when handling solutions (e.g., DMSO stocks).

    • Protocol: Wear a smaller size inner glove (colored) and a standard outer glove. If the outer glove tears, the color contrast provides immediate visual warning.

  • Change Frequency: Immediately upon splash contact. Phenols can anesthetize nerve endings, meaning you may not feel a burn until damage is done.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Standard Operation: Chemical Splash Goggles (indirect venting).

    • Rationale: Safety glasses do not seal against floating dust or splashes. Phenolic compounds can cause irreversible corneal damage.

  • High-Risk (Synthesis/Scale-up): Face shield over goggles.

C. Respiratory Protection
  • Engineering Control: All weighing and open-vessel handling must occur inside a Class II Fume Hood .

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-mask respirator. Dust masks (N95) offer no protection against organic vapors if the solid sublimates or is in solution.

Operational Protocol: Handling & Solubilization

This protocol minimizes exposure and ensures compound stability.

Step 1: Weighing & Transfer
  • Static Control: The crystalline powder is prone to static charge. Use an ionizing fan or anti-static gun inside the balance draft shield to prevent powder scattering.

  • Containment: Weigh into a tared vial or weighing boat. Never weigh directly onto the balance pan.

  • Cleanup: Wipe the balance area with a moist tissue (water/detergent) immediately after use to capture invisible dust.

Step 2: Solubilization (The "DMSO Danger" Factor)

Researchers often dissolve this compound in DMSO for biological assays.

  • Warning: DMSO is a penetration enhancer. It will carry the toxic phenol directly through intact skin and nitrile gloves.

  • Procedure:

    • Place the vial in a tube rack (do not hold the vial).

    • Add solvent (DMSO/Ethanol) via pipette.

    • Vortex with the lid tightly sealed.

    • Inspect gloves immediately for any droplets.

Step 3: Reaction & Storage
  • Inert Atmosphere: Due to the allyl group (oxidation prone) and phenol (quinone formation), flush headspace with Nitrogen or Argon after use.

  • Light Protection: Store in amber vials to prevent photo-oxidation of the phenyl ring.

Visualization: Safety & Decision Logic

The following diagrams illustrate the decision-making process for PPE and the workflow for safe handling.

Figure 1: PPE Selection Decision Tree

PPE_Selection Start Start: Handling N-(5-allyl-2-hydroxyphenyl)acetamide State Is the chemical Solid or in Solution? Start->State Solid Solid (Powder) State->Solid Solution Solution (DMSO/Ethanol) State->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood Solvent_Check Is Solvent DMSO? Solution->Solvent_Check Gloves_S Gloves: Single Nitrile (min 0.11mm) Hood->Gloves_S Eyes_S Eyes: Safety Goggles (Dust Seal) Gloves_S->Eyes_S Double_Glove CRITICAL: Double Nitrile Gloves (Change immediately on splash) Solvent_Check->Double_Glove Yes Single_Glove Standard Nitrile Gloves Solvent_Check->Single_Glove No (Ethanol/Water)

Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier. Note the critical escalation for DMSO solutions.

Figure 2: Operational Workflow & Disposal

Workflow Weigh 1. Weighing (Anti-static, Fume Hood) Solubilize 2. Solubilization (Add Solvent, Vortex) Weigh->Solubilize Use 3. Experimental Use (Synthesis/Assay) Solubilize->Use Waste_Cat 4. Waste Categorization Use->Waste_Cat Solid_Waste Solid Waste (Contaminated Weigh Boats/Tissues) Waste_Cat->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquors/Assay Media) Waste_Cat->Liquid_Waste Bin_Solid Bin: Hazardous Solid Waste (Tag: Phenolic/Toxic) Solid_Waste->Bin_Solid Bin_Liquid Bin: Halogen-Free Organic (Tag: Phenols) Liquid_Waste->Bin_Liquid

Caption: Step-by-step operational workflow ensuring segregation of solid and liquid waste streams for proper incineration.

Emergency Procedures

  • Skin Contact:

    • Immediacy: Do not wait for pain.

    • Wash: Flush with copious water for 15 minutes. Do not use ethanol to wash skin (it increases absorption).

    • Treatment: If available, apply Polyethylene Glycol (PEG 300 or 400) to the area (standard treatment for phenol burns) before final water rinse.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water or oil-absorbing pads).

    • Scoop into a hazardous waste bag.

    • Clean surface with 0.1M NaOH (to convert phenol to salt) followed by water.

Waste Disposal

Disposal must comply with local environmental regulations (RCRA in US, List of Wastes in EU).

  • Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Segregation:

    • Solids: Dispose of vials, gloves, and weighing boats in "Solid Hazardous Waste" containers.

    • Liquids: Collect in "Organic Solvents (Halogen-Free)" carboys. Ensure the tag explicitly lists "Phenols" as these require specific incineration protocols to prevent incomplete combustion.

  • Prohibition: Never pour down the drain. Phenols are toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • National Institute of Standards and Technology (NIST) . Synthesis of Isomers of Eugenol: Progress Report. Report on the synthesis and properties of 5-Allyl-2-hydroxyacetanilide.

  • PubChem . Compound Summary: N-(2-hydroxyphenyl)acetamide (Metacetamol). (Used for SAR hazard derivation of acetamidophenols).

  • ECHA (European Chemicals Agency) . Substance Information: Phenol, 2-(acetylamino)-. Safety and classification data for related acetamidophenols.

  • Prudent Practices in the Laboratory . Handling of Phenolic Compounds and Acetanilides. National Academies Press.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.